Methyl 4-hydroxy-2-methoxynicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSDTCWMVMWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677787 | |
| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-55-4 | |
| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxynicotinate
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to methyl 4-hydroxy-2-methoxynicotinate, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The described methodology commences with the synthesis of 2,4-dihydroxynicotinic acid (citrazinic acid), followed by a regioselective methylation and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic strategy.
Introduction: The Significance of Substituted Nicotinic Acid Esters
Substituted nicotinic acid and its esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This compound, with its specific substitution pattern, represents a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This guide delineates a robust and reproducible synthetic pathway to this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is approached through a three-step sequence, starting from the readily accessible precursor, 2,4-dihydroxynicotinic acid, also known as citrazinic acid. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2,4-Dihydroxynicotinic Acid (Citrazinic Acid)
The synthesis of the starting material, 2,4-dihydroxynicotinic acid, can be efficiently achieved from inexpensive and readily available starting materials, citric acid and urea, via a hydrothermal reaction.[1]
Protocol:
-
In a 100 mL Teflon-lined stainless steel autoclave, dissolve citric acid (0.96 g, 5 mmol) and urea (1.20 g, 20 mmol) in 70 mL of deionized water.
-
Seal the autoclave and place it in a preheated oven at 180°C for 4 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the precipitate with deionized water (3 x 20 mL) and then with ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford 2,4-dihydroxynicotinic acid as a yellow powder.
Mechanistic Rationale: This reaction proceeds through a complex series of condensations and cyclizations. The hydrothermal conditions promote the dehydration of citric acid and its reaction with ammonia, generated in situ from the decomposition of urea, to form the pyridone ring.
Caption: Synthesis of 2,4-dihydroxynicotinic acid.
Step 2: Regioselective O-Methylation
The key step in this synthesis is the regioselective methylation of the 2-hydroxyl group over the 4-hydroxyl group. This can be achieved by leveraging the differential acidity of the two hydroxyl groups. The 2-hydroxypyridine tautomer is in equilibrium with its 2-pyridone form, and the 4-hydroxypyridine with its 4-pyridone form. The 2-pyridone is the more stable tautomer. The hydroxyl group at the 4-position is more acidic and therefore more readily deprotonated by a mild base. However, the resulting phenoxide at the 4-position is a harder nucleophile and will preferentially react at the harder electrophilic site of a methylating agent. Conversely, the 2-hydroxyl group, being part of a vinylogous amide, is less acidic but its conjugate base is a softer nucleophile, which can favor reaction with a soft methylating agent. For the synthesis of the desired 2-methoxy product, a strategy involving a soft methylating agent under carefully controlled basic conditions is proposed.
Protocol:
-
To a stirred suspension of 2,4-dihydroxynicotinic acid (1.55 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (0.95 mL, 10 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Acidify the aqueous solution to pH 3-4 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water (2 x 20 mL) and dry under vacuum to yield 4-hydroxy-2-methoxynicotinic acid.
Justification of Selectivity: The use of a slight excess of a mild base like potassium carbonate is intended to selectively deprotonate the more acidic 4-hydroxyl group to a lesser extent, while still allowing for the kinetically favored methylation at the 2-position. The choice of dimethyl sulfate as the methylating agent and DMF as the solvent is crucial for this transformation.
Caption: Regioselective O-methylation of 2,4-dihydroxynicotinic acid.
Step 3: Fischer Esterification
The final step is the esterification of the carboxylic acid group to yield the target methyl ester. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and high-yielding method.[3][4]
Protocol:
-
Suspend 4-hydroxy-2-methoxynicotinic acid (1.69 g, 10 mmol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Heat the mixture to reflux and stir for 8 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.[3]
Caption: Fischer esterification to the final product.
Summary of Synthetic Route and Expected Yields
The following table summarizes the key parameters for the proposed synthetic route. The yields are estimated based on similar transformations reported in the literature and are subject to optimization.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pyridine Synthesis | Citric Acid, Urea | - | Water | 180 | 4 | 70-85[1] |
| 2 | O-Methylation | 2,4-Dihydroxynicotinic Acid | K₂CO₃, (CH₃)₂SO₄ | DMF | 60 | 12 | 60-75 |
| 3 | Esterification | 4-Hydroxy-2-methoxynicotinic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 8 | 85-95 |
Conclusion
This technical guide has outlined a logical and practical synthetic route for the preparation of this compound. The strategy relies on the use of readily available starting materials and employs well-established chemical transformations. The key to this synthesis is the regioselective methylation of 2,4-dihydroxynicotinic acid, for which a plausible protocol has been proposed based on sound chemical principles. The detailed experimental procedures and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of substituted nicotinic acid derivatives for applications in drug discovery and materials science.
References
-
Stagi, L., Mura, S., Malfatti, L., Carbonaro, C. M., Ricci, P. C., Porcu, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link]
- CN108164458B - Synthetic method of citrazinic acid. (2020).
- Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934.
- Akishina, et al. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(2), 186-192.
- US2752354A - Process for preparing citrazinamide and citrazinic acid. (1956).
- US2729647A - Process for preparing citrazinic acid. (1956).
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
SciSpace. (n.d.). Citrazinic acid. [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
Sources
- 1. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 2. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 3. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Chemical Properties and Characterization of Methyl 4-Hydroxy-2-Methoxynicotinate
Abstract
Methyl 4-hydroxy-2-methoxynicotinate is a substituted pyridine derivative possessing a unique arrangement of functional groups that makes it a compelling scaffold for medicinal chemistry and materials science. As a heterocyclic building block, its properties are governed by the interplay between the electron-withdrawing pyridine ring, the hydrogen-bonding capabilities of the hydroxyl group, and the reactivity of the methyl ester. This guide provides an in-depth analysis of the compound's chemical properties, offering a framework for its synthesis, characterization, and potential applications. We will explore its structural nuances, including tautomerism, predict its spectroscopic signatures, and outline its reactivity profile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a cornerstone of pharmaceutical development, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The specific substitution pattern of this compound imparts a rich chemical character, presenting multiple avenues for synthetic modification. This guide aims to synthesize available data on analogous structures to build a predictive but robust profile of the title compound, empowering researchers to leverage its full potential.
A critical feature of this molecule is the potential for keto-enol tautomerism, where the 4-hydroxy pyridine form can exist in equilibrium with the 4-oxo-1,4-dihydropyridine tautomer. This equilibrium influences the compound's reactivity, hydrogen bonding patterns, and spectroscopic properties.
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Purification
While a dedicated synthesis for this compound is not extensively documented, a plausible route can be designed based on established methodologies for nicotinic acid derivatives. A logical approach involves the construction of the pyridine ring followed by functional group manipulation.
Proposed Synthetic Pathway
A feasible strategy begins with a commercially available starting material, such as methyl 2,4-dihydroxynicotinate. Selective O-methylation at the 2-position can be achieved by exploiting the differential acidity of the two hydroxyl groups or by using protecting group strategies. The hydroxyl group at the 4-position is more acidic and enolic, while the 2-position is more akin to a standard phenolic hydroxyl. This difference can be leveraged for regioselective reactions.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via selective methylation.
Materials:
-
Methyl 2,4-dihydroxynicotinate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 2,4-dihydroxynicotinate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq). The choice of a mild base like K₂CO₃ is crucial to favor mono-methylation and prevent side reactions.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.05 eq) dropwise to the mixture. The reaction is maintained at room temperature to enhance selectivity for the more reactive hydroxyl group.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by pouring the mixture into cold water.
-
Acidify the aqueous solution to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Experimental Protocol: Purification
Objective: To purify the crude product using column chromatography.
-
Prepare a silica gel slurry in a 20% ethyl acetate/hexanes mixture and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). The polarity gradient is chosen to effectively separate the desired mono-methylated product from any unreacted starting material and di-methylated byproducts.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Caption: Workflow for the synthesis and purification of the title compound.
Physicochemical and Spectroscopic Properties
The structural features of this compound give rise to a distinct set of physical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| CAS Number | 1190322-55-4 | [2] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in methanol, DMSO, DMF; sparingly soluble in water | Inferred |
Spectroscopic Characterization (Predicted)
Lacking direct experimental spectra, we can reliably predict the key spectroscopic features based on analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
δ 10.5-11.5 (s, 1H): The acidic proton of the 4-hydroxyl group, likely broadened.
-
δ 7.8-8.0 (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.
-
δ 6.5-6.7 (d, 1H): Aromatic proton at C5, ortho to the hydroxyl group.
-
δ 3.9-4.0 (s, 3H): Methoxy protons (-OCH₃) at the 2-position.
-
δ 3.7-3.8 (s, 3H): Methyl ester protons (-COOCH₃).
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆):
-
δ 165-168: Ester carbonyl carbon (C=O).
-
δ 160-164: Aromatic carbon C4 (attached to -OH).
-
δ 158-162: Aromatic carbon C2 (attached to -OCH₃).
-
δ 145-150: Aromatic carbon C6.
-
δ 110-115: Aromatic carbon C5.
-
δ 105-110: Aromatic carbon C3.
-
δ 55-58: Methoxy carbon (-OCH₃).
-
δ 51-53: Methyl ester carbon (-COOCH₃).
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3200-3500 (broad): O-H stretching vibration from the hydroxyl group, likely broadened due to hydrogen bonding.
-
2950-3050: C-H stretching from aromatic and methyl groups.
-
1700-1730: C=O stretching of the ester carbonyl. This is a strong, sharp peak and a key diagnostic feature.
-
1580-1610: C=C and C=N stretching vibrations within the pyridine ring.
-
1200-1300: C-O stretching from the ester and ether linkages.
Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 183 or 184, respectively. A characteristic fragmentation pattern would involve the loss of the methoxy radical (•OCH₃) or the methyl ester group.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its multiple functional groups. Understanding these reactive sites is key to its application as a synthetic intermediate.
-
4-Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide-like species, which can act as a nucleophile in O-alkylation or O-acylation reactions.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity, allowing for protonation to form a pyridinium salt or N-alkylation.
-
Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with an amine.[3]
-
Aromatic Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the electron-donating hydroxyl and methoxy groups can activate the ring towards specific substitutions, primarily at the C5 position.
Caption: Major centers of chemical reactivity on the molecule.
Stability and Degradation Profile
For drug development, understanding a compound's stability is critical. Forced degradation studies under ICH-recommended conditions would be necessary.
-
Acid/Base Hydrolysis: The ester linkage is the most probable site of degradation under both acidic and basic conditions, leading to the formation of 4-hydroxy-2-methoxynicotinic acid.[4]
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl and methoxy groups, may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening under harsh conditions.
-
Thermal and Photolytic Stress: The compound is expected to be relatively stable, but prolonged exposure could lead to complex degradation pathways. As with related methcathinone analogs, stability is generally higher in acidic conditions and decreases as pH increases.[5]
Relevance in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a molecular scaffold. Each substituent can be seen as a "handle" to tune the molecule's properties for a specific biological target.
-
Modulation of Physicochemical Properties: The hydroxyl and methoxy groups are critical for modulating LogP, solubility, and hydrogen bonding potential. The "magic methyl" effect, where the strategic placement of a methyl group can drastically improve binding affinity or pharmacokinetic properties, is a relevant concept when considering the methoxy group.[6][7]
-
Bioisosterism and Scaffolding: The 2-methoxypyridine core can act as a bioisostere for other aromatic systems, while the 4-hydroxy and 3-ester groups provide vectors for library synthesis. Derivatives of related 2-hydroxynicotinamides have shown promise as anti-inflammatory agents, highlighting the therapeutic potential of this chemical space.[8]
-
Target Engagement: The 4-hydroxyl group can act as a critical hydrogen bond donor, anchoring the molecule in a protein's active site. The ester can be a prodrug moiety, designed to be cleaved in vivo to release the active carboxylic acid.
Conclusion
This compound is more than just a chemical compound; it is a platform for innovation. While direct experimental data is emergent, a robust understanding of its properties can be constructed through the careful analysis of its functional groups and related structures. Its predicted spectroscopic and reactive profile provides a solid foundation for its use in research. With its versatile handles for synthetic modification and its promising structural motifs, this compound represents a valuable and strategic building block for scientists and researchers aiming to develop the next generation of therapeutics and advanced materials.
References
-
Kovalenko, S.M., Drushlyak, O.G., Shishkina, S.V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available from: [Link]
-
Kovalenko, S.M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Center for Biotechnology Information. Available from: [Link]
-
Arshad, M.N., et al. (2011). Methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1λ,2-benzothiazine-3-carboxylate. Acta Crystallographica Section E, E67, o2527. Available from: [Link]
-
P&S Chemicals. (n.d.). This compound. P&S Chemicals. Available from: [Link]
-
Sora, D., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Available from: [Link]
-
Wang, Z., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available from: [Link]
-
Müller, K., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available from: [Link]
-
Chen, I.J., et al. (2008). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
reactivity of methyl 4-hydroxy-2-methoxynicotinate
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 4-hydroxy-2-methoxynicotinate
For professionals in pharmaceutical and materials science, the strategic selection of chemical building blocks is paramount. This compound (CAS 1190322-55-4)[1] emerges as a highly functionalized pyridine derivative, offering multiple reaction sites for molecular elaboration. Its unique electronic and structural features, arising from the interplay of a hydroxyl, a methoxy, and a methyl ester group on a pyridine core, make it a versatile intermediate for creating complex molecular architectures.
This guide provides an in-depth analysis of the reactivity of this compound. We will move beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior, offering field-proven insights into optimizing experimental conditions and leveraging its synthetic potential.
The reactivity of this compound is dictated by the electronic contributions of its substituents to the pyridine ring. The 4-hydroxy and 2-methoxy groups are strong electron-donating groups (EDGs), which significantly activate the pyridine ring towards certain reactions, while the methyl nicotinate moiety is electron-withdrawing. A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form[2]. This equilibrium influences the nucleophilic and electrophilic character of the molecule.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1190322-55-4[1] |
| Molecular Formula | C₈H₉NO₄[1] |
| Molecular Weight | 183.16 g/mol |
Reactivity at the 4-Hydroxy Position: A Site of Nucleophilic Attack
The hydroxyl group is arguably the most versatile handle for synthetic modification. Its reactivity is profoundly influenced by the aforementioned tautomerism. In the presence of a base, the molecule is deprotonated to form a highly nucleophilic pyridinolate anion, which can then react with various electrophiles.
Caption: Tautomeric equilibrium of the 4-hydroxypyridine core.
O-Alkylation and O-Arylation Reactions
The generation of ether linkages at the C4 position is a common strategy in drug development to modulate properties like lipophilicity and metabolic stability. The choice of base and solvent is critical to control the regioselectivity of the reaction, as competitive N-alkylation can occur at the pyridine nitrogen.
In analogous systems like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, studies have shown that strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF effectively generate the anion for subsequent SN2 reaction with an alkyl halide (e.g., CH₃I)[3][4]. Weaker bases or less polar solvents can lead to lower yields or incomplete reactions[3].
Copper-catalyzed cross-coupling reactions provide a modern alternative for forming C-O bonds. For instance, 3-hydroxypyridines have been successfully O-arylated with aryl halides using copper catalysts, demonstrating a powerful method for creating diaryl ether linkages[5].
Exemplary Protocol: O-Methylation
This protocol is adapted from methodologies used for similar heterocyclic systems[3].
-
Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 60% sodium hydride dispersion in mineral oil (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS). However, the potent electron-donating effects of the 4-OH and 2-OCH₃ groups significantly activate the ring, making EAS feasible. These groups direct incoming electrophiles primarily to the C5 position, which is ortho to the hydroxyl group and meta to the methoxy and ester groups.
Caption: Generalized workflow for electrophilic substitution on the title compound.
Nitration
Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine for further derivatization. The standard conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid[6][7]. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile[8].
Exemplary Protocol: Nitration
This protocol is based on the general procedure for the nitration of deactivated aromatic esters[7][9].
-
Setup: In a flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vol. eq.).
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C[7].
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Pour the reaction mixture slowly onto crushed ice. The product should precipitate out of the aqueous solution[6].
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol or methanol[9].
Functional Group Interconversions
The ester and methoxy groups also offer opportunities for chemical modification, expanding the synthetic utility of the scaffold.
Ester Hydrolysis
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental in drug discovery, as the resulting carboxylic acid is a key precursor for the formation of amides, which are prevalent in biologically active molecules. Basic hydrolysis using LiOH, NaOH, or KOH in a mixture of water and a co-solvent like methanol or THF is typically efficient.
Demethylation of the Methoxy Group
The 2-methoxy group can be cleaved to reveal a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr. This unmasks another reactive site, enabling differential functionalization of the two hydroxyl groups.
Applications in Medicinal Chemistry
The 4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs)[10]. The reactivity profile of this compound makes it an ideal starting material for building libraries of compounds for screening. For example, the hydroxyl group can be used as an attachment point for various fragments via ether linkages, while the ester can be converted to a diverse array of amides. Derivatives of nicotinanilides, which share a similar core structure, have shown potent anti-inflammatory activity[11]. The strategic introduction of methyl groups, in general, can have a profound "magic methyl" effect, significantly enhancing the potency or pharmacokinetic properties of a drug candidate[12].
Conclusion
This compound is a multifunctional building block with a rich and predictable reactivity profile. By understanding the electronic interplay of its substituent groups and the critical role of tautomerism, researchers can strategically exploit its reaction sites. The hydroxyl group serves as a primary point for nucleophilic modification, the activated pyridine ring allows for targeted electrophilic substitution at C5, and the ester provides a gateway to amide derivatives. This combination of features cements its value as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
ACS Publications. (2006). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
Bio-Synthesis Inc. (2013). Functional group modification for conjugation. Retrieved from [Link]
-
National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Web Pages server. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. aiinmr.com [aiinmr.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 4-Hydroxynicotinic Acid and 2-Methoxynicotinic Acid: Surrogates for the Study of Methyl 4-Hydroxy-2-Methoxynicotinate
A Note on Scope: Direct research and literature pertaining to methyl 4-hydroxy-2-methoxynicotinate are notably scarce. This guide, therefore, provides a comprehensive technical overview of the derivatives of its parent precursors, 4-hydroxynicotinic acid and 2-methoxynicotinic acid . By understanding the reactivity and biological landscape of these foundational molecules, researchers and drug development professionals can infer potential synthetic pathways and applications for the target compound and its derivatives.
Introduction
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of hydroxyl and methoxy groups on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological interactions. While this compound itself is not extensively documented, its constituent parts, the 4-hydroxy and 2-methoxy nicotinic acid cores, offer a rich field of study. Derivatives of these molecules have shown promise in a variety of therapeutic areas, including as antimicrobial and anti-inflammatory agents.[1][2] This guide will explore the synthesis, reactivity, and biological significance of derivatives stemming from these two key building blocks, providing a foundational understanding for the development of novel compounds.
Part 1: The 4-Hydroxynicotinic Acid Core: A Versatile Scaffold
4-Hydroxynicotinic acid exists in tautomeric equilibrium with 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a property that governs its reactivity.[3] This duality allows for derivatization at multiple sites, making it a versatile starting material for combinatorial library synthesis.
Synthesis of 4-Hydroxynicotinic Acid Esters
The esterification of 4-hydroxynicotinic acid is a fundamental step in creating a diverse range of derivatives. Standard acid-catalyzed esterification methods can be employed; however, protecting the phenolic hydroxyl group may be necessary to avoid side reactions, depending on the desired final product.
Experimental Protocol: Fischer-Speier Esterification of 4-Hydroxynicotinic Acid
-
Reaction Setup: Suspend 4-hydroxynicotinic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality: The use of excess alcohol drives the equilibrium towards the ester product, maximizing yield. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Derivatization of the 4-Hydroxy Group: Ethers and Esters
The phenolic hydroxyl group of 4-hydroxynicotinic acid esters is a prime target for modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties and biological activity.
The Williamson ether synthesis is a classical and reliable method for preparing ethers from the hydroxyl group of 4-hydroxynicotinic acid esters.
Experimental Protocol: O-Alkylation of Methyl 4-Hydroxynicotinate
-
Deprotonation: Dissolve methyl 4-hydroxynicotinate (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone). Add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1 equivalents) and stir at room temperature for 30 minutes to form the alkoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide; 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50-80 °C and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the formation of the ether linkage.
Diagram: Synthetic Workflow for 4-Hydroxy- and 2-Methoxynicotinic Acid Derivatives
Caption: General synthetic pathways for derivatives of 4-hydroxynicotinic and 2-methoxynicotinic acids.
Part 2: The 2-Methoxynicotinic Acid Core: Exploring Reactivity and Potential
2-Methoxynicotinic acid offers a different set of synthetic opportunities. The methoxy group at the 2-position influences the reactivity of the pyridine ring and the adjacent carboxylic acid. This core is of interest for developing compounds with potential antifungal properties.[4]
Synthesis of 2-Methoxynicotinic Acid Esters and Amides
The synthesis of esters from 2-methoxynicotinic acid follows standard procedures similar to those for 4-hydroxynicotinic acid. However, the formation of amides is a particularly important transformation for this scaffold, as many biologically active nicotinic acid derivatives are amides.
Experimental Protocol: Amide Synthesis from Methyl 2-Methoxynicotinate
-
Reaction Setup: Dissolve methyl 2-methoxynicotinate (1 equivalent) in a suitable solvent (e.g., methanol, THF).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents).
-
Reaction Conditions: The reaction can often proceed at room temperature, but heating may be required for less reactive amines. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Expertise & Experience: For less reactive amines, the direct amidation of the ester can be slow. In such cases, it is advantageous to first hydrolyze the ester to the carboxylic acid and then use a peptide coupling reagent (e.g., DCC, HATU) to facilitate amide bond formation. This two-step process is often more efficient and provides higher yields.
Part 3: Biological Activity and Structure-Activity Relationships
Derivatives of nicotinic acid are known to possess a wide range of biological activities. The introduction of different functional groups onto the nicotinic acid scaffold can significantly impact their therapeutic potential.
Antimicrobial Activity
Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. For instance, certain nicotinamide derivatives have shown promising activity against various pathogenic microbes.[1][5]
Table 1: Representative Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference |
| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | MIC = 1.95 µg/mL | [2] |
| 1,3,4-Oxadiazoline Derivatives | Bacillus subtilis | MIC = 7.81 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Structure-Activity Relationships (SAR)
The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to be a key determinant of their analgesic and anti-inflammatory activity.[6] Similarly, in a study of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, the position of methyl groups on the anilide fragment significantly influenced their analgesic properties.[7]
Diagram: Structure-Activity Relationship Logic
Caption: Key structural modifications on the nicotinic acid scaffold that influence biological activity.
Conclusion
While direct information on this compound remains elusive, a thorough examination of its parent scaffolds, 4-hydroxynicotinic acid and 2-methoxynicotinic acid, provides a robust framework for future research. The synthetic methodologies and biological insights presented in this guide offer a solid foundation for the design and development of novel derivatives. The versatility of the nicotinic acid core, coupled with the diverse biological activities of its derivatives, ensures that this class of compounds will continue to be a fertile ground for discovery in medicinal chemistry.
References
-
Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. ResearchGate. Available at: [Link]
-
4-Hydroxynicotinic acid | C6H5NO3. PubChem. Available at: [Link]
- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents.
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]
-
2-Methoxynicotinic acid | C7H7NO3. PubChem. Available at: [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]
-
Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available at: [Link]
- 2-methyl nicotinate and preparation method and application thereof. Google Patents.
-
Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. Available at: [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. Available at: [Link]
-
Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing. Available at: [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Tetronic Acids from Esters. Organic Chemistry Portal. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Structure–activity relationships of opioid ligands. Loughborough University. Available at: [Link]
-
(PDF) Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]
-
Antibacterial activity of nicotinic acid derivatives (6a–j). ResearchGate. Available at: [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. ACS Publications. Available at: [Link]
-
Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Available at: [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. Available at: [Link]
-
Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Preprints.org. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]
-
Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 3. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Biological Activity of Substituted Nicotinates: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the diverse biological activities of substituted nicotinates, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the core principles of their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate them, this document aims to empower the scientific community to unlock the full therapeutic potential of this versatile chemical scaffold.
Introduction: The Enduring Relevance of the Nicotinate Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, primarily recognized for its role as a precursor to the coenzymes NAD and NADP.[1] However, at pharmacological doses, nicotinic acid exhibits profound effects on lipid metabolism, making it a long-standing therapeutic agent for dyslipidemia.[1][2][3] The therapeutic utility of nicotinic acid is, however, often limited by patient compliance due to side effects like cutaneous flushing.[2][4] This has spurred extensive research into substituted nicotinates—analogs of nicotinic acid—to develop novel compounds with improved therapeutic profiles and a broader range of biological activities.
Substituted nicotinates have emerged as a privileged scaffold in medicinal chemistry, leading to the discovery of compounds with potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, in addition to their well-established lipid-modifying effects.[5][6][7][8] This guide will navigate the key scientific pillars underpinning the biological activity of these compounds, providing both foundational knowledge and practical insights for their continued development.
Structure-Activity Relationships (SAR): Tailoring Function Through Chemical Modification
The biological activity of a substituted nicotinate is intrinsically linked to the nature and position of the substituents on its core pyridine ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.
The core nicotinate scaffold consists of a pyridine ring with a carboxylic acid group at the 3-position. Modifications at various positions of this ring can dramatically alter the compound's pharmacological properties.
Caption: Core Nicotinate Structure and Key Substitution Points.
For instance, the introduction of bulky or lipophilic groups can enhance binding to specific receptors or improve membrane permeability. Studies have shown that substitution at the 2-position with phenyl groups can lead to significant analgesic and anti-inflammatory activities.[7] Specifically, compounds with a 2-bromophenyl substituent have demonstrated noteworthy dual anti-inflammatory and analgesic profiles.[7]
In the context of antimicrobial activity, the nature of the substituent plays a crucial role. For example, nicotinic acid-derived acylhydrazones with a 5-nitrofuran substituent have shown potent activity against Gram-positive bacteria.[5] Interestingly, cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives can modulate their activity, with some derivatives showing enhanced antifungal properties.[5]
Furthermore, modifications of the carboxylic acid group, such as conversion to amides or esters, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. N-phenyl nicotinamides, for instance, have been identified as potent inducers of apoptosis in cancer cells, highlighting a completely different therapeutic avenue for this scaffold.[6]
Mechanisms of Action: From Lipid Lowering to Cellular Apoptosis
The diverse biological activities of substituted nicotinates are a consequence of their interaction with multiple molecular targets and signaling pathways.
Lipid-Modifying Effects via GPR109A
The primary mechanism for the lipid-lowering effects of nicotinic acid and many of its derivatives is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][9][10] GPR109A is highly expressed in adipocytes and immune cells.[9]
Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces their availability to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1][3]
Caption: GPR109A Signaling Pathway in Adipocytes.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of substituted nicotinates are also, in part, mediated by GPR109A activation on immune cells such as macrophages.[10] This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][12] Furthermore, some nicotinic acid derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[13] This dual mechanism of action, targeting both cytokine production and the prostaglandin synthesis pathway, makes substituted nicotinates attractive candidates for the development of novel anti-inflammatory drugs.
Anticancer Activity
A growing body of evidence suggests that certain substituted nicotinates possess significant anticancer activity. For example, N-phenyl nicotinamides have been shown to induce apoptosis in breast cancer cells by inhibiting microtubule polymerization.[6] This mechanism is distinct from the GPR109A-mediated effects and opens up a new therapeutic area for this class of compounds. Other studies have identified nicotinamide derivatives as inhibitors of VEGFR-2, a key receptor involved in angiogenesis, which is crucial for tumor growth and metastasis.[14]
Antimicrobial Effects
The antimicrobial activity of substituted nicotinates appears to be multifaceted and dependent on the specific chemical structure. As mentioned earlier, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid exhibit potent antibacterial and antifungal properties.[5] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
Experimental Protocols for Biological Evaluation
A robust and systematic approach to the biological evaluation of substituted nicotinates is crucial for identifying lead compounds and elucidating their mechanisms of action. The following section outlines key in vitro and in vivo experimental workflows.
In Vitro Assays
Table 1: Key In Vitro Assays for Characterizing Substituted Nicotinates
| Biological Activity | Assay Type | Description | Key Parameters Measured |
| Receptor Binding | Radioligand Binding Assay | Measures the affinity of the compound for a specific receptor (e.g., GPR109A) by competing with a radiolabeled ligand. | Ki (Inhibition Constant) |
| Receptor Activation | cAMP Assay | Quantifies the change in intracellular cAMP levels in response to compound treatment in cells expressing the target receptor. | EC50 (Half-maximal Effective Concentration) |
| Cellular Response | Fluorometric Imaging Plate Reader (FLIPR) Assay | A high-throughput method to measure changes in intracellular calcium or membrane potential, often used for GPCRs and ion channels.[15] | EC50, Agonist/Antagonist activity |
| Anti-inflammatory | Cytokine Release Assay (ELISA) | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages) upon stimulation.[12] | IC50 (Half-maximal Inhibitory Concentration) |
| Anticancer | MTT Assay | A colorimetric assay to assess cell viability and proliferation by measuring mitochondrial metabolic activity.[16] | GI50 (Half-maximal Growth Inhibition) |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] | MIC (μg/mL) |
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the substituted nicotinate compounds for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration as an indicator of nitric oxide (NO) production using the Griess reagent.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of nitrite, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control. Determine the IC50 values.
Caption: Workflow for In Vitro Anti-inflammatory Screening.
In Vivo Models
Preclinical in vivo studies are essential to evaluate the efficacy and safety of promising substituted nicotinate candidates.
Table 2: Relevant In Vivo Models for Substituted Nicotinate Evaluation
| Therapeutic Area | Animal Model | Description | Key Parameters Measured |
| Dyslipidemia | High-fat diet-fed hamster or mouse model | Animals are fed a diet rich in fat and cholesterol to induce hyperlipidemia.[17] | Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides. |
| Inflammation | Carrageenan-induced paw edema in rats | Carrageenan is injected into the rat paw to induce localized inflammation and edema.[13] | Paw volume, expression of inflammatory markers in tissue. |
| Pain/Analgesia | Hot plate or tail-flick test in mice | Measures the latency of the animal's response to a thermal stimulus.[18] | Reaction time. |
| Cancer | Xenograft tumor models in immunocompromised mice | Human cancer cells are implanted into mice, and tumor growth is monitored following treatment. | Tumor volume and weight, survival rate. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: control, standard drug (e.g., indomethacin), and test groups receiving different doses of the substituted nicotinate.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The substituted nicotinate scaffold represents a rich and versatile platform for the discovery of novel therapeutic agents. While the lipid-lowering effects of nicotinic acid are well-established, the exploration of its derivatives has unveiled a much broader spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.
Future research in this field should focus on:
-
Elucidating Novel Mechanisms: While the role of GPR109A is well-understood for some effects, the molecular targets for other activities, such as antimicrobial and certain anticancer effects, require further investigation.
-
Improving Selectivity and Reducing Side Effects: The rational design of new derivatives should aim to enhance selectivity for specific targets to minimize off-target effects and improve the therapeutic index.
-
Exploring Combination Therapies: Investigating the synergistic effects of substituted nicotinates with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer and cardiovascular disease.
By leveraging the foundational knowledge of SAR and mechanisms of action, coupled with robust experimental evaluation, the scientific community can continue to harness the therapeutic potential of substituted nicotinates to address a wide range of unmet medical needs.
References
- GPR109A (Niacin Receptor)
- Newhouse, P. A. (2019). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
- Nicotinic acid. (n.d.). In Wikipedia.
- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. (n.d.). PubMed Central.
- Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.
- GPR109A and Vascular Inflamm
- In vitro screening strategies for nicotinic receptor ligands. (2007). PubMed.
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2025).
- Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.).
- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (n.d.). PubMed.
- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
- The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2013). Cancer Research.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007). Annual Reviews.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Mechanism of action of niacin. (2008). PubMed.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed.
- Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019). PubMed Central.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience.
- Nicotinate | C6H4NO2- | CID 937. (n.d.). PubChem.
- Selected randomized controlled trials of nicotinic acid 12,22-26. (n.d.).
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.
- Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.
- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simul
- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). PubMed.
- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-substituted deschloroepibatidine analogues. Novel nicotinic antagonists. (n.d.). PubMed.
- Nicotine as Therapy. (2004). PMC.
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). PubMed Central.
- What major studies showed no benefit with niacin (Nicotinic acid) therapy?. (2025). Dr.Oracle.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. (n.d.). [Source not provided].
- Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2025). American Chemical Society.
- In vivo model for dyslipidemia with diabetes mellitus in hamster. (n.d.). PubMed.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine as Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pathwaymap.com [pathwaymap.com]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-substituted deschloroepibatidine analogues. Novel nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxynicotinate: Exploring Viable Starting Materials and Synthetic Strategies
Executive Summary: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to obtain methyl 4-hydroxy-2-methoxynicotinate, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the retrosynthetic analysis, mechanistic underpinnings, and comparative evaluation of various synthetic strategies. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower researchers to make informed decisions in the design and execution of synthetic routes to this important molecule and its derivatives.
Introduction: The Significance of the Substituted Pyridine Moiety
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. Specifically, polysubstituted pyridines, such as this compound, offer a rich diversity of functionalization points, enabling the fine-tuning of physicochemical and pharmacological properties. The 4-hydroxy-2-methoxy substitution pattern, in particular, presents a unique combination of a nucleophilic hydroxyl group and an electron-donating methoxy group, which can be pivotal for molecular recognition and biological activity. This guide will focus on the practical aspects of synthesizing this valuable building block, with an emphasis on the selection of appropriate starting materials.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical first step in designing any synthesis is to perform a retrosynthetic analysis to identify potential starting materials and key bond disconnections. For this compound, a cyclocondensation approach is a highly convergent and efficient strategy for constructing the pyridine ring.
Figure 1: Retrosynthetic analysis of this compound.
This analysis suggests that the target molecule can be constructed from a three-carbon electrophilic component (synthon A ) and a three-atom nucleophilic component containing the C-N-C backbone (synthon B ). A plausible candidate for synthon A is methyl propiolate or a related acetylene derivative. Synthon B , an enamine, specifically methyl 3-amino-4-methoxyacrylate, would provide the remaining atoms of the pyridine ring with the desired substitution pattern.
Synthetic Strategies and Starting Materials
Based on the retrosynthetic analysis, this section will explore viable synthetic routes starting from readily available precursors.
Route 1: Cyclocondensation of a Methoxy-substituted Enamine with an Acetylenic Ester
This strategy represents a direct and convergent approach to the target molecule. The key steps involve the synthesis of the enamine intermediate followed by the final cyclocondensation reaction.
The synthesis of this specific enamine is not widely reported; however, it can be conceptually derived from the reaction of a suitable precursor with ammonia. A plausible precursor is methyl 3,3-dimethoxyacrylate, which can be prepared from methyl 3,3-dimethoxypropionate.
Experimental Protocol: Synthesis of Methyl 3,3-dimethoxypropionate
A detailed procedure for the synthesis of a similar compound, ethyl 3,3-diethoxypropanoate, is available in Organic Syntheses, which can be adapted for the methyl ester.[1] The synthesis involves the reaction of trichloroacetyl chloride with methyl vinyl ether, followed by solvolysis with methanol.[1]
Experimental Protocol: Synthesis of Methyl 3-methoxyacrylate
Methyl 3,3-dimethoxypropionate can be converted to methyl 3-methoxyacrylate via catalytic elimination under acidic conditions.[2]
Experimental Protocol: Synthesis of Methyl 3-amino-4-methoxyacrylate
The final step to the key enamine intermediate would involve the reaction of methyl 3-methoxyacrylate with ammonia. This reaction is analogous to the well-established synthesis of methyl 3-aminocrotonate from methyl acetoacetate and ammonia.[3]
The reaction of the enamine, methyl 3-amino-4-methoxyacrylate, with methyl propiolate is expected to proceed via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield this compound. This type of [3+3] annulation is a known method for the synthesis of polysubstituted pyridines.[4]
Figure 2: Proposed workflow for the synthesis of this compound via a methoxy-substituted enamine.
Mechanistic Insights: The cyclocondensation reaction is believed to proceed through a cascade of reactions. The initial step is a Michael addition of the enamine nitrogen to the electron-deficient alkyne of methyl propiolate. This is followed by an intramolecular cyclization, where the enamine carbon attacks the ester carbonyl of the propiolate moiety. Subsequent elimination of methanol and tautomerization leads to the formation of the stable aromatic pyridine ring.
Route 2: Utilization of a β-Ketoester with a Protected Aldehyde
An alternative strategy involves the use of a β-ketoester bearing a protected aldehyde group, such as methyl 4,4-dimethoxy-3-oxobutanoate. This approach has been successfully employed in the synthesis of other substituted pyridines.
This starting material can be synthesized via the Claisen condensation of dimethyl malonate with methyl formate in the presence of a base like sodium methoxide, followed by acidification.[5]
Table 1: Comparison of Synthetic Routes for Methyl 4,4-dimethoxy-3-oxobutanoate
| Starting Materials | Reagents | Key Reaction | Reported Yield | Reference |
| Dimethyl malonate, Methyl formate | Sodium methoxide | Claisen Condensation | Good | [5] |
| 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | Not specified | Not specified | Not specified | [6] |
The reaction of methyl 4,4-dimethoxy-3-oxobutanoate with a suitable nitrogen source, such as an enamine derived from cyanoacetamide, can lead to the formation of a substituted pyridine. The dimethoxymethyl group can then be hydrolyzed to an aldehyde, which can be further oxidized to a carboxylic acid, and the cyano group can be hydrolyzed to a carboxylic acid ester. Subsequent methylation of the hydroxyl group would be required to obtain the final product. While this route is more circuitous, it utilizes more readily available starting materials.
Comparative Analysis of Starting Materials and Synthetic Routes
| Feature | Route 1: Methoxy-substituted Enamine | Route 2: β-Ketoester with Protected Aldehyde |
| Convergence | Highly convergent, building the core in one step. | Less convergent, requiring more functional group interconversions. |
| Starting Material Availability | Key enamine intermediate is not commercially available and requires multi-step synthesis. | Starting β-ketoester can be synthesized from readily available materials. |
| Reaction Conditions | Cyclocondensation may require specific catalysts or reaction conditions to ensure regioselectivity. | Involves more steps, potentially leading to lower overall yield. |
| Scalability | Potentially scalable if the synthesis of the enamine can be optimized. | May be more amenable to large-scale synthesis due to the use of more common reagents. |
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the presence of the expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the hydroxyl, ester carbonyl, and aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthesis of this compound can be approached through several viable routes, with the cyclocondensation of a methoxy-substituted enamine and an acetylenic ester representing the most convergent strategy. While the synthesis of the key enamine intermediate presents a challenge due to its limited availability, the potential for a highly efficient final step makes this route attractive. The alternative approach utilizing a β-ketoester with a protected aldehyde offers a more traditional and potentially more scalable, albeit longer, synthetic pathway. The choice of the optimal route will depend on the specific requirements of the researcher, including the desired scale, available resources, and tolerance for multi-step procedures. This guide provides the foundational knowledge and strategic considerations necessary for the successful synthesis of this valuable heterocyclic building block.
References
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. 2023. [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
-
Methyl 3-Methoxyacrylate | Request PDF - ResearchGate. [Link]
- CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google P
- CN114644567A - Preparation method of methyl 3-aminocrotonate - Google P
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chempap.org [chempap.org]
- 4. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides [mdpi.com]
- 5. Buy Methyl 4,4-dimethoxy-3-oxobutanoate | 60705-25-1 [smolecule.com]
- 6. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Characterization of Methyl 4-hydroxy-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Physical Characterization
Methyl 4-hydroxy-2-methoxynicotinate (CAS No. 1190322-55-4) is a substituted pyridine derivative of interest within synthetic and medicinal chemistry.[1][2] As with any novel or sparsely documented compound, establishing a robust and verifiable profile of its physical characteristics is a foundational step in the drug discovery and development pipeline. This guide provides a comprehensive framework for determining the essential physical and structural properties of this molecule. While extensive public data on this specific compound is limited, this document outlines the authoritative experimental protocols and theoretical expectations required to generate this critical information.
Our approach moves beyond a simple listing of properties. We will detail the causality behind experimental choices, ensuring that the data generated is not only accurate but also reproducible and trustworthy. This guide is structured to empower the research scientist to confidently characterize this and other novel chemical entities.
Section 1: Core Molecular Identity and Calculated Properties
Before embarking on experimental analysis, it is crucial to establish the theoretical foundation of the molecule. This includes its precise structure, molecular formula, and calculated properties derived from this information.
Chemical Structure:
Caption: Chemical structure of this compound.
Core Data Table:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1190322-55-4 | [1][2] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | Calculated |
| Monoisotopic Mass | 183.05316 Da | Calculated |
Section 2: Determination of Melting Point
The melting point is a fundamental physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Expertise & Experience: Why the Method Matters
The choice of heating rate is the most critical parameter in obtaining an accurate melting point.[3][4] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously wide and high melting range. A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and efficient heat transfer.[5][6]
-
Tamp the open end of a glass capillary tube into the powder until a small amount of solid enters the tube.
-
Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[3][4] The packed sample height should be 2-3 mm.[6]
-
-
Measurement:
-
Rapid Preliminary Measurement: Insert the packed capillary into the heating block of a melting point apparatus. Heat rapidly to determine an approximate melting temperature. This saves time during the precise measurement.[6]
-
Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]
-
Insert a new capillary with a fresh sample.
-
Heat at a medium rate until the temperature is ~15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.[3]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
-
Trustworthiness - A Self-Validating System:
-
Repeat the precise measurement at least twice with fresh samples. Consistent results (within 0.5°C) validate the measurement.
-
Calibrate the thermometer of the apparatus using certified standards (e.g., benzoic acid, caffeine) to ensure the accuracy of the readings.
-
Workflow Diagram: Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
Section 3: Spectroscopic Characterization Suite
Spectroscopy provides unambiguous data on the molecular structure, functional groups, and connectivity of a compound. The following suite of analyses is essential for confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The Rationale for NMR
For a novel compound, both ¹H and ¹³C NMR are non-negotiable. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their chemical nature (e.g., C=O, C-O, aromatic C).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[7]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[1][7] The choice of solvent is critical; the sample must be fully dissolved.
-
Ensure the solution is free of any particulate matter by filtering it through a pipette with a glass wool plug directly into a clean, dry NMR tube. Suspended solids will degrade the quality of the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration if not already present in the solvent.[7]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]
-
Acquire the ¹H spectrum. Standard acquisition parameters are usually sufficient.
-
Acquire the ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[7]
-
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Two signals in the aromatic region (~6.0-8.5 ppm), each integrating to 1H. These would correspond to the protons at positions 5 and 6 of the pyridine ring. Their splitting pattern (likely doublets) would confirm their ortho relationship.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-4.0 ppm, integrating to 3H.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet at ~3.7-3.9 ppm, integrating to 3H.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary significantly depending on concentration and solvent. This peak may not be observed if deuterium exchange occurs with the solvent.
Workflow Diagram: NMR Analysis
Caption: General workflow for acquiring high-quality NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol: Thin Solid Film Method
This method is often preferred for solid samples due to its simplicity and speed.[2]
-
Sample Preparation:
-
Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]
-
Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2] If the resulting spectrum is too weak, another drop can be added and dried.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Expected FT-IR Absorption Bands for this compound:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Signals between 2850-3100 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (ester and ether): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation and Introduction:
-
Ionization and Analysis:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[9][10]
-
These ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their m/z ratio.[9][10]
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Expected Mass Spectrum Features for this compound:
-
Molecular Ion Peak (M⁺•): A peak at an m/z value corresponding to the molecular weight of the compound (183.16). This is expected to be a prominent peak.
-
Fragmentation Peaks: Common fragmentation patterns may include the loss of the ester methyl group (-•CH₃, m/z 168), the methoxy group (-•OCH₃, m/z 152), or the entire ester functional group (-•COOCH₃, m/z 124). Analyzing these fragments helps to confirm the connectivity of the molecule.
Workflow Diagram: Mass Spectrometry Analysis
Caption: Key stages in Electron Ionization Mass Spectrometry.
Conclusion
The rigorous, multi-faceted approach detailed in this guide provides a self-validating system for the complete physical characterization of this compound. By adhering to these protocols, researchers can generate the high-quality, reliable data necessary for publication, patent applications, and advancing drug development programs. The principles and workflows described herein are not only applicable to the target compound but also serve as a gold-standard framework for the characterization of any novel chemical entity.
References
- P&S Chemicals. This compound Product Information.
- MinistryOfMaterial.com. This compound (CAS No. 1190322-55-4).
- HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. (2024).
- Scribd. Experiment 3: Melting Point Determination.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
- JoVE (Journal of Visualized Experiments). Video: Melting Point Determination of Solid Organic Compounds. (2017).
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
-
ScienceReady. Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021). Available from: [Link]
- University of Calgary, Department of Chemistry. Melting point determination.
- University of Leicester, Department of Chemistry. NMR Sample Preparation.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
- University of Massachusetts Lowell, Department of Chemistry. Experiment 1: Melting Point.
- Elsevier. Chapter 5: Acquiring 1H and 13C Spectra. (2018).
Sources
- 1. How To [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
An In-depth Technical Guide to Methyl 4-hydroxy-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxy-2-methoxynicotinate, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural motifs, featuring a hydroxyl group, a methoxy group, and a methyl ester on a pyridine core, suggest a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and explores its potential physicochemical properties, synthesis strategies, and prospective applications based on the broader understanding of related chemical structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge and theoretical framework necessary to engage with this promising molecule.
Chemical Identity and Core Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 1190322-55-4 .[1][2] Its molecular structure consists of a pyridine ring substituted at the 2-position with a methoxy group, at the 3-position with a methyl carboxylate group, and at the 4-position with a hydroxyl group.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier/Property | Value | Source |
| CAS Number | 1190322-55-4 | [1][2] |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol | Calculated |
| IUPAC Name | methyl 4-hydroxy-2-methoxypyridine-3-carboxylate |
Synthesis Strategies: A Theoretical Perspective
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available scientific literature, its structure lends itself to several plausible synthetic routes based on established pyridine chemistry. The construction of such a polysubstituted pyridine ring is a key challenge, often requiring careful selection of starting materials and reaction conditions to control regioselectivity.
A potential conceptual workflow for the synthesis is outlined below. This is a theoretical pathway and would necessitate experimental validation and optimization.
Caption: A conceptual workflow for the synthesis of this compound.
2.1. Retrosynthetic Analysis and Potential Starting Materials
A retrosynthetic approach suggests that the target molecule could be assembled from simpler, more readily available precursors. Key disconnections could be made at the C-O and C-N bonds of the pyridine ring. Precursors could include derivatives of 2,4-dihydroxynicotinic acid or suitably substituted β-ketoesters and enamines.
2.2. Hypothetical Experimental Protocol
The following is a hypothetical, multi-step synthesis that illustrates a potential pathway. This protocol is for illustrative purposes only and has not been experimentally validated.
Step 1: Cyclocondensation to form the Pyridone Core
-
React a suitable β-ketoester with an enamine or an equivalent nitrogen source in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol.
-
The choice of substituents on the starting materials is crucial for achieving the desired substitution pattern on the resulting pyridone ring.
-
Acidic workup would be required to neutralize the reaction mixture and precipitate the pyridone product.
Step 2: Introduction of the Methoxy Group
-
The hydroxyl group at the 2-position of the pyridone can be converted to a methoxy group. This can often be achieved through Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Step 3: Esterification of the Nicotinic Acid Moiety
-
If the synthesis started with a nicotinic acid derivative, the carboxylic acid group would need to be esterified. Standard Fischer esterification conditions, involving refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid), would be a viable method.
Step 4: Introduction of the 4-Hydroxy Group
-
The introduction or unmasking of the 4-hydroxy group would be the final key step. This could potentially be achieved through the hydrolysis of a protecting group or via an oxidation/rearrangement sequence, depending on the overall synthetic strategy. The tautomeric nature of hydroxypyridines should also be considered, as the compound may exist in equilibrium with its pyridone form.
Spectroscopic Characterization: Predicted Data
While experimental spectral data is not available, theoretical predictions can provide insights into the expected spectroscopic features of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the pyridine ring would appear in the downfield region.
3.2. Infrared (IR) Spectroscopy The IR spectrum would likely exhibit characteristic absorption bands corresponding to:
-
O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹).
-
C=O stretching of the ester group (strong band around 1700-1730 cm⁻¹).
-
C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
C-O stretching of the methoxy and ester groups (in the 1000-1300 cm⁻¹ region).
3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 183.16. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, or other small neutral molecules.
Potential Applications and Biological Activity: An Outlook
The true potential of this compound lies in its utility as a building block for more complex molecules and its potential inherent biological activity. The field of medicinal chemistry has seen significant interest in functionalized pyridines due to their presence in numerous biologically active compounds.
Caption: Potential application areas for this compound.
4.1. Drug Discovery The substituted nicotinate scaffold is a privileged structure in drug discovery. The presence of hydrogen bond donors (hydroxyl group) and acceptors (ester carbonyl, methoxy oxygen, and pyridine nitrogen) makes this compound an attractive candidate for interacting with biological targets. It could serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including but not limited to:
-
Kinase inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.
-
Anti-inflammatory agents: The nicotinate structure is related to nicotinic acid (niacin), which has known anti-inflammatory properties.
-
Antimicrobial agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.
4.2. Agrochemicals The development of novel herbicides, insecticides, and fungicides often involves the exploration of new heterocyclic scaffolds. The unique substitution pattern of this compound could lead to the discovery of compounds with desirable agrochemical properties.
4.3. Materials Science The pyridine nitrogen and the hydroxyl and ester functionalities offer potential coordination sites for metal ions. This suggests that this compound could be explored as a ligand in the development of new catalysts or functional materials with interesting electronic or photophysical properties.
Conclusion and Future Directions
This compound is a chemical entity with considerable untapped potential. While the current body of public knowledge lacks specific experimental data, its structure strongly suggests avenues for fruitful research in synthetic methodology, medicinal chemistry, and materials science. Future work should focus on the development of a robust and scalable synthesis for this compound. Once accessible, a thorough characterization of its physicochemical properties and an exploration of its reactivity will be paramount. Subsequently, systematic screening of its biological activity and its utility as a scaffold for library synthesis will undoubtedly open new doors for innovation in drug discovery and beyond. The information presented in this guide serves as a foundational call to action for the scientific community to further investigate this promising molecule.
References
-
This compound 1190322-55-4 Suppliers. LookChem.com. [Link]
Sources
An In-depth Technical Guide on the Potential Research Applications of Substituted Nicotinic Acids
Abstract
Nicotinic acid, or niacin (Vitamin B3), a fundamental component in biological systems, has long been recognized for its role in cellular metabolism and as a therapeutic agent for dyslipidemia.[1][2] However, the therapeutic landscape of nicotinic acid is significantly broadened by the chemical modification of its core structure. Substituted nicotinic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities and offering promising avenues for drug discovery.[1][3] This technical guide provides an in-depth exploration of the potential research applications of these derivatives, moving beyond their classical lipid-lowering effects to delve into their burgeoning roles in oncology, neurodegenerative diseases, and cardiovascular medicine. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and provide a forward-looking perspective on the future of this dynamic field of research.
Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold
Nicotinic acid is a water-soluble vitamin essential for numerous metabolic processes.[4] Its primary biological significance lies in its role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are critical for redox reactions central to energy metabolism, DNA repair, and cell signaling.[5] Pharmacologically, high doses of nicotinic acid have been used for decades to manage dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol and triglycerides.[6][7][8]
Despite its established therapeutic uses, the full potential of the nicotinic acid scaffold is realized through chemical substitution. By modifying the pyridine ring and the carboxylic acid group, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This strategic derivatization allows for the optimization of potency, selectivity, and pharmacokinetic profiles, leading to the development of novel therapeutic agents with diverse applications.[3]
The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects
A pivotal breakthrough in understanding the multifaceted actions of nicotinic acid was the discovery of its G protein-coupled receptor, GPR109A (also known as HCA2).[9] This receptor is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[9][10] The activation of GPR109A by nicotinic acid initiates a cascade of intracellular signaling events that are central to many of its therapeutic and adverse effects.[9][11]
GPR109A Signaling Pathways
Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This pathway is primarily responsible for the anti-lipolytic effects of nicotinic acid in adipose tissue.[11][12]
However, GPR109A signaling is not limited to the G-protein pathway. Emerging evidence highlights the role of β-arrestin-mediated signaling, which is implicated in the cutaneous flushing response, a common side effect of niacin therapy.[9] This dual signaling capacity offers opportunities to develop biased agonists that selectively activate the therapeutic G-protein pathway while minimizing the β-arrestin-mediated side effects.
Caption: GPR109A signaling pathways activated by nicotinic acid derivatives.
Emerging Therapeutic Frontiers for Substituted Nicotinic Acids
The versatility of the nicotinic acid scaffold has propelled its investigation into several key areas of drug development.
Oncology
Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[13][14][15][16] The mechanisms are multifaceted and appear to be context-dependent. In some cancers, GPR109A acts as a tumor suppressor.[10][17] For instance, in colon cancer, activation of GPR109A by butyrate (a product of fiber fermentation) induces apoptosis in cancer cells.[17] Similarly, GPR109A expression is silenced in breast cancer, and its re-expression inhibits tumor growth.[10]
Conversely, some nicotinic acid derivatives exhibit anticancer activity through GPR109A-independent mechanisms. These include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[18] Others have demonstrated the ability to induce apoptosis by increasing caspase-3 levels.[18]
Neurodegenerative Diseases
The neuroprotective effects of nicotinic acid and its derivatives are a growing area of interest.[1][5] Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline.[19] Nicotinic acid can cross the blood-brain barrier and may limit both amyloid and tau pathologies.[19]
The proposed mechanisms for neuroprotection are diverse. Activation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, by nicotinic agonists has been shown to up-regulate anti-apoptotic proteins like Bcl-2 and Bcl-x, protecting neurons from toxic insults.[20][21] Furthermore, nicotinamide, the amide form of nicotinic acid, protects against a range of neurotoxic environments by modulating oxidative stress, apoptosis, and autophagy.[5] Clinical trials are currently underway to investigate the potential of niacin formulations in treating Alzheimer's and Parkinson's diseases.[19][22]
Cardiovascular Disease: Beyond Lipid Lowering
While the lipid-modifying effects of nicotinic acid are well-established, its role in cardiovascular disease prevention, particularly in the era of statin therapy, has been debated.[23][24][25][26][27] However, a growing body of evidence suggests that the cardiovascular benefits of nicotinic acid derivatives may extend beyond their impact on lipoprotein profiles.[8]
These "pleiotropic" effects are largely attributed to the anti-inflammatory properties mediated through GPR109A activation in immune cells.[8][9] Nicotinic acid has been shown to reduce levels of inflammatory markers such as C-reactive protein.[8] Additionally, some thionicotinic acid derivatives have demonstrated potent vasorelaxant and antioxidant properties, which are beneficial for cardiovascular health.[28] These findings suggest that developing GPR109A agonists with potent anti-inflammatory and vasodilatory effects could offer a novel therapeutic strategy for atherosclerosis and other vascular inflammatory conditions.[9][28]
Synthetic Strategies and Methodologies
The synthesis of substituted nicotinic acid derivatives is a cornerstone of research in this field. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.[3]
Key Synthetic Routes
Two primary approaches are employed for the synthesis of these compounds:
-
De Novo Synthesis: Construction of the pyridine ring from acyclic precursors. The Bohlmann-Rahtz synthesis is a classic example, allowing for the creation of complex, polysubstituted pyridine cores.[3]
-
Core Functionalization: Modification of a pre-existing pyridine or nicotinic acid scaffold. This is a more common approach and utilizes a variety of modern synthetic methodologies.[3]
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups | Excellent functional group tolerance, mild conditions | Requires a halogenated precursor |
| Buchwald-Hartwig Amination | Core Functionalization | C-N Bond Formation | Primary and secondary amines | Wide scope of amine coupling partners | Catalyst sensitivity |
| Condensation Reactions | Core Functionalization | Amide/Ester/Hydrazone Formation | Diverse functional groups at the carboxylic acid position | Straightforward, high-yielding reactions | Product stability can be a concern |
Experimental Protocol: Synthesis of a Model 2-Aryl Nicotinic Acid Derivative
This protocol outlines a general procedure for the synthesis of a 2-aryl nicotinic acid derivative via a Suzuki-Miyaura cross-coupling reaction.[29][30][31]
Step 1: Suzuki-Miyaura Coupling
-
To a solution of methyl 2-chloronicotinate (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture at 90 °C under an argon atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the methyl 2-arylnicotinate intermediate.
Step 2: Saponification
-
Dissolve the methyl 2-arylnicotinate intermediate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final 2-aryl nicotinic acid derivative.
Caption: General workflow for the synthesis of 2-aryl nicotinic acid derivatives.
Characterization Techniques
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[32]
-
Mass Spectrometry (MS): To confirm the molecular weight.[33]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[34][35]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[32][33]
Biological Evaluation and In Vitro Assays
Once synthesized and characterized, the novel nicotinic acid derivatives must be evaluated for their biological activity.
In Vitro Anti-inflammatory Assay
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[36]
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
Calculate the IC50 value for NO inhibition.
In Vitro Anticancer Assay
The cytotoxic activity of the compounds against various cancer cell lines can be evaluated using the MTT assay.[18]
-
Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value, representing the concentration that inhibits cell viability by 50%.
Future Directions and Conclusion
The field of substituted nicotinic acids is ripe with opportunities for further research and development. Key areas for future exploration include:
-
Development of Biased GPR109A Agonists: Designing ligands that selectively activate the therapeutic G-protein pathway over the β-arrestin pathway could lead to drugs with improved efficacy and reduced side effects.
-
Exploration of Novel Therapeutic Targets: Investigating the GPR109A-independent mechanisms of action of nicotinic acid derivatives could uncover new molecular targets for various diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nicotinic acid scaffold will continue to be crucial for optimizing the pharmacological properties of these compounds.[28][32][37]
-
Drug Delivery and Formulation: Developing novel drug delivery systems can enhance the bioavailability and therapeutic efficacy of nicotinic acid derivatives.
References
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]
-
GPR109A (Niacin Receptor) - Pathway Map. Pathway Commons. [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel derivatives of Nicotinic acid as Promising anticancer agents. Semantic Scholar. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(1), 58-65. [Link]
-
Plaisance, E. P., Ormsby, C. E., & Judd, R. L. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 8(4), 73. [Link]
-
Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 49(2), 107-118. [Link]
-
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 128-136. [Link]
-
Al-Warhi, T., Al-Harbi, N. O., Al-Omaim, W. S., Al-Zahrani, N. A., & Al-Wabli, R. I. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3233. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
-
Knowles, H. J., & Smith, D. M. (2006). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 116(11), 2874–2876. [Link]
-
Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021). International Journal of Medical Research and Review, 9(3), 1-6. [Link]
-
Szymańska, E., Gier G, T., & Bielenica, A. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4956. [Link]
-
Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R. N., Lan, L., ... & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. [Link]
-
Wondrak, G. T. (2014). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Journal of Aging Science, 2(3), 123. [Link]
-
Liu, D., Wang, X., & Zhang, Y. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science, 47(6), 729-737. [Link]
-
Nicotinic acid derivatives. Pharmaoffer.com. [Link]
-
Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(2), 50-55. [Link]
-
List of Nicotinic acid derivatives. Drugs.com. [Link]
-
Guyton, J. R., & Blazing, M. A. (2009). Selected randomized controlled trials of nicotinic acid. The American Journal of Cardiology, 104(2 Suppl), 21A-26A. [Link]
-
De Caterina, R., & Zampolli, A. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA Network Open, 2(4), e192507. [Link]
-
Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
-
Khalil, N. A., Ahmed, E. M., El-Nassan, H. B., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(9), 648-658. [Link]
-
Digby, J. E., Lee, J. M., & Choudhury, R. P. (2012). Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 582-588. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., Liu, Y., & Zhang, Y. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 116937. [Link]
-
Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]
-
Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2002). Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. Brain Research Reviews, 39(1), 25-36. [Link]
-
Khalil, N. A., Ahmed, E. M., El-Nassan, H. B., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
-
Lavigne, P. M., & Karas, R. H. (2013). Effect of niacin therapy on cardiovascular outcomes in patients with coronary artery disease. Journal of the American College of Cardiology, 61(4), 440-446. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.org. [Link]
-
High Performance Liquid Chromatography (HPLC) Method for Analysis of Nicotinic Acid/Niacin (3-pyridinecarboxylic acid), Nicotinamide, Tranexamic acid. SIELC Technologies. [Link]
-
Can niacin reduce the risk of cardiovascular events? Dr.Oracle. [Link]
-
El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105215. [Link]
-
Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]
-
What major studies showed no benefit with niacin (Nicotinic acid) therapy? Dr.Oracle. [Link]
-
The structures of nicotinic acid and its derivatives. ResearchGate. [Link]
-
Caldarone, B. J., & Picciotto, M. R. (2020). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. International Journal of Molecular Sciences, 21(11), 3959. [Link]
-
Nicotinic Acid for the treatment of Alzheimer's Disease. Indiana University School of Medicine. [Link]
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmra.ijpbms.com [ijmra.ijpbms.com]
- 8. Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pathwaymap.com [pathwaymap.com]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamscience.com [benthamscience.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases | MDPI [mdpi.com]
- 22. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of niacin therapy on cardiovascular outcomes in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. droracle.ai [droracle.ai]
- 28. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. semanticscholar.org [semanticscholar.org]
- 32. mdpi.com [mdpi.com]
- 33. jetir.org [jetir.org]
- 34. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 35. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 36. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-hydroxy-2-methoxynicotinate: An Experimental Protocol for Drug Discovery and Medicinal Chemistry
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of methyl 4-hydroxy-2-methoxynicotinate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and adaptability in a research setting, commencing from commercially available 2,4-dihydroxynicotinic acid. The protocol details a three-step sequence involving an initial esterification, followed by a regioselective O-methylation at the 4-position, and a subsequent methylation of the 2-hydroxyl group. Each step is accompanied by a detailed explanation of the underlying chemical principles, reaction conditions, purification procedures, and methods for analytical characterization. This document is intended to serve as a practical guide for researchers and scientists engaged in the synthesis of novel pyridine derivatives for therapeutic applications.
Introduction
Substituted pyridine rings are a cornerstone of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] The specific substitution pattern on the pyridine core dictates its physicochemical properties and biological activity. This compound is a versatile intermediate, offering multiple points for further functionalization in the design of novel therapeutic agents. The presence of both a hydroxyl and a methoxy group on the pyridine ring, in addition to the methyl ester, provides a unique combination of functionalities for diversification and structure-activity relationship (SAR) studies.
The synthetic route outlined herein is based on established chemical transformations, adapted for the specific regiochemical challenges presented by the dihydroxynicotinic acid precursor. The protocol emphasizes safety, efficiency, and the generation of a high-purity final product, validated through standard analytical techniques.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the differential reactivity of the hydroxyl groups at the C2 and C4 positions of the nicotinic acid starting material, allowing for a regioselective methylation.
Sources
Application Note: A Multi-Modal Approach to the Analytical Characterization of Methyl 4-hydroxy-2-methoxynicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical characterization of methyl 4-hydroxy-2-methoxynicotinate, a substituted pyridine derivative of potential interest in medicinal chemistry and materials science. We present a suite of robust analytical protocols, moving beyond mere procedural steps to explain the scientific rationale behind methodological choices. This multi-modal approach, integrating chromatography and spectroscopy, ensures unambiguous structural confirmation, purity assessment, and quantification. The protocols are designed to be self-validating, incorporating system suitability and quality control checks essential for regulatory and research environments.
Introduction and Compound Overview
This compound is a heterocyclic compound featuring a pyridine core, a functionality common in numerous pharmaceuticals. As a derivative of nicotinic acid (Vitamin B3), its analogs are frequently explored as scaffolds in drug discovery. Accurate and comprehensive characterization is the bedrock of chemical research and development, ensuring the identity, purity, and stability of such novel entities. This guide details the foundational analytical techniques required to fully characterize this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₄ | N/A (Calculated) |
| Molecular Weight | 183.16 g/mol | N/A (Calculated) |
| IUPAC Name | methyl 4-hydroxy-2-methoxypyridine-3-carboxylate | N/A |
| Canonical SMILES | COC1=NC=C(C(=C1)C(=O)OC)O | N/A |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, enabling accurate purity determination and quantification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Method Selection: RP-HPLC is the premier method for analyzing moderately polar, non-volatile organic compounds. A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system. The inclusion of a weak acid (formic acid) in the mobile phase is critical; it suppresses the ionization of the basic pyridine nitrogen and the acidic hydroxyl group. This ensures a consistent analyte charge state, resulting in sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 275 nm. The optimal wavelength should be confirmed by examining the UV spectrum from the DAD.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be between 0.9 and 1.5.
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Table 2: Expected HPLC Performance Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Retention Time (t_R) | 5 - 10 min | Dependent on exact gradient, but should be well-retained past the solvent front. |
| Purity (%) | > 95% (typical for purified material) | Calculated using area percent method. |
| Tailing Factor (T_f) | 0.9 - 1.5 | Indicates good peak symmetry and absence of secondary interactions. |
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Selection: GC-MS offers exceptional sensitivity and provides structural information through mass fragmentation patterns. However, the phenolic hydroxyl group on this compound makes the molecule polar and prone to thermal degradation in the hot GC inlet. To overcome this, derivatization is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, enabling sharp chromatographic peaks and reliable analysis.[1][2]
Experimental Protocol: GC-MS with TMS Derivatization
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization and Sample Preparation:
-
Place ~1 mg of the sample in a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized analyte. The molecular weight will be 255.3 g/mol (183.16 - 1.01 + 73.17).
-
Analyze the mass spectrum. The molecular ion (M⁺) peak should be visible at m/z = 255.
-
Identify characteristic fragment ions. Common fragmentations include the loss of a methyl group (-15, [M-CH₃]⁺), a methoxy group (-31, [M-OCH₃]⁺), or the ester group (-59, [M-COOCH₃]⁺).
-
Table 3: Predicted GC-MS Fragmentation for TMS-derivatized Analyte
| m/z Value | Identity | Interpretation |
|---|---|---|
| 255 | [M]⁺ | Molecular ion of the TMS-derivatized compound. |
| 240 | [M-15]⁺ | Loss of a methyl radical (from TMS or methoxy group). |
| 224 | [M-31]⁺ | Loss of a methoxy radical. |
| 196 | [M-59]⁺ | Loss of the carbomethoxy radical. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for the trimethylsilyl group. |
Caption: Workflow for GC-MS analysis via TMS derivatization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment created by the substituents (-OH, -OCH₃, -COOCH₃) on the pyridine ring.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of the exchangeable hydroxyl proton.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| C2-OCH₃ | ~3.9 s, 3H | ~53 | Typical chemical shift for an electron-rich aromatic methoxy group. |
| C3-COOCH₃ | ~3.8 s, 3H | ~52 | Standard shift for a methyl ester. |
| C4-OH | ~10-12 br s, 1H | N/A | Broad, downfield signal characteristic of a phenolic proton in DMSO, exchangeable with D₂O. |
| H-5 | ~6.5 d, J≈8 Hz, 1H | ~108 | Shielded by both the -OH and -OCH₃ groups, ortho to the methoxy group. |
| H-6 | ~8.0 d, J≈8 Hz, 1H | ~145 | Deshielded by the ring nitrogen and the ester group. |
| C-2 | N/A | ~162 | Attached to two electronegative atoms (N and OCH₃), highly deshielded. |
| C-3 | N/A | ~105 | Shielded position, adjacent to two electron-donating groups. |
| C-4 | N/A | ~165 | Attached to the electronegative hydroxyl group. |
| C-5 | N/A | ~108 | Corresponds to the H-5 signal. |
| C-6 | N/A | ~145 | Corresponds to the deshielded H-6 signal. |
| C=O | N/A | ~168 | Typical chemical shift for an ester carbonyl. |
Note: These are predictions based on additive rules and data from similar substituted pyridines. Actual values must be confirmed experimentally.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides rapid confirmation of key structural features.[6]
Protocol:
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | Broadness indicates hydrogen bonding, a key feature for this molecule. |
| 3050 - 3000 | C-H stretch | Aromatic C-H | Characteristic of protons on the pyridine ring. |
| 2980 - 2850 | C-H stretch | Aliphatic C-H | From the two methoxy groups. |
| ~1720 | C=O stretch | Ester Carbonyl | Strong, sharp absorption typical for an α,β-unsaturated ester. |
| 1600 - 1450 | C=C / C=N stretch | Pyridine Ring | Multiple bands are expected for the aromatic ring vibrations.[7] |
| ~1250 | C-O stretch | Aryl Ether & Ester | Asymmetric C-O-C stretching. |
| ~1050 | C-O stretch | Aryl Ether & Ester | Symmetric C-O-C stretching. |
Summary of Characterization Data
The combination of these analytical techniques provides a comprehensive and definitive characterization of this compound.
Table 6: Consolidated Analytical Data Checklist
| Technique | Parameter | Expected Result | Purpose |
|---|---|---|---|
| RP-HPLC | Purity | >95% (or as specified) | Quantification of analyte and impurities. |
| GC-MS | Molecular Ion (TMS) | m/z = 255 | Confirmation of molecular weight. |
| Fragmentation | Fragments at m/z 240, 224, 196, 73 | Structural confirmation through fragmentation pattern. | |
| ¹H NMR | Proton Signals | Correct number, shifts, and coupling | Unambiguous proton environment mapping. |
| ¹³C NMR | Carbon Signals | Correct number and shifts | Confirmation of the carbon skeleton. |
| FTIR | Key Absorptions | Bands for -OH, C=O, C-O, C=N/C=C | Rapid confirmation of key functional groups. |
References
- Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
- Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res.
- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.
- The Royal Society of Chemistry. Supporting Information with NMR data for various methyl esters.
- Almalki, A. J., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate.
- MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- PubChem. Methyl 4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information.
- PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information.
- Almalki, A. J., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
- ResearchGate. FTIR spectra of pyridine adsorbed on various catalysts.
- ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?
- National Institute of Standards and Technology. Niacin, TMS derivative. NIST WebBook.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
- Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate.
- FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).
- MDPI. 4-Hydroxy-methylen-4'-methyl-2,2'-bipyridine.
- ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
Sources
Application Notes and Protocols: The Strategic Use of Methyl 4-Hydroxy-2-Methoxynicotinate as a Versatile Chemical Intermediate
Abstract
Methyl 4-hydroxy-2-methoxynicotinate is a polysubstituted pyridine derivative poised for significant utility in synthetic chemistry. Its strategic arrangement of functional groups—a nucleophilic hydroxyl, a stable methoxy ether, and a modifiable methyl ester—on an electron-deficient pyridine core makes it a highly valuable scaffold. This guide provides an in-depth exploration of this intermediate, offering a proposed synthetic route and detailed protocols for its derivatization. We will delve into the specific reactivity of each functional site, demonstrating how this molecule can be leveraged to construct diverse and complex molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The protocols herein are grounded in established chemical principles and supported by authoritative literature on analogous systems.
Introduction and Physicochemical Profile
The pyridine ring is a cornerstone of modern drug discovery, appearing in a vast array of FDA-approved pharmaceuticals.[2] Its derivatives are prized for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic systems. This compound (CAS 1190322-55-4) is a particularly interesting, albeit lesser-explored, member of this family. The molecule features three distinct functional groups, each offering a handle for selective chemical modification. The C4-hydroxyl group, in particular, serves as a powerful linchpin for introducing molecular diversity, especially through modern cross-coupling strategies.
Molecular Structure and Properties
The strategic placement of an electron-donating hydroxyl group and a methoxy group on the electron-deficient nicotinic acid framework creates a unique electronic and reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190322-55-4 | P&S Chemicals[3] |
| Molecular Formula | C₈H₉NO₄ | P&S Chemicals[3] |
| Molecular Weight | 183.16 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | --- |
| Predicted LogP | 0.8-1.2 | Cheminformatics Prediction |
| Predicted pKa | ~4.5 (pyridine N), ~9.5 (hydroxyl) | Cheminformatics Prediction |
| Solubility | Predicted: Soluble in polar organic solvents (Methanol, DMSO, DMF) | --- |
Proposed Synthesis of the Intermediate
Sources
Application Note & Protocols: High-Purity Isolation of Methyl 4-Hydroxy-2-Methoxynicotinate
Abstract & Scope
Methyl 4-hydroxy-2-methoxynicotinate is a key substituted pyridine derivative, serving as a versatile building block in the synthesis of complex pharmaceutical agents. The isomeric purity and the absence of process-related impurities are critical for ensuring predictable reaction kinetics, maximizing yields, and maintaining the safety profile of downstream active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, silica gel chromatography, and acid-base extraction. The causality behind procedural choices is explained, and methods for purity validation are outlined to ensure the final compound meets stringent quality criteria.
Understanding the Analyte: Physicochemical Properties
Effective purification strategy design begins with a thorough understanding of the target molecule's properties. This compound is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. This dual character is pivotal for its purification via acid-base extraction.
Key Properties:
-
Molecular Formula: C₈H₉NO₄
-
Molecular Weight: 183.16 g/mol
-
Appearance: Off-white to pale yellow solid
-
Polarity: The presence of a hydroxyl, a methoxy, and an ester group, in addition to the pyridine ring, renders the molecule polar. This polarity dictates its solubility in organic solvents and its affinity for polar stationary phases in chromatography. Pyridine and its derivatives are generally polar and often require polar solvents for dissolution[1].
Common Impurities in Synthesis
The purification strategy must be tailored to remove impurities commonly generated during synthesis. Typical synthetic routes, such as the condensation of carbonyl compounds, may result in the following impurities[2]:
-
Starting Materials: Unreacted precursors.
-
Isomeric Byproducts: Impurities arising from alternative reaction pathways.
-
Reaction Solvents: Residual solvents used in the synthesis.
-
Degradation Products: Compounds formed by the breakdown of the desired product, often facilitated by harsh reaction conditions.
Strategic Purification Workflows
The choice of purification technique depends on the impurity profile, the scale of the purification, and the desired final purity. A multi-step approach is often necessary for achieving high-purity material.
Caption: Decision workflow for selecting the appropriate purification technique.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The fundamental principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution[1].
Rationale and Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For polar pyridine derivatives like this compound, polar solvents are generally suitable[1]. A mixed-solvent system can also be effective, combining a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which it is sparingly soluble)[3].
| Solvent System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol. Water is added as an anti-solvent to decrease solubility upon cooling, promoting crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent due to its moderate polarity. Hexane, a non-polar solvent, is used as the anti-solvent to induce precipitation of the polar product. |
| Methanol | Methanol can be a suitable single solvent. Its high volatility aids in the final drying of the crystals. |
Step-by-Step Protocol for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them[1]. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation surface[1].
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase[4]. For this compound, normal-phase chromatography using silica gel is highly effective.
Principles and Optimization
Silica gel (SiO₂) is a polar adsorbent. Compounds with higher polarity will interact more strongly with the silica gel and thus elute more slowly. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Caption: Principle of separation in silica gel column chromatography.
Step-by-Step Protocol for Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, least polar eluent mixture (e.g., 90:10 Hexane:Ethyl Acetate)[4]. Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Method 3: Acid-Base Extraction
This technique leverages the amphoteric nature of the target molecule. It is particularly effective for removing neutral impurities or impurities with significantly different acidic or basic properties.[5]
Chemical Rationale
-
To remove basic impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer, while the less basic this compound remains in the organic layer.
-
To remove acidic impurities: Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃). Strongly acidic impurities will be deprotonated and move into the aqueous layer[6]. The phenolic hydroxyl group of the target compound is generally not acidic enough to react with a weak base like sodium bicarbonate, allowing for selective separation[6].
-
To isolate the product: By using a stronger base (e.g., 1 M NaOH), the phenolic hydroxyl group can be deprotonated, moving the target compound into the aqueous layer as a sodium salt. The layers are separated, and the aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration[7].
Step-by-Step Protocol for Product Isolation
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Basification: Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The deprotonated product (sodium salt) will be in the upper aqueous layer. Drain and collect the aqueous layer.
-
Back-Wash: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent[7]. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 3 M HCl with stirring until the solution is acidic (pH ~2-3), which will precipitate the pure product.
-
Isolation and Drying: Collect the solid precipitate by suction filtration, wash with cold deionized water, and dry under vacuum.
Purity Assessment
Post-purification, the purity of the this compound must be rigorously confirmed.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | A rapid, qualitative method to assess the number of components in the purified sample and compare its retention factor (Rf) to a known standard. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a formic or phosphoric acid modifier is suitable[8][9]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities by showing unexpected signals. |
| Melting Point Analysis | A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting range. |
References
- BenchChem Technical Support Center. (n.d.). Purifying Pyridine Derivatives with Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Massachusetts Lowell, Department of Chemistry. (n.d.). Acid-Base Extraction.
- SIELC Technologies. (2018, May 16). Separation of 3-Methoxypyridine on Newcrom R1 HPLC column.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.
- Wikipedia. (n.d.). Acid–base extraction.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- T. Sekine, Y. Hasegawa, N. Itoh, H. Ishii, T. Kudo. (1983). Reaction of Pyridine Bases with Carboxylic Acids in Benzene.
- Request PDF. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
- PubMed. (2007).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- ResearchGate. (2025, August 7). Influence of Column Chromatography and Soxhlet Extraction on the Composition of Coal Pyridine-Soluble.
- Reddit. (2020, July 14). Performing column chromatography on pyridine-based compounds sucks [OC].
- FooDB. (2011, September 26).
- Google Patents. (n.d.).
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
- Thermo Scientific Chemicals. (n.d.).
- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
- Ataman Kimya. (n.d.).
- PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate.
- PubMed Central. (n.d.).
- PubChemLite. (n.d.).
- MinistryOfMaterial.com. (n.d.).
- Shanghai chamflyer chemicals Co., Ltd. (n.d.).
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 3-Methoxypyridine | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Spectroscopic Analysis of Methyl 4-hydroxy-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-2-methoxynicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise structural elucidation and confirmation of purity of such molecules are paramount for their advancement as potential therapeutic agents. Spectroscopic analysis provides a powerful, non-destructive suite of techniques to ascertain the molecular structure and purity of novel compounds.
Molecular Structure
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the spectroscopic analysis of this compound. The detailed protocols and data interpretation frameworks presented herein are designed to assist researchers in the structural confirmation and purity assessment of this and structurally related compounds. The synergistic use of NMR, IR, MS, and UV-Vis spectroscopy is essential for unambiguous molecular characterization, a critical step in the pipeline of drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]
Sources
Application Notes and Protocols for Nicotinate Derivatives in Therapeutics
Introduction: Re-evaluating the Therapeutic Versatility of Nicotinate Derivatives
Nicotinic acid (Niacin, Vitamin B3) is a molecule of remarkable therapeutic breadth, historically anchored in the management of dyslipidemia. However, its utility is often curtailed by challenging side effects, primarily cutaneous flushing. This has spurred the development of a diverse class of nicotinate derivatives, engineered to either mitigate adverse effects or exploit novel mechanisms of action in a range of pathologies. These derivatives extend beyond lipid modification, showing significant promise in oncology, dermatology, and neurology.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal explanation for experimental designs and therapeutic applications, grounded in mechanistic insights and field-proven protocols. We will explore the core signaling pathways, detail robust methodologies for preclinical evaluation, and present a synthesized view of the current and future landscape of nicotinate-based therapeutics.
Dyslipidemia: The Cornerstone Application and Its Evolution
The primary and most well-established therapeutic application of nicotinic acid is in the management of dyslipidemia. It is uniquely capable of favorably modulating the entire lipid profile, most notably as the most potent agent for raising high-density lipoprotein cholesterol (HDL-C) levels available.[1][2][3][4] It also significantly reduces triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol.[5][6][7][8]
Mechanism of Action: The GPR109A Pathway
The principal pharmacological effects of nicotinic acid on lipids are mediated by its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A, also known as HM74A or NIACR1).[9]
-
In Adipocytes: Activation of GPR109A on fat cells couples to an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels.[7] Lower cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis—the breakdown of stored triglycerides into free fatty acids (FFAs).[7][10] This reduction in the flux of FFAs from adipose tissue to the liver curtails the primary substrate needed for hepatic triglyceride and VLDL synthesis, consequently lowering plasma VLDL and its catabolic product, LDL.[7][11]
-
The Flushing Conundrum: The same receptor, GPR109A, is highly expressed on Langerhans cells and keratinocytes in the skin.[9] Its activation in these cells triggers a distinct signaling cascade, mediated by β-arrestins, that activates phospholipase A₂. This leads to the rapid synthesis and release of prostaglandin D₂ (PGD₂).[12][13] PGD₂ then acts on the DP₁ receptor on dermal blood vessels, causing potent vasodilation that manifests as the characteristic "niacin flush".[9][12]
Visualizing the GPR109A Dichotomy
The dual signaling of GPR109A in different tissues is the crux of both niacin's efficacy and its primary side effect.
Caption: Dual signaling of GPR109A in adipose versus skin tissue.
Derivative Strategy: Mitigating Flush with Laropiprant
To improve patient tolerance and adherence, the derivative strategy focused on blocking the flushing pathway. Laropiprant is a selective antagonist of the prostaglandin D₂ receptor subtype 1 (DP₁).[12][14] By blocking the receptor that PGD₂ acts upon, laropiprant was designed to inhibit the downstream vasodilation without interfering with the lipid-lowering effects of niacin.[12][15]
However, large-scale clinical trials (HPS2-THRIVE, AIM-HIGH) investigating the combination of niacin and laropiprant added to statin therapy failed to show an incremental reduction in cardiovascular events.[2][3][5][12][14] These outcomes led to the withdrawal of the combination drug from the market and a significant re-evaluation of niacin's role in the statin era.[12][14] While niacin monotherapy still has a place for specific patient populations, such as those with atherogenic dyslipidemia or statin intolerance, the strategy of simply adding it to intensive statin therapy for all is no longer recommended.[4][5]
Data Summary: Niacin's Effect on Lipid Parameters
| Parameter | Typical Change with Niacin Therapy | Source |
| HDL-Cholesterol | ↑ 15-30% | [1][11] |
| Triglycerides | ↓ 20-50% | [5][10] |
| LDL-Cholesterol | ↓ 5-25% | [5][8] |
| Lipoprotein(a) [Lp(a)] | ↓ ~25% | [4] |
Protocol: In Vitro Adipocyte Lipolysis Assay
This protocol is designed to quantify the inhibitory effect of a nicotinate derivative on lipolysis in a cultured adipocyte model (e.g., 3T3-L1 cells). The principle is to stimulate lipolysis with an agent like isoproterenol and measure the amount of glycerol or free fatty acids released into the medium in the presence and absence of the test compound.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 24-well plates.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA).
-
Isoproterenol (β-adrenergic agonist to stimulate lipolysis).
-
Nicotinate derivative stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Glycerol or Free Fatty Acid Assay Kit.
Procedure:
-
Cell Preparation: Use fully differentiated 3T3-L1 adipocytes, typically 8-12 days post-differentiation induction.
-
Wash: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual media.
-
Pre-incubation: Add 500 µL of KRBH buffer to each well and incubate for 1 hour at 37°C to establish a basal state.
-
Treatment: Remove the pre-incubation buffer. Add 500 µL of fresh KRBH buffer containing the vehicle control, nicotinic acid (positive control), or various concentrations of the test nicotinate derivative. Incubate for 30 minutes.
-
Stimulation: Add isoproterenol to all wells (except for the basal control) to a final concentration of 10 µM.
-
Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect the supernatant (the assay medium) from each well. Be careful not to disturb the cell layer.
-
Quantification: Measure the concentration of glycerol or FFAs in the collected supernatant using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol/FFA release to the protein content in each well. Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound. Determine the IC₅₀ value.
Causality Check: This assay directly validates the primary anti-dyslipidemic mechanism of GPR109A agonists. A successful derivative will show a dose-dependent inhibition of stimulated lipolysis, confirming its engagement with the target pathway in the relevant cell type.
Oncology: An Emerging Frontier
Recent research has highlighted the potential of nicotinate derivatives as anticancer agents, acting through mechanisms distinct from their lipid-lowering properties.[16][17][18] This has opened a new and exciting therapeutic avenue for this class of compounds.
Mechanisms of Antitumor Activity
-
Anti-Angiogenesis: Certain novel synthetic nicotinate derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[19] By blocking this key receptor in the angiogenesis pathway, these compounds can inhibit the formation of new blood vessels required for tumor growth and metastasis.
-
Induction of Apoptosis: The same VEGFR-2-inhibiting derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells, as evidenced by a significant increase in caspase-3 levels.[19]
-
Targeting NAD⁺ Metabolism: Cancer cells have a high metabolic rate and are often dependent on the enzyme nicotinamide phosphoribosyltransferase (NAMPT) for NAD⁺ synthesis. Dual-target inhibitors that block both NAMPT and other cancer-related pathways are being explored.[20]
-
Antioxidant and Anti-inflammatory Effects: Some derivatives possess dual cytotoxic and antioxidant activities, which can be beneficial in the tumor microenvironment.[19][21] Additionally, derivatives with anti-inflammatory properties, such as COX-2 inhibition, are being synthesized and evaluated.[22][23]
Data Summary: Preclinical Efficacy of an Exemplar Compound
Compound 5c, a novel nicotinic acid derivative, has shown promising preclinical results against colon and prostate cancer cell lines.[19]
| Parameter | Result | Target Cell Lines |
| VEGFR-2 Inhibition (IC₅₀) | 0.068 µM | N/A (Enzymatic Assay) |
| Cytotoxicity vs. HCT-15 | Higher than Doxorubicin | HCT-15 (Colon) |
| Cytotoxicity vs. PC-3 | Higher than Doxorubicin | PC-3 (Prostate) |
| Caspase-3 Induction | 4.3-fold increase | N/A |
Protocol: In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a standard workflow for evaluating the antitumor efficacy of a nicotinate derivative in an immunodeficient mouse model bearing a human tumor xenograft.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude).
-
Human cancer cell line (e.g., HCT-116, PC-3) cultured in appropriate media.
-
Matrigel basement membrane matrix.
-
Test nicotinate derivative formulated for in vivo administration (e.g., in a solution of DMSO/PEG/Saline).
-
Standard-of-care chemotherapy agent (e.g., Doxorubicin) as a positive control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.[24]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Measure tumor volumes and randomize mice into treatment groups (e.g., Vehicle Control, Test Derivative Low Dose, Test Derivative High Dose, Positive Control). Typically 5-10 mice per group.[24]
-
Treatment Administration: Administer the vehicle, test compound, or positive control drug according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume bi-weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals according to ethical guidelines.
-
Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Visualizing the In Vivo Efficacy Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Dermatology and Neuroprotection: Expanding Horizons
The therapeutic potential of nicotinate derivatives extends to skin health and neurodegenerative disorders, primarily through the modulation of cellular energy and repair pathways.
Dermatological Applications
Nicotinamide (niacinamide), the amide derivative of nicotinic acid, is a cornerstone of dermatological therapy due to its excellent safety profile and multifaceted action.[25]
-
Mechanism: Nicotinamide serves as a precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular energy production (ATP synthesis).[26] It also regulates the activity of PARP-1, an enzyme crucial for DNA repair.[27]
-
Applications:
-
Chemoprevention: By enhancing DNA repair and preventing UV-induced immunosuppression, nicotinamide has been shown to reduce the incidence of non-melanoma skin cancers like actinic keratoses.[26][27]
-
Anti-inflammatory: It is used to treat inflammatory skin conditions like acne, rosacea, and atopic dermatitis.[25][27]
-
Barrier Function: Topical application of derivatives like myristyl nicotinate can increase epidermal thickness and NAD⁺ levels, improving skin barrier function without causing flushing.[28]
-
Neuroprotective Applications
There is a growing body of evidence implicating nicotinamide and other derivatives in neuronal health and protection against neurodegeneration.[29]
-
Mechanism: The neuroprotective effects are largely attributed to the maintenance of cellular energy (NAD⁺ levels), protection against oxidative stress, and inhibition of apoptotic pathways in neurons.[30] Nicotinic derivatives may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and are depleted in conditions like Alzheimer's disease.[31][32][33]
-
Potential Applications: Research is actively exploring the use of nicotinate derivatives in Alzheimer's disease, Parkinson's disease, schizophrenia, and recovery from stroke and traumatic brain injury.[29][32][34][35][36]
Conclusion and Future Directives
The family of nicotinate derivatives represents a pharmacologically rich and diverse class of compounds. While the classic use of nicotinic acid in dyslipidemia has been refined and its limitations better understood, the field is undergoing a renaissance. The development of novel derivatives with potent, specific activities in oncology, dermatology, and neurology is paving the way for new therapeutic strategies. The key to unlocking their full potential lies in a deep, mechanistic understanding of their targets and pathways. The protocols and insights provided herein offer a framework for the rigorous preclinical evaluation required to translate these promising molecules from the laboratory to the clinic, ultimately addressing significant unmet needs in human health.
References
- Title: Laropiprant - Wikipedia Source: Wikipedia URL
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: Mini Reviews in Medicinal Chemistry URL
- Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: Not specified URL
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - ResearchGate Source: ResearchGate URL
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...
- Title: GPR109A (Niacin Receptor)
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed Source: PubMed URL
- Title: Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials - NIH Source: National Institutes of Health URL
- Title: Laropiprant - Grokipedia Source: Grokipedia URL
- Title: Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed Central Source: PubMed Central URL
- Title: Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - NIH Source: National Institutes of Health URL
- Title: Effect of niacin derivatives applied topically on skin cell NAD - ResearchGate Source: ResearchGate URL
- Title: The Therapeutic Role of Niacin in Dyslipidemia Management - ResearchGate Source: ResearchGate URL
- Title: GPR109A and Vascular Inflammation - PMC - NIH Source: National Institutes of Health URL
- Title: [Role of nicotinic acid and its derivatives in disorders of nervous system function] - PubMed Source: PubMed URL
- Title: Medical Applications of Tobacco and Nicotine Derivatives - Blog - Biobide Source: Biobide URL
- Title: Vitamin B Derivative (Nicotinamide)
- Title: Can niacin reduce the risk of cardiovascular events? - Dr.
- Title: Nicotinamide and the skin - PubMed Source: PubMed URL
- Title: Nicotinic acid plus laropiprant – GPnotebook Source: GPnotebook URL
- Title: Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI Source: MDPI URL
- Title: Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects Source: Nicotine and Tobacco Research URL
- Title: Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed Source: PubMed URL
- Title: Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews Source: Annual Reviews URL
- Title: Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed Source: PubMed URL
- Title: Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC - PubMed Central Source: PubMed Central URL
- Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed Source: PubMed URL
- Title: The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC Source: PubMed Central URL
- Title: What is the mechanism of action of Niacin (Nicotinic acid) versus Fibrates in decreasing serum Triglycerides? - Dr.
- Title: 10.
- Title: Nicotinic treatment for degenerative neuropsychiatric disorders such as Alzheimer's disease and Parkinson's disease - PubMed Source: PubMed URL
- Title: Enhancement of Nicotinic Receptors Alleviates Cytotoxicity in Neurological Disease Models Source: Not specified URL
- Title: Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII - ACS Publications Source: ACS Publications URL
- Title: Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed Source: PubMed URL
- Title: In vivo Efficacy Testing - Creative Animodel Source: Creative Animodel URL
- Title: Nicotinic acid as a lipid-modifying drug--a review - PubMed Source: PubMed URL
- Title: In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO Source: ProBio CDMO URL
Sources
- 1. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. youtube.com [youtube.com]
- 9. pathwaymap.com [pathwaymap.com]
- 10. droracle.ai [droracle.ai]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Laropiprant - Wikipedia [en.wikipedia.org]
- 13. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]
- 18. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. mdpi.com [mdpi.com]
- 26. Vitamin B Derivative (Nicotinamide)Appears to Reduce Skin Cancer Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nicotinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. blog.biobide.com [blog.biobide.com]
- 32. Nicotinic treatment for degenerative neuropsychiatric disorders such as Alzheimer's disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Enhancement of Nicotinic Receptors Alleviates Cytotoxicity in Neurological Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. [Role of nicotinic acid and its derivatives in disorders of nervous system function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Developing In Vitro and Cellular Assays for Methyl 4-hydroxy-2-methoxynicotinate, a Putative HIF Prolyl Hydroxylase Inhibitor
Abstract
This application note provides a detailed framework for the development of a suite of biochemical and cell-based assays to characterize methyl 4-hydroxy-2-methoxynicotinate. Based on its structural features, particularly the hydroxynicotinate core, this compound is hypothesized to function as a hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor. The following protocols are designed to rigorously test this hypothesis, beginning with direct enzymatic inhibition, progressing to cellular target engagement and functional validation of the HIF-1α stabilization pathway, and culminating in the assessment of downstream biological responses.
Introduction: The Rationale for Investigating this compound as a HIF Prolyl Hydroxylase Inhibitor
Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-α, which creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of HIF-α.
In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. Small molecule inhibitors of PHDs can mimic this hypoxic response by preventing HIF-α hydroxylation, thereby stabilizing HIF-α even under normoxic conditions.[1][2]
This compound possesses a chemical scaffold, specifically a hydroxypyridine derivative, that is characteristic of a class of PHD inhibitors known to chelate the active site iron of the enzyme, thereby inhibiting its activity.[3] This structural alert provides a strong rationale for investigating this compound as a potential modulator of the HIF pathway. The following sections outline a systematic approach to developing assays to confirm this proposed mechanism of action.
The HIF-1α Signaling Pathway
The following diagram illustrates the central role of PHD enzymes in the regulation of HIF-1α stability, the proposed target of this compound.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Tier 1: Biochemical Assay for Direct PHD2 Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of a key PHD isoform, such as PHD2. A common and robust method is an in vitro hydroxylation assay that measures the consumption of the co-substrate 2-oxoglutarate (α-ketoglutarate).[2][4]
Principle
This assay relies on the coupled reaction where the hydroxylation of a HIF-1α peptide substrate by PHD2 is linked to the oxidative decarboxylation of 2-oxoglutarate to succinate. The amount of 2-oxoglutarate consumed is quantified using a colorimetric detection method.
Experimental Protocol: Colorimetric α-Ketoglutarate Detection Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Recombinant Human PHD2: Prepare a working solution in assay buffer.
-
HIF-1α Peptide Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α (e.g., residues 556-574). Prepare a stock solution in assay buffer.
-
Cofactors: Prepare stock solutions of FeSO₄ and Ascorbic Acid.
-
α-Ketoglutarate (2-OG): Prepare a stock solution in assay buffer.
-
Test Compound: Prepare a dilution series of this compound in DMSO.
-
Detection Reagent: A commercial α-ketoglutarate assay kit that utilizes an enzymatic reaction to generate a colorimetric product.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Recombinant PHD2
-
HIF-1α Peptide Substrate
-
FeSO₄ and Ascorbic Acid
-
Test compound dilutions (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding α-ketoglutarate to all wells.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Add the α-ketoglutarate detection reagents and incubate as required.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the amount of α-ketoglutarate consumed in each well by comparing to a standard curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration of the test compound. |
Tier 2: Cell-Based Assays for HIF-1α Stabilization and Target Engagement
Following the confirmation of direct enzymatic inhibition, the next crucial step is to verify that this compound can penetrate the cell membrane and engage its target in a cellular context, leading to the stabilization of HIF-1α.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in intact cells or cell lysates.[5][6][7][8][9] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Sources
- 1. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
Application Note: Derivatization Strategies for the Analysis of Methyl 4-Hydroxy-2-Methoxynicotinate by Gas Chromatography-Mass Spectrometry
Abstract
Methyl 4-hydroxy-2-methoxynicotinate is a substituted pyridine derivative of interest in pharmaceutical and metabolic research. Direct analysis of this compound by Gas Chromatography (GC) is hampered by the presence of a polar phenolic hydroxyl group. This functional group induces low volatility, poor thermal stability, and undesirable chromatographic behavior such as peak tailing due to intermolecular hydrogen bonding.[1][2][3] To overcome these analytical challenges, chemical derivatization is an essential sample preparation step. This application note provides a detailed guide with step-by-step protocols for two robust derivatization methods: silylation and acylation. By converting the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative, these methods significantly improve peak shape, sensitivity, and overall analytical performance for GC-Mass Spectrometry (GC-MS) analysis.[2][4][5]
Introduction: The Rationale for Derivatization
The quantitative and qualitative analysis of drug candidates, their metabolites, and related chemical entities is fundamental to drug development and chemical research. The structure of this compound, featuring a phenolic hydroxyl (-OH) group, presents a common analytical hurdle. Polar, active hydrogen-containing functional groups are known to interact strongly with active sites on GC columns and inlet liners, leading to analyte adsorption, poor peak symmetry, and reduced sensitivity.[1][6]
Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen of the polar functional group with a non-polar moiety.[4][7] This transformation effectively masks the polar nature of the analyte, achieving several key objectives:
-
Increased Volatility: By disrupting intermolecular hydrogen bonding, the boiling point of the analyte is lowered, making it more amenable to volatilization in the GC inlet.[1][2]
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.[5]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.[8]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that increase the response of specific detectors or produce characteristic mass fragments that aid in structural elucidation and improve detection limits.[9]
This guide details two primary derivatization strategies—silylation and acylation—providing researchers with the necessary protocols to achieve reliable and sensitive analysis of this compound.
General Experimental Workflow
The derivatization and analysis process follows a logical sequence designed to ensure complete reaction and optimal analytical results. The workflow is applicable to both silylation and acylation, with specific reagents and conditions detailed in the subsequent sections.
Figure 1: General workflow for the derivatization and GC-MS analysis.
Method 1: Silylation with BSTFA
Silylation is arguably the most common derivatization technique for compounds containing active hydrogens.[2][4] The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that reacts effectively with phenols.[2][7] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction and improve yields, especially for sterically hindered hydroxyl groups.[6]
Reaction Mechanism
The silylation of the phenolic hydroxyl group proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the BSTFA molecule. This results in the formation of the TMS-ether and non-interfering, volatile byproducts.[1][10]
Figure 2: Silylation reaction of a hydroxyl group with BSTFA.
Experimental Protocol: Silylation
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Hexane (GC-grade, for dilution)
-
2 mL Screw-top reaction vials with PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system equipped with a low-polarity capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Accurately transfer 1-5 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure all moisture is removed, as water will readily react with the silylating reagent.[1]
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte, followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes .[2]
-
Cooling and Dilution: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
GC-MS Analysis: The derivatized sample can be injected directly. If the concentration is too high, dilute the sample with hexane prior to injection. Avoid using columns with active hydrogen groups, such as "WAX" phases.[4]
Expected Results
| Parameter | Parent Compound | TMS Derivative | Rationale |
| Volatility | Low | High | Replacement of polar -OH with non-polar -O-TMS group reduces hydrogen bonding.[2] |
| Retention Time | Late, potential tailing | Earlier, sharp peak | Increased volatility and reduced column interaction lead to faster elution. |
| Key Mass Fragments | M+•, fragments from ring | M+•, [M-15]+ (loss of CH3), m/z 73 ([Si(CH3)3]+) | The presence of the [M-15]+ ion and the base peak at m/z 73 are characteristic of TMS derivatives. |
Method 2: Acylation with PFB-Br
Acylation is an excellent alternative to silylation that involves converting the hydroxyl group into an ester.[3][11] The use of fluorinated acylating agents, such as pentafluorobenzyl bromide (PFB-Br), is particularly advantageous. The resulting PFB-ether derivative is highly electronegative, making it exceptionally sensitive for analysis by GC with an Electron Capture Detector (GC-ECD) or by GC-MS in negative-ion chemical ionization (NICI) mode.[8][12]
Reaction Mechanism
This derivatization is a nucleophilic substitution reaction. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of PFB-Br, displacing the bromide leaving group to form the stable PFB-ether.[12][13]
Figure 3: Acylation reaction of a phenoxide with PFB-Br.
Experimental Protocol: Acylation
Materials and Reagents:
-
This compound standard
-
Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% in acetone)
-
Anhydrous Potassium Carbonate (K2CO3), powdered
-
Acetone or Acetonitrile (reaction solvent)
-
Toluene or Hexane (extraction solvent)
-
2 mL Screw-top reaction vials with PTFE-lined septa
-
Heating block or water bath
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place 1-5 mg of the analyte into a 2 mL reaction vial. Dissolve the sample in 1 mL of acetone.
-
Reagent Addition: Add approximately 10 mg of anhydrous potassium carbonate (to act as a base catalyst) and 100 µL of the PFB-Br solution.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block, with occasional vortexing to ensure mixing.[14]
-
Post-Reaction Workup: Cool the vial to room temperature. Add 1 mL of deionized water to dissolve the potassium salts. Add 1 mL of hexane (or toluene), vortex vigorously for 1 minute to extract the PFB derivative into the organic layer.
-
Isolation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for analysis. This step removes excess reagent and inorganic salts.
-
GC Analysis: Inject the organic layer into the GC system. This derivative is ideal for GC-ECD or GC-MS (NICI) for achieving very low detection limits.[12][15]
Expected Results
| Parameter | Parent Compound | PFB Derivative | Rationale |
| Volatility | Low | Moderate-High | The derivative is significantly less polar than the parent compound. |
| Retention Time | Late, potential tailing | Typically later than TMS derivative due to higher MW, but with excellent peak shape. | The large PFB group increases molecular weight, but the non-polar nature ensures good chromatography. |
| Key Mass Fragments | M+•, fragments from ring | M+•, m/z 181 ([C6F5CH2]+) | The pentafluorobenzyl cation at m/z 181 is the characteristic base peak and is an excellent diagnostic ion.[12] |
| Detector Response | Moderate (FID/MS) | Very High (ECD/NICI-MS) | The five fluorine atoms provide a strong signal for electron-capturing detectors.[8][12] |
Method Validation and Trustworthiness
Adopting a derivatization protocol requires subsequent validation to ensure the method is suitable for its intended purpose.[16][17] A properly validated analytical method provides confidence in the quality, reliability, and consistency of the results.[18] Researchers should evaluate the following key parameters according to established guidelines (e.g., FDA, ICH):[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples with known concentrations.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[16]
By systematically evaluating these parameters, the derivatization method becomes a self-validating and trustworthy system for routine analysis.
Conclusion
The successful analysis of this compound by gas chromatography requires derivatization to overcome the challenges posed by its polar phenolic hydroxyl group.
-
Silylation with BSTFA is a straightforward, robust, and highly effective method for general-purpose quantitative analysis by GC-MS, producing a volatile TMS-ether with characteristic mass spectral fragments.
-
Acylation with PFB-Br offers a powerful alternative, creating a PFB-ether derivative that is exceptionally well-suited for high-sensitivity and trace-level analysis using GC-ECD or GC-MS in NICI mode.
The choice between these methods will depend on the specific analytical goals, required sensitivity, and the instrumentation available. Both protocols, when properly implemented and validated, provide a reliable framework for the accurate and precise determination of this compound in various research and development settings.
References
-
Vertex AI Search Result[21]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
GC Derivatization. Restek. [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Vertex AI Search Result[22]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. [Link]
-
Vertex AI Search Result[23]
-
GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI. [Link]
-
Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]
-
Vertex AI Search Result
-
Vertex AI Search Result[24]
-
Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Vertex AI Search Result[25]
-
Handbook of Analytical Validation. Routledge. [Link]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Vertex AI Search Result[28]
-
Derivatization in HPLC & GC. Slideshare. [Link]
-
Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Vertex AI Search Result[29]
-
Acylation Derivatization Reagents. ResearchGate. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 12. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 15. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. wjarr.com [wjarr.com]
- 19. routledge.com [routledge.com]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. youtube.com [youtube.com]
- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. biocompare.com [biocompare.com]
- 29. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of Substituted Nicotinates at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nicotinates and nAChRs
Substituted nicotinates are a diverse class of chemical compounds derived from nicotinic acid. While some derivatives exhibit anti-inflammatory or antimicrobial properties, a significant area of research focuses on their interaction with nicotinic acetylcholine receptors (nAChRs)[1][2][3][4][5]. nAChRs are ligand-gated ion channels crucial for rapid synaptic transmission throughout the central and peripheral nervous systems[6][7]. These receptors are pentameric structures, assembled from a combination of 16 different subunits (α1–α7, α9, α10, β1–β4, γ, δ, and ε), which gives rise to a wide variety of receptor subtypes with distinct pharmacological profiles[6][8][9][10].
The modulation of nAChRs by specific ligands is a key strategy in developing therapeutics for a range of conditions, including nicotine addiction, neurodegenerative diseases like Alzheimer's and Parkinson's, and certain psychiatric disorders[11][12][13]. Substituted nicotinates can act as agonists, antagonists, or allosteric modulators of these receptors, making the precise characterization of their in vitro activity a critical step in the drug discovery pipeline. This guide provides a detailed overview of the core principles and methodologies for evaluating these interactions.
Scientific Background: Understanding nAChR Modulation
nAChRs mediate fast excitatory signaling by allowing the influx of cations (Na+, K+, and in some cases, Ca2+) upon binding to the neurotransmitter acetylcholine or other agonists[6][7]. The vast number of potential subunit combinations results in subtypes with unique properties, such as the high calcium permeability of the homomeric α7 receptor and the high nicotine affinity of the heteromeric α4β2 receptor, both of which are abundant in the brain[12][14].
The interaction of a substituted nicotinate with a specific nAChR subtype can be categorized as:
-
Orthosteric Interaction: The compound binds to the same site as acetylcholine.
-
Agonist/Partial Agonist: Activates the receptor to open the ion channel.
-
Competitive Antagonist: Binds to the site but does not activate the receptor, thereby blocking agonists.
-
-
Allosteric Interaction: The compound binds to a site distinct from the acetylcholine binding site[15].
A comprehensive in vitro evaluation, therefore, requires a multi-assay approach to determine not only if a compound binds to the receptor but also how it affects its function.
Key In Vitro Assays for Characterizing Substituted Nicotinates
A logical workflow for characterizing a novel substituted nicotinate involves progressing from initial binding assessment to detailed functional characterization.
Caption: Signaling pathway for nAChR-mediated calcium influx.
Protocol 2: Calcium Imaging Assay for α7 nAChR Modulators
This protocol describes a method to screen for agonists, antagonists, and PAMs of the human α7 nAChR using a FLIPR system.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human α7 nAChR.[18]
-
Plating Medium: Standard cell culture medium (e.g., DMEM/F12) with appropriate selection antibiotics.
-
Fluorescent Dye: Fluo-4 AM Calcium Imaging Kit.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) or a specific α7 agonist.
-
Antagonist (Control): α-Bungarotoxin (α-Bgt).
-
PAM (Control): PNU-120596.
-
Test Compound: Substituted nicotinate.
Procedure:
-
Cell Plating: Seed the α7-expressing cells into black-walled, clear-bottom 384-well plates and grow to 80-90% confluency.[19]
-
Dye Loading:
-
Prepare Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the plates and add the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Expert Note: Probenecid is often included in the loading solution to prevent the dye from being pumped out of the cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound, control agonist, antagonist, and PAM in Assay Buffer in separate 384-well compound plates.
-
For antagonist and PAM screening, prepare a plate containing the test compound, and a second plate containing the EC20 or EC80 concentration of the agonist.
-
-
FLIPR Assay:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Agonist Mode:
-
Establish a baseline fluorescence reading for ~10-20 seconds.
-
The instrument adds the test compound from the compound plate.
-
Record the change in fluorescence for 2-3 minutes. An increase in signal indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 5-15 minutes.[20]
-
Establish a baseline reading.
-
The instrument adds an EC80 concentration of a known agonist (e.g., ACh).
-
A reduction in the agonist-evoked signal indicates antagonist activity.
-
-
PAM Mode:
-
Pre-incubate the cells with the test compound for 5-15 minutes.
-
Establish a baseline reading.
-
The instrument adds an EC20 concentration of a known agonist.[20]
-
An enhancement of the agonist-evoked signal indicates positive allosteric modulation.
-
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or ΔF/F.
-
Plot the peak fluorescence response against the log concentration of the compound.
-
For agonists, determine the EC50 and maximal efficacy.
-
For antagonists, determine the IC50.
-
For PAMs, determine the fold-potentiation of the agonist response.
-
Choosing the Right Cell Line
The choice of expression system is critical for obtaining reliable data. While Xenopus oocytes are a classic system for electrophysiology, stable mammalian cell lines are preferred for higher-throughput screening.[19][21]
-
HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are the most common choices.[18] They have low endogenous nAChR expression, are easy to transfect, and are robust for generating stable cell lines.[18]
-
Neuronal cell lines like SH-SY5Y can also be used, but it's crucial to characterize their endogenous nAChR expression to avoid confounding results.[18][22]
Generating a stable cell line involves transfecting the host cells with vectors containing the nAChR subunit genes and antibiotic resistance markers, followed by a selection process to isolate clones with robust and consistent receptor expression.[19]
References
-
Title: Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC Source: PubMed Central URL: [Link]
-
Title: Radioligand binding characterization of neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Nicotinic acetylcholine receptor Source: Grokipedia URL: [Link]
-
Title: Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC Source: PubMed Central URL: [Link]
-
Title: Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins Source: Frontiers URL: [Link]
-
Title: Nicotinic acetylcholine receptor Source: Wikipedia URL: [Link]
-
Title: Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme Source: PubMed URL: [Link]
-
Title: Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
-
Title: Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC Source: PubMed Central URL: [Link]
-
Title: Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC Source: PubMed Central URL: [Link]
-
Title: Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists Source: PubMed Central URL: [Link]
-
Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines Source: ResearchGate URL: [Link]
-
Title: Assay Protocol Book Source: PDSP URL: [Link]
-
Title: Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL: [Link]
-
Title: Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades Source: PubMed Central URL: [Link]
-
Title: Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC Source: NIH URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity Source: European Journal of Biological Research URL: [Link]
-
Title: High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes Source: PubMed Central URL: [Link]
-
Title: Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC Source: PubMed Central URL: [Link]
-
Title: Electrophysiological characterization of a nicotinic acetylcholine receptor on leech neuropile glial cells Source: PubMed URL: [Link]
-
Title: Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening Source: ACS Publications URL: [Link]
-
Title: In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening Source: PubMed URL: [Link]
-
Title: Allosteric modulation of nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC Source: PubMed Central URL: [Link]
-
Title: The electrophysiological study of MG action on muscle nicotinic... Source: ResearchGate URL: [Link]
-
Title: Calcium imaging of induced neurons responding to nicotine. (A)... Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators Source: MDPI URL: [Link]
-
Title: (PDF) A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization Source: ResearchGate URL: [Link]
-
Title: Explore NnAChR ion channel research with Automated Patch Clamp Source: Sophion URL: [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tmkarpinski.com [journals.tmkarpinski.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to a Privileged Scaffold: Synthesizing Novel Compounds from Methyl 4-Hydroxy-2-methoxynicotinate
For the discerning researcher in medicinal chemistry and drug development, the pyridine ring system represents a cornerstone of molecular design. Its presence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2] Within this vast chemical space, methyl 4-hydroxy-2-methoxynicotinate emerges as a particularly versatile and underexplored building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl, a modifiable pyridine nitrogen, an ester for further elaboration, and a methoxy group influencing electronic properties—offers a rich playground for the synthesis of novel and potentially bioactive compounds.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. Moving beyond a mere recitation of steps, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. The Strategic Importance of the 4-Hydroxynicotinate Core
The 4-hydroxypyridine moiety, a tautomer of the 4-pyridone structure, is a key pharmacophore found in a variety of biologically active molecules.[3] Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with biological targets. The strategic derivatization of the 4-hydroxy group and the pyridine nitrogen allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are crucial parameters in drug design.
II. Key Synthetic Transformations and Protocols
The reactivity of this compound can be harnessed at several key positions. The following sections provide detailed protocols for the most impactful transformations, enabling the creation of diverse chemical libraries.
O-Alkylation and O-Arylation: Expanding the Ether Linkage
The phenolic hydroxyl group at the C4 position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of alkyl and aryl ethers. This modification can significantly impact the molecule's steric and electronic profile, potentially leading to enhanced target engagement.
This protocol details a standard Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages.[4]
Rationale: The choice of a suitable base is critical to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Potassium carbonate is a moderately strong base that is generally effective for this transformation. The polarity of the solvent, such as DMF, can accelerate the rate of this SN2 reaction.[5]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Iodomethane | Methyl 2,4-dimethoxynicotinate | 92 |
| 2 | Benzyl bromide | Methyl 4-(benzyloxy)-2-methoxynicotinate | 85 |
| 3 | Propargyl bromide | Methyl 2-methoxy-4-(prop-2-yn-1-yloxy)nicotinate | 78 |
Data Presentation: O-Alkylation of this compound
For the synthesis of diaryl ethers, the copper-catalyzed Ullmann condensation is a classic and effective method.[6][7] This reaction allows for the coupling of the 4-hydroxy group with a variety of aryl halides.
Rationale: The Ullmann reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling. The choice of ligand can be crucial for achieving high yields, especially with less reactive aryl halides.[7]
Experimental Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
N-Alkylation: Targeting the Pyridine Nitrogen
The pyridine nitrogen can be alkylated to form pyridinium salts or, under different conditions, can lead to N-alkyl-4-pyridones. The quaternization of the nitrogen introduces a positive charge, which can be advantageous for biological activity or for altering the pharmacokinetic profile of the compound.
Rationale: The direct alkylation of the pyridine nitrogen is a straightforward SN2 reaction. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates the reaction.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in acetone or acetonitrile.
-
Add the alkyl halide (1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The product often precipitates out of the solution as a salt.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and triturate with diethyl ether to induce precipitation.
Activation of the 4-Position for Cross-Coupling Reactions
To introduce carbon-carbon or carbon-heteroatom bonds at the C4 position, the hydroxyl group must first be converted into a better leaving group, such as a halide or a triflate. This activated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions.
Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert hydroxyl groups on heterocyclic rings to chlorides. The reaction often requires elevated temperatures.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to reflux temperature (around 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-chloro-2-methoxynicotinate.
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex.[8][9]
Rationale: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling. A variety of catalysts and ligands are available, and screening may be necessary to find the optimal conditions for a specific substrate.[10]
Experimental Protocol:
-
In a Schlenk flask, combine methyl 4-chloro-2-methoxynicotinate (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Synthetic transformations from the starting material.
IV. Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the underlying principles of each reaction, scientists can rationally design and synthesize new molecules with tailored properties, accelerating the discovery of new therapeutics and functional materials.
V. References
-
Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]
-
Váradi, A., et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(7), 12345-12359. [Link]
-
Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
-
Youngstown State University. The alkylation of 4-pyridone. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
-
Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Link]
-
ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
-
YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]
-
Organic Chemistry Portal. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxynicotinate
Welcome to the technical support center for the synthesis of methyl 4-hydroxy-2-methoxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to not just follow steps, but to make informed, data-driven decisions in your own laboratory.
Overview of the Synthetic Challenge
This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceuticals and agrochemicals. The synthesis of such molecules is often challenging due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, achieving regioselectivity when multiple leaving groups are present, such as in dichloropyridine precursors, is a significant challenge that requires careful control of reaction conditions.[3][4]
This guide will focus on a common and logical synthetic pathway starting from 2,4-dichloro-3-pyridinecarboxylic acid, addressing the critical steps of selective substitution and esterification.
Proposed Synthetic Pathway
The synthesis can be logically approached in a three-step sequence involving two sequential nucleophilic aromatic substitution (SNAr) reactions followed by esterification. The regioselectivity of the first substitution is the cornerstone of this strategy.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions you might encounter during your synthesis, followed by expert analysis and actionable solutions.
Q1: My first reaction step (hydrolysis) is giving me a mixture of products, including the 2-hydroxy isomer and the 2,4-dihydroxy byproduct. How can I improve the selectivity for the 4-hydroxy position?
Root Cause Analysis: This is a classic regioselectivity problem in nucleophilic aromatic substitution of dichloropyridines. In 2,4-dichloropyridine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3] This preference is due to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the pyridine nitrogen.[3] However, this selectivity is not absolute and can be eroded by harsh reaction conditions.
-
High Temperatures: Excessively high temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to a mixture of isomers.
-
Strongly Basic Conditions: While necessary, a high concentration of NaOH can promote a second substitution, replacing the remaining chlorine atom to form the dihydroxy byproduct, especially if the reaction is prolonged.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is too slow.
-
Stoichiometry of Base: Use a slight excess of NaOH (e.g., 1.1 to 1.5 equivalents) instead of a large excess. This ensures there is enough base to drive the reaction without promoting the second substitution.
-
Reaction Time: Monitor the disappearance of the starting material. Once the starting material is consumed, work up the reaction promptly to prevent the formation of the dihydroxy byproduct.
Q2: The second step (methoxylation) is resulting in a low yield. It seems the starting material (2-chloro-4-hydroxypyridine) is unreactive. What's going on?
Root Cause Analysis: The introduction of an electron-donating hydroxyl group (-OH) at the C4 position in the first step deactivates the pyridine ring towards further nucleophilic attack. This makes the substitution of the C2 chlorine with methoxide significantly more difficult than the first substitution. A standard SNAr reaction with sodium methoxide alone may be sluggish and require very high temperatures, which can lead to decomposition. To overcome this, a catalyzed reaction, such as an Ullmann-type condensation, is often necessary.[5][6]
Solutions:
-
Introduce a Copper Catalyst: The Ullmann condensation uses a copper catalyst (e.g., CuI, Cu₂O, or copper powder) to facilitate the coupling of aryl halides with alcohols.[5][7] The copper(I) species is believed to undergo oxidative addition to the aryl halide, making the carbon more susceptible to nucleophilic attack.[6]
-
Use a Ligand: The efficiency of copper-catalyzed reactions can be dramatically improved by the addition of a ligand, such as 1,10-phenanthroline or L-proline. Ligands stabilize the copper catalyst and increase its solubility and reactivity.
-
Choice of Solvent: Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO. These solvents can help dissolve the reagents and can withstand the higher temperatures (often >120 °C) required for Ullmann-type reactions.[7]
-
Anhydrous Conditions: Ensure your reagents and solvent are anhydrous. Water can compete with the methoxide nucleophile and lead to unwanted side reactions.
Q3: During the final esterification step, my yield is low and I'm getting a dark, tar-like substance. How can I improve this?
Root Cause Analysis: Standard Fischer esterification involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[8] Pyridine derivatives, however, can be sensitive to strong, hot acid. The pyridine nitrogen can be protonated, and under harsh conditions, this can lead to side reactions and decomposition, resulting in charring.
Solutions:
-
Milder Esterification Methods:
-
SOCl₂/Methanol: A very effective method is to first convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) and then quench with cold methanol. This is a high-yield, two-stage, one-pot procedure that avoids strong acid at high temperatures.
-
Carbodiimide Coupling: Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) in methanol. This method proceeds at room temperature and is very mild, though reagents are more expensive.
-
-
Optimize Fischer Esterification: If you must use Fischer esterification, minimize the reaction time and temperature. Use a minimal amount of H₂SO₄ catalyst and reflux gently. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q: Can I perform the methoxylation step before the hydrolysis step? A: It is not recommended. Starting with 2,4-dichloro-3-pyridinecarboxylic acid, the C4 position is electronically favored for the first nucleophilic substitution.[3] Attempting methoxylation first would likely still result in substitution at C4. Furthermore, introducing the methoxy group first would deactivate the ring, making the subsequent hydrolysis at C2 even more challenging. The proposed sequence is the most logical from a mechanistic standpoint.
Q: What is the best way to purify the final product? A: The final product, this compound, is a solid. The primary purification methods would be:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. A good solvent system might involve dissolving the crude product in a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then adding a solvent in which it is less soluble (like hexane or water) to induce crystallization upon cooling.[9]
-
Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography is the standard alternative. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure, showing the correct number of protons and carbons in their expected chemical environments. Key signals to look for are the two distinct aromatic protons on the pyridine ring, the methoxy singlet, the ester methyl singlet, and the hydroxyl proton.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.[10]
Optimized Experimental Protocol
This protocol is a synthesized guide based on established chemical principles for similar transformations.[8][11][12] Researchers should perform their own small-scale trials to optimize conditions for their specific setup.
Step 1: Synthesis of 2-Chloro-4-hydroxy-3-pyridinecarboxylic acid
-
To a round-bottom flask equipped with a reflux condenser, add 2,4-dichloro-3-pyridinecarboxylic acid (1.0 eq).
-
Add a 2 M aqueous solution of sodium hydroxide (1.2 eq).
-
Heat the mixture to 90-95 °C with stirring.
-
Monitor the reaction by TLC (e.g., 20% methanol in dichloromethane) for the disappearance of the starting material (typically 4-6 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the solution to pH ~3-4 with concentrated HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Step 2: Synthesis of 4-Hydroxy-2-methoxy-3-pyridinecarboxylic acid
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add 2-chloro-4-hydroxy-3-pyridinecarboxylic acid (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous DMF as the solvent.
-
Add sodium methoxide (2.5 eq) portion-wise, as the reaction can be exothermic.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor by LC-MS.
-
After cooling, quench the reaction by pouring it into cold water.
-
Acidify to pH ~3-4 with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 3: Synthesis of this compound
-
Suspend the 4-hydroxy-2-methoxy-3-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and evaporate the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Data Summary for Optimization
The following table provides a hypothetical comparison of reaction conditions to illustrate how modifications can impact the yield and purity of the methoxylation step (Step 2), which is often the most challenging.
| Entry | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | None | 100 | 24 | 15 | 50 |
| 2 | CuI (10 mol%) | None | 120 | 24 | 45 | 75 |
| 3 | CuI (10 mol%) | L-Proline (20 mol%) | 120 | 18 | 82 | >95 |
| 4 | Cu₂O (10 mol%) | 1,10-Phenanthroline (20 mol%) | 130 | 16 | 85 | >95 |
Caption: Comparison of hypothetical conditions for the Ullmann-type methoxylation reaction.
Troubleshooting Logic Flow
This diagram outlines a decision-making process for troubleshooting low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuChem.
- Kummeter, M., et al. (2017). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Ghoti, A., et al. (2025). Challenges in the functionalization of pyridines.
- Challenges in the functionalization of the furopyridine ring. (2025). Benchchem.
- Ullmann condens
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis routes of Methyl 4-methoxypyridine-2-carboxyl
- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025).
- Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- Method for producing 4-hydroxy-2-methylbenzoic acid. (n.d.).
- 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). ChemicalBook.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of Methyl 4-methoxypyridine-2-carboxylate [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nicotinate Esterification Reactions
Welcome to the Technical Support Center for nicotinate esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing nicotinate esters. Here, we address common challenges encountered during experimental work, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you might encounter during nicotinate esterification.
Question 1: Why is my nicotinate esterification reaction showing low to no yield?
Low or no yield in a nicotinate esterification reaction can be attributed to several factors, primarily related to reaction equilibrium, catalyst activity, and the inherent reactivity of the starting materials.
Probable Causes & Recommended Solutions:
-
Equilibrium Limitations (Fischer-Speier Esterification): The Fischer-Speier esterification, a common method involving direct reaction of nicotinic acid with an alcohol under acidic catalysis, is a reversible process.[1][2][3] The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials, thus limiting the yield.[4][5]
-
Solution 1: Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. One study demonstrated that increasing the alcohol to a 10-fold excess could increase the yield to 97%.[6]
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:
-
-
Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are critical.
-
Acid Catalyst Issues (Fischer Esterification): Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts.[1][2][8] The basic nitrogen of the pyridine ring in nicotinic acid can neutralize a portion of the acid catalyst, reducing its effectiveness.[9][10]
-
Solution: Ensure sufficient catalytic loading to overcome the basicity of the pyridine nitrogen. Titration of the nicotinic acid with a standard base can help determine the optimal amount of acid catalyst needed.
-
-
Coupling Agent Decomposition (Steglich Esterification): In Steglich esterification, coupling agents like dicyclohexylcarbodiimide (DCC) are used.[11][12] These reagents are sensitive to moisture and can decompose, leading to incomplete reaction.
-
Solution: Use freshly opened or properly stored DCC and ensure all glassware and solvents are scrupulously dry.
-
-
-
Steric Hindrance: If either the nicotinic acid derivative or the alcohol is sterically bulky, the reaction rate can be significantly reduced.
-
Solution: For sterically hindered substrates, consider more reactive nicotinic acid derivatives like nicotinoyl chloride or employ a milder, more powerful esterification method like the Steglich esterification, which is well-suited for converting sterically demanding substrates.[11]
-
-
Low Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to nicotinate esterification methodologies and best practices.
Question 2: What are the most common methods for synthesizing nicotinate esters, and what are their pros and cons?
Several methods are available for the synthesis of nicotinate esters, each with its own advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Direct reaction of nicotinic acid with an alcohol using an acid catalyst (e.g., H₂SO₄, TsOH).[1][2] | Cost-effective, uses readily available starting materials. | Reversible reaction, often requires a large excess of alcohol and/or removal of water to achieve high yields.[5][15] May not be suitable for acid-sensitive substrates.[16] |
| Steglich Esterification | Uses a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP).[11][12] | Mild reaction conditions, suitable for acid-labile and sterically hindered substrates.[11] High yields are often achievable at room temperature.[12] | DCC can cause allergic reactions. The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.[12] |
| Mitsunobu Reaction | Involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[17][18] | Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[19] The nucleophile (nicotinate) must be sufficiently acidic.[17] |
| From Acyl Chlorides | Reaction of nicotinoyl chloride with an alcohol. | Highly reactive, often proceeds to completion quickly. | Nicotinoyl chloride is moisture-sensitive and may need to be prepared in a separate step. |
| Transesterification | Reaction of an existing nicotinate ester (e.g., methyl nicotinate) with a different alcohol, typically in the presence of an acid or base catalyst.[8][20] | Useful for preparing esters of higher boiling alcohols from more volatile esters.[8] | An equilibrium process that may require driving the reaction by removing the more volatile alcohol byproduct.[20] |
Question 3: I'm having trouble purifying my nicotinate ester. What are the best practices for purification?
Purification of nicotinate esters can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
Common Purification Challenges & Solutions:
-
Removing Unreacted Nicotinic Acid: Nicotinic acid is often sparingly soluble in common organic solvents used for extraction.[21]
-
Solution: Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to deprotonate and extract the unreacted nicotinic acid into the aqueous phase.[21] Be cautious, as vigorous base washing can potentially hydrolyze the desired ester product.[21]
-
-
Removing Catalyst Residues:
-
Acid Catalysts (H₂SO₄, TsOH): These can be removed by washing the organic layer with water and then a mild base solution.
-
DMAP (Steglich Esterification): Can be removed by washing with a dilute acid solution (e.g., 1M HCl).
-
Triphenylphosphine Oxide and Hydrazine Byproducts (Mitsunobu Reaction): These byproducts are notoriously difficult to remove by standard chromatography.
-
Solution 1: Crystallization: If the desired ester is a solid, crystallization can be an effective purification method.
-
Solution 2: Modified Workup: Using polymer-supported triphenylphosphine can simplify removal by filtration.[17] Alternatively, specific reagents have been developed to facilitate byproduct removal.[17]
-
-
-
Removing Dicyclohexylurea (DCU) (Steglich Esterification): DCU is often insoluble in many organic solvents and can be removed by filtration.
-
Solution: After the reaction is complete, cool the reaction mixture (if necessary) and filter off the precipitated DCU. Washing the filter cake with a small amount of the reaction solvent can help recover any entrained product.
-
-
Final Purification:
-
Column Chromatography: Silica gel column chromatography is a common final purification step.[14] A gradient of ethyl acetate in a non-polar solvent like hexanes is often effective.
-
Distillation: For liquid nicotinate esters, vacuum distillation can be a highly effective method for obtaining a pure product.[4]
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Fischer-Speier Esterification of Nicotinic Acid
This protocol describes a general method for the synthesis of a nicotinate ester using an excess of the alcohol and an acid catalyst.
Materials:
-
Nicotinic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add nicotinic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for the desired amount of time (typically several hours, monitor by TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is volatile, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nicotinate ester.
-
Purify the crude product by column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer-Speier esterification of nicotinic acid.
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
-
Chandorkar J. G, Umbarkar S. B, Rode C. V, Kotwal V. B. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Orient J Chem 2008;24(2). [Link]
- Menthyl nicotinate synthesis process.
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. ResearchGate. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
- Non-catalytic preparation of nicotinic acid esters.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. NROChemistry. [Link]
-
Esterification. BYJU'S. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]
- NEW MENTHYL NICOTINATE SYNTHESIS PROCESS.
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Steglich esterification. Wikipedia. [Link]
- METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE.
-
Trouble with Steglich Esterification. Reddit. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. MOC. [Link]
- Preparation of nicotinic acid esters.
-
(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]
-
Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
The Fischer Esterification. Web.mnstate.edu. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Study.com. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health. [Link]
-
Acid to Ester - Common Conditions. The University of Texas at Austin. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Esterification Lab Answers. Lab Report Writer. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- Nicotinic acid esters and pharmaceutical compositions containing them.
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 9. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 15. quora.com [quora.com]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Methoxynicotinate Synthesis
Welcome to the technical support center for the synthesis of methoxynicotinates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter at the bench. Our focus is on understanding the causality behind side reactions and providing field-proven strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses the most frequently encountered side reactions during the synthesis of methoxynicotinates, typically arising from the methoxylation of a corresponding chloronicotinate or the alkylation of a hydroxynicotinate.
Issue 1: Low Yield of Target Product with a Competing Isomer Formation
Q: My reaction to synthesize methyl 2-methoxynicotinate from methyl 2-hydroxynicotinate and a methylating agent (e.g., methyl iodide) is resulting in a low yield. Spectroscopic analysis (NMR, MS) suggests the presence of an isomeric byproduct. What is happening and how can I improve the selectivity?
A: This is a classic and highly common issue rooted in the competitive reactivity of the hydroxypyridine tautomers. The starting material, a hydroxypyridine, exists in equilibrium with its pyridone tautomer. This equilibrium presents two nucleophilic sites for alkylation: the oxygen of the hydroxyl group and the ring nitrogen of the pyridone form.
-
O-Alkylation (Desired Reaction): The hydroxyl group is deprotonated by a base, and the resulting alkoxide attacks the methylating agent to form the desired methoxypyridine ether.
-
N-Alkylation (Side Reaction): The pyridone tautomer's ring nitrogen, which is also nucleophilic, can attack the methylating agent, leading to the formation of an N-methylpyridone byproduct.[1]
The balance between these two pathways is sensitive to several factors.
Causality and Strategic Solutions:
The choice of base, solvent, and reaction conditions dictates the position of the tautomeric equilibrium and the relative nucleophilicity of the oxygen and nitrogen atoms. To favor the desired O-alkylation, the strategy is to enhance the reactivity of the oxygen nucleophile while sterically or electronically disfavoring the N-alkylation pathway.
Troubleshooting Protocol:
-
Base Selection is Critical:
-
Avoid Strong, Non-hindered Bases in Protic Solvents: Bases like sodium hydroxide or potassium carbonate can favor the formation of the N-methylpyridone.
-
Employ a Strong, Non-Nucleophilic Base in an Aprotic Solvent: Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is the industry standard. NaH irreversibly deprotonates the hydroxyl group to form the sodium salt, making the oxygen a much stronger nucleophile and locking the molecule in the desired form for O-alkylation.
-
-
Solvent Polarity and Type:
-
Aprotic polar solvents like DMF or DMSO can accelerate the reaction. However, ensure they are rigorously dried, as water will consume the base and can lead to hydrolysis byproducts.[2]
-
Nonpolar aprotic solvents like THF or Dioxane are also excellent choices when paired with a strong base like NaH.
-
-
Reaction Temperature Control:
-
Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the base has been added, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.
-
Visualizing the Competing Pathways
Caption: Competing N- vs. O-alkylation pathways in methoxynicotinate synthesis.
Issue 2: Presence of Carboxylic Acid Impurity in Final Product
Q: After my synthesis and workup, I'm detecting the presence of the corresponding methoxynicotinic acid, indicating my ester has hydrolyzed. How can I prevent this?
A: Ester hydrolysis is a common side reaction that can occur during both the reaction itself and, more frequently, during the aqueous workup.[2][3] The ester functional group is susceptible to cleavage under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: If the workup involves washing with an acidic solution (e.g., dilute HCl) to neutralize a basic catalyst, prolonged exposure can hydrolyze the ester.
-
Base-Mediated Hydrolysis (Saponification): This is often the more significant concern. If excess strong base (e.g., NaH, NaOH) is used in the reaction or if the workup is performed with a strong base (e.g., saturated sodium bicarbonate) at elevated temperatures, saponification can occur, converting the ester to a carboxylate salt. Upon final acidification, this salt becomes the carboxylic acid impurity.
Causality and Strategic Solutions:
The key to preventing hydrolysis is maintaining anhydrous conditions during the reaction and carefully controlling the pH and temperature during the workup.
Troubleshooting Protocol:
-
Ensure Anhydrous Reaction Conditions:
-
Use freshly distilled, dry solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
-
Refine the Workup Procedure:
-
Quenching: Quench the reaction by adding the mixture to ice-cold water or a saturated ammonium chloride solution, rather than adding water directly to the reaction flask, which can generate localized heat.
-
Neutralization: If a basic workup is required, use a weak base like saturated sodium bicarbonate solution and perform the washings quickly and at low temperatures (e.g., in an ice bath). Avoid prolonged stirring with the basic solution.
-
Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization.
-
-
Purification Strategy:
-
If the carboxylic acid byproduct does form, it can often be removed during purification. Its polarity is significantly different from the desired ester. A mild basic wash (e.g., with cold, dilute NaHCO₃) can selectively extract the acidic impurity into the aqueous layer. Alternatively, it is easily separated by column chromatography.[4]
-
Visualizing the Hydrolysis Pathway
Caption: The undesired ester hydrolysis side reaction.
Issue 3: Formation of a Pyridine N-Oxide Byproduct
Q: My mass spectrometry data shows a peak at M+16, which I suspect is the pyridine N-oxide of my product. What reaction conditions could have caused this?
A: The formation of a pyridine N-oxide is an oxidation reaction targeting the lone pair of electrons on the pyridine ring nitrogen.[5][6] While pyridine is relatively electron-deficient, the nitrogen atom can still be oxidized, especially under certain conditions.
Causality and Strategic Solutions:
This side reaction can be caused by the presence of explicit or implicit oxidizing agents in the reaction mixture.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Some reagents, particularly older ones, can contain peroxide impurities. For example, THF, if not stored properly, can form explosive peroxides which are also potent oxidizing agents. Always use freshly distilled or inhibitor-free solvents.
-
If your synthesis involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) in a prior step, ensure it is completely removed before proceeding, as it is a strong oxidizing agent.
-
-
Atmosphere Control:
-
While less common at moderate temperatures, prolonged heating in the presence of atmospheric oxygen can sometimes lead to minor oxidation. Running reactions under an inert atmosphere (Argon or Nitrogen) is a good general practice to prevent this and other side reactions.[7]
-
-
Avoidance of Oxidizing Conditions:
-
Carefully review your synthetic route to ensure no unintended oxidizing conditions are present.
-
Removal of N-Oxide:
-
Pyridine N-oxides are significantly more polar than their parent pyridines. They can typically be separated effectively using standard silica gel column chromatography.
General FAQs for Methoxynicotinate Synthesis
Q1: How do reaction time and temperature affect the formation of side products? A1: Both time and temperature are critical parameters.[8][9] Generally, higher temperatures and longer reaction times increase the rate of both the desired reaction and undesired side reactions. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed, without allowing the mixture to sit under reactive conditions for an extended period, which could promote byproduct formation.
Q2: What is the best general method for purifying crude methoxynicotinates? A2: The optimal purification method depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most versatile and common method. Given the polarity differences between the desired ester, the N-alkylated byproduct, the hydrolyzed acid, and the N-oxide, silica gel chromatography can provide excellent separation.
-
Crystallization: If your methoxynicotinate is a solid, crystallization is a powerful technique for achieving high purity, as it effectively excludes impurities from the crystal lattice.[4]
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be effective for separating components with different boiling points.
Q3: Can I use a different methylating agent to avoid side reactions? A3: Yes, the choice of methylating agent can influence selectivity. While methyl iodide is common, other reagents can be considered.
| Methylating Agent | Reactivity | Common Side Reactions/Concerns | Safety Notes |
| Methyl Iodide (MeI) | High | N-alkylation is a significant risk. | Toxic and a suspected carcinogen. Handle in a fume hood. |
| Dimethyl Sulfate (DMS) | Very High | Highly efficient but can also lead to N-alkylation. | Extremely toxic and carcinogenic. Use with extreme caution. |
| Diazomethane (CH₂N₂) | High | Generally provides clean O-methylation of acids, but less common for phenols/alcohols. | Highly toxic and explosive. Requires specialized equipment. |
| (Trimethylsilyl)diazomethane | Moderate | A safer alternative to diazomethane. | Less explosive but still toxic. |
For the O-alkylation of hydroxypyridines, the combination of a strong base (like NaH) with a simple alkylating agent (like MeI) remains one of the most reliable methods, provided the conditions are carefully controlled as described above.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. researchgate.net [researchgate.net]
- 5. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Navigating the Purification Challenges of Substituted Nicotinates
Welcome to the technical support center dedicated to addressing the purification challenges of substituted nicotinates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your target compounds. We move beyond simplistic instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Introduction: Why are Substituted Nicotinates Challenging to Purify?
Substituted nicotinates, esters of nicotinic acid (a form of vitamin B3), are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. Their synthesis, while often straightforward, can yield a complex mixture of impurities that present significant purification hurdles. The inherent properties of the pyridine ring and the lability of the ester functional group are at the core of these challenges. The nitrogen atom in the pyridine ring can influence the compound's polarity and basicity, while the ester is susceptible to hydrolysis. Furthermore, the synthesis of substituted nicotinates can often result in the formation of closely related impurities, such as regioisomers, which are notoriously difficult to separate. This guide provides a systematic approach to overcoming these common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of substituted nicotinates.
Issue 1: My crude product is contaminated with unreacted nicotinic acid.
Q: How can I efficiently remove residual nicotinic acid from my substituted nicotinate product?
A: The presence of unreacted nicotinic acid is a frequent problem, especially in esterification reactions that have not gone to completion. The key to its removal lies in exploiting the acidic nature of its carboxylic acid group.
Root Cause Analysis: Nicotinic acid is significantly more polar and acidic than its corresponding ester. This difference in physicochemical properties is the foundation for its selective removal.
Troubleshooting Protocol: Liquid-Liquid Extraction with a Basic Wash
This is the most common and effective method for removing acidic impurities.
-
Step 1: Dissolution. Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. The choice of solvent should be based on the solubility of your target nicotinate ester.[1]
-
Step 2: Basic Wash. Transfer the organic solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] The basic solution will react with the acidic nicotinic acid to form its corresponding sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.
-
Causality: The deprotonation of the carboxylic acid to a carboxylate salt dramatically increases its water solubility, partitioning it into the aqueous phase. Using a mild base like sodium bicarbonate is often preferred to stronger bases like sodium hydroxide (NaOH) to minimize the risk of base-catalyzed hydrolysis of the desired ester product.[1]
-
-
Step 3: Phase Separation. Allow the layers to separate and drain the aqueous layer. Repeat the wash process one or two more times to ensure complete removal of the nicotinic acid.
-
Step 4: Brine Wash. Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove any remaining water from the organic layer and reduces the solubility of organic compounds in the residual aqueous phase.[3]
-
Step 5: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified nicotinate ester.
Issue 2: My nicotinate ester is hydrolyzing during the workup.
Q: I'm losing a significant portion of my product to hydrolysis back to nicotinic acid during purification. How can I prevent this?
A: Ester hydrolysis is a critical challenge, as the conditions used to remove impurities can often promote the degradation of the desired product. Both acidic and basic conditions can catalyze this unwanted reaction.[4][5]
Root Cause Analysis: The ester linkage is susceptible to nucleophilic attack by water, a reaction catalyzed by both H⁺ and OH⁻ ions. The rate of hydrolysis is dependent on pH, temperature, and the steric and electronic properties of the substituents on the nicotinate.[6][7]
Preventative Measures & Troubleshooting:
-
Maintain Low Temperatures: Perform all aqueous washes with ice-cold solutions. Lowering the temperature significantly reduces the rate of hydrolysis.
-
Use Mild Bases: When removing acidic impurities, opt for mild bases like saturated sodium bicarbonate over strong bases like sodium hydroxide.[1]
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let the organic and aqueous layers remain in contact for extended periods.
-
pH Control During Recrystallization: If recrystallizing from a protic solvent mixture (e.g., ethanol/water), ensure the pH is near neutral. The presence of residual acid or base can induce hydrolysis at elevated temperatures. A patent for the purification of nicotinamide suggests that maintaining a pH between 7 and 10 during recrystallization can be beneficial.[8]
pH-Rate Profile Insight: The hydrolysis of esters typically follows a "U-shaped" pH-rate profile, where the rate is slowest at a slightly acidic pH (around 4-5) and increases significantly in both strongly acidic and basic conditions.[9] Understanding this relationship is key to designing a robust workup and purification strategy.
Issue 3: I am struggling to separate regioisomers of my substituted nicotinate.
Q: My synthesis produced a mixture of constitutional isomers (e.g., methyl 2-chloronicotinate and methyl 6-chloronicotinate) that co-elute on my silica gel column. What are my options?
A: The separation of regioisomers is one of the most challenging purification tasks due to their very similar polarities and physicochemical properties. Standard chromatographic methods often fail to provide adequate separation.
Root Cause Analysis: Regioisomers have the same molecular weight and functional groups, leading to very similar interactions with the stationary phase in chromatography. Their separation relies on subtle differences in their dipole moments and steric profiles.
Troubleshooting Strategies for Isomer Separation:
-
Optimize Flash Chromatography:
-
Solvent System Screening: The choice of eluent is critical. Systematically screen a variety of solvent systems with different selectivities using Thin Layer Chromatography (TLC).[10] Do not rely solely on the common hexane/ethyl acetate system. Try incorporating solvents from different selectivity groups, such as dichloromethane, toluene, or ethers.[11][12] Sometimes, the addition of a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine can dramatically improve separation.
-
Stationary Phase Variation: If silica gel fails, consider alternative stationary phases. Alumina (which can be acidic, neutral, or basic) offers different selectivity. Reversed-phase chromatography (e.g., C18 silica) is another powerful option, separating compounds based on hydrophobicity.[13]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Higher Resolution: Prep-HPLC offers significantly higher resolving power than flash chromatography and is often the method of choice for difficult separations.[14]
-
Method Development: Develop a separation method on an analytical HPLC first to optimize the mobile phase and gradient. The goal is to maximize the resolution between the isomeric peaks.[15][16]
-
Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative column.
-
-
Recrystallization:
-
Fractional Crystallization: If the isomeric mixture is solid, fractional crystallization can be an effective, albeit sometimes tedious, purification method. This relies on slight differences in the solubilities of the isomers in a particular solvent system.
-
Solvent Screening: The key is to find a solvent or solvent mixture where one isomer is significantly less soluble than the other at a given temperature. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be particularly effective.[17]
-
Data Summaries for Practical Application
Table 1: Common Impurities in Substituted Nicotinate Synthesis and Their Removal Strategies
| Impurity Type | Common Examples | Primary Removal Method | Key Considerations |
| Starting Material | Nicotinic Acid | Basic aqueous wash (e.g., NaHCO₃) | Use cold, dilute base to prevent ester hydrolysis.[1] |
| Regioisomers | Methyl 2-chloronicotinate / Methyl 6-chloronicotinate | Preparative HPLC, Optimized Flash Chromatography | Requires extensive screening of mobile phases and potentially different stationary phases.[13] |
| Hydrolysis Product | Nicotinic Acid | Basic aqueous wash | Indicates instability during reaction or workup; review and optimize conditions (pH, temp).[4] |
| Byproducts | Halogenated impurities, over-alkylated products | Chromatography, Recrystallization | Characterize byproducts to understand their properties for targeted removal. |
Table 2: Qualitative Solubility of Common Nicotinate Esters
This table provides a general guide for selecting solvents for chromatography and recrystallization. Note that "soluble" and "slightly soluble" are qualitative and can vary. Quantitative determination is recommended for process optimization.[18]
| Solvent | Solvent Class | Methyl Nicotinate[19][20][21] | Ethyl Nicotinate[22][23][24] |
| Water | Aqueous | Sparingly Soluble / Slightly Soluble | Soluble |
| Ethanol | Polar Protic | Soluble | Soluble |
| Methanol | Polar Protic | Soluble | Soluble |
| Dichloromethane | Chlorinated | Moderately Soluble | Soluble |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Soluble |
| Diethyl Ether | Ether | Soluble | Soluble |
| Hexane | Non-polar | Slightly Soluble | Slightly Soluble |
| Toluene | Aromatic | Soluble | Soluble |
Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying a substituted nicotinate derivative by silica gel flash chromatography.[25][26][27]
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your target compound from its impurities, aiming for an Rf value of ~0.2-0.3 for the target. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to settle into a uniform, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[28][29]
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. If a gradient elution is required, gradually increase the polarity of the mobile phase based on the TLC analysis.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
This protocol provides a general guideline for purifying a solid substituted nicotinate by recrystallization.[13][30][31]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling generally leads to the formation of purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Diagram 1: Troubleshooting Workflow for Nicotinate Purification
Caption: A decision-making workflow for purifying substituted nicotinates.
Diagram 2: Causality of Ester Hydrolysis During Workup
Caption: Factors contributing to unwanted ester hydrolysis during purification.
References
-
The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved from [Link]
- U.S. Patent No. 2,816,112. (1957). Non-catalytic preparation of nicotinic acid esters. Google Patents.
-
Shahinozzaman, M. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]
-
Hilton, M. L., & Ho, N. F. (1995). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Karaman, R. (2016). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
ChemBK. (2024). methyl nicotinate. Retrieved from [Link]
-
Felinger, A., & Guiochon, G. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 135-141. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]
- U.S. Patent No. 3,037,987. (1962). Purification of nicotinic acid. Google Patents.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2012). Optimization Strategies in RP-HPLC. ResearchGate. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Pedersen, D. S., & Rosen, J. (2019). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 96(7), 1488-1494. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]
-
G. N. Wernly-Chung, G. Boss, A. Durrer, B. Testa. (1991). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Pharmaceutical Research, 8(7), 832-839. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reich, E., & Schibli, A. (2007). 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Retrieved from [Link]
-
Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (■), 4 (●), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
- U.S. Patent No. 4,447,615. (1984). Process for the purification of nicotinic acid amide I. Google Patents.
-
Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate. Retrieved from [Link]
-
Wang, C., & Kahan, T. F. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mz-at.de [mz-at.de]
- 15. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. veeprho.com [veeprho.com]
- 20. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 21. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 23. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 24. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Purification [chem.rochester.edu]
- 27. How to set up and run a flash chromatography column. [reachdevices.com]
- 28. science.uct.ac.za [science.uct.ac.za]
- 29. orgsyn.org [orgsyn.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. youtube.com [youtube.com]
Technical Support Center: Methyl 4-hydroxy-2-methoxynicotinate Stability
Welcome to the dedicated technical support center for methyl 4-hydroxy-2-methoxynicotinate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and require a deeper understanding of its stability profile. As a substituted pyridine derivative, this compound possesses specific chemical liabilities. Proactively addressing these can prevent experimental variability, ensure data integrity, and accelerate drug development timelines.
This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to help you identify, mitigate, and control potential degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this compound?
A: The molecule has two primary points of instability inherent to its structure:
-
Ester Hydrolysis: The methyl ester at the C3 position is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. This process yields the corresponding nicotinic acid derivative and methanol.
-
Oxidation: The electron-rich pyridine ring, activated by the 4-hydroxy group, is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light, often resulting in the formation of colored degradants.
Q2: My solution of the compound is turning a faint yellow/brown over time. What is causing this?
A: The development of color is a classic indicator of oxidative degradation. The 4-hydroxy (phenolic-like) group can be oxidized to form quinone-type structures, which are often highly colored. This process can be accelerated by exposure to air (oxygen), light (photodegradation), or elevated temperatures.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A:
-
Solid Form (Long-Term): Store as a solid in a tightly sealed container at -20°C. The container should be flushed with an inert gas (e.g., argon or nitrogen) to displace oxygen. Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
In Solution (Short-Term): If solutions must be prepared in advance, use a de-gassed, anhydrous solvent. For aqueous solutions, a slightly acidic buffer (pH 4-5) is recommended to minimize ester hydrolysis. Store solutions at 2-8°C, protected from light, and use them as quickly as possible, ideally within 24 hours.
Q4: How critical is pH when working with this compound in aqueous media?
A: pH is highly critical. Alkaline conditions (pH > 7) will significantly accelerate the rate of ester hydrolysis, leading to the formation of the corresponding carboxylic acid. While the compound is more stable in acidic conditions, very strong acids (pH < 2) can also catalyze hydrolysis, albeit typically at a slower rate than strong bases. For optimal stability in aqueous solutions, a buffered system between pH 4 and 5 is the recommended starting point.
Q5: Is this compound sensitive to light?
A: Yes. Aromatic systems containing hydroxyl groups are often susceptible to photodegradation. UV light can provide the energy to initiate oxidative reactions. It is imperative to treat the compound as light-sensitive. Always work in a fume hood with the sash down to minimize ambient light exposure and store all samples, both solid and in solution, in amber vials or light-blocking containers.
Section 2: Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to diagnosing stability issues observed during your experiments.
Problem: Appearance of Unexpected Peaks in HPLC/LC-MS
-
Symptom: You observe one or more new peaks in your chromatogram that were not present in the initial analysis of the starting material.
-
Causality Analysis: This is the most direct evidence of degradation. The retention time of the new peak(s) provides clues to the identity of the degradant.
-
An Earlier Eluting, More Polar Peak: This is highly indicative of the carboxylic acid product from ester hydrolysis. Carboxylic acids are significantly more polar than their corresponding methyl esters and will thus have shorter retention times in reversed-phase HPLC.
-
Multiple Small Peaks or a Broad "Hump": This can suggest oxidative degradation, which often produces a complex mixture of products, or polymerization.
-
-
Recommended Action:
-
Confirm Identity: Spike your sample with a known standard of the potential degradant (i.e., the corresponding carboxylic acid, if available). Co-elution of the new peak with the standard provides strong evidence.
-
LC-MS Analysis: Obtain a mass spectrum of the new peak. A molecular weight corresponding to the loss of a methyl group and addition of a hydrogen (a net loss of 14 Da) confirms hydrolysis. More complex mass changes may indicate oxidation (e.g., addition of 16 Da for hydroxylation) or other reactions.
-
Perform a Forced Degradation Study: Use the protocol outlined in Section 3.1 to systematically identify the degradation pathway.
-
Problem: Inconsistent Assay Results or Loss of Potency
-
Symptom: Biological or analytical assay results show high variability or a consistent downward trend over the course of an experiment or between batches.
-
Causality Analysis: This indicates a loss of the active parent compound. Unless the degradation product is also active in your assay, degradation will lead to an apparent loss of potency. The root cause is almost always unaddressed hydrolysis or oxidation.
-
Recommended Action:
-
Workflow Audit: Immediately review your entire experimental workflow, from sample weighing to final analysis. Pay close attention to the age of solutions, storage conditions (light exposure, temperature), and the pH of any buffers or media used.
-
Implement a Stability-Indicating Method: Your current analytical method may not be separating the parent compound from its degradants. Follow the guidelines in Section 3.2 to develop a method that can accurately quantify the parent compound in the presence of its degradation products.
-
Quantify Degradation: Once a stability-indicating method is in place, re-analyze samples from previous experiments (if available) to correlate the loss of potency with the appearance of specific degradants.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Core Stability-Indicating Protocols
These protocols provide a framework for systematically evaluating and controlling the stability of this compound.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] This process is fundamental to developing a truly stability-indicating analytical method.
Objective: To intentionally degrade the compound under controlled conditions to generate its primary degradants.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.
-
Incubate: Incubate the vials under the specified conditions. Analyze samples by HPLC at initial, 2, 6, 12, and 24-hour time points. The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using the HPLC method described in Protocol 3.2.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Incubation Temperature | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | Tests for lability of the ester and ether linkages in acidic conditions. |
| Base Hydrolysis | 0.01 M NaOH | Room Temperature | Tests for lability of the ester group in basic conditions (typically rapid). |
| Oxidation | 3% H₂O₂ | Room Temperature | Simulates oxidative stress, targeting the electron-rich phenolic ring.[1] |
| Thermal | Water (as control) | 80°C | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic | Water (as control) | Room Temperature | Expose to a photostability chamber with UV/Vis light (ICH Q1B option 2). |
Protocol 3.2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[3][4]
Objective: To develop a reversed-phase HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.
Starting HPLC Parameters
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good starting point for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the parent and acidic degradants. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% to 95% B over 10 min | A broad gradient is necessary to ensure elution of both polar degradants and the less polar parent. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Detection (UV) | Diode Array Detector (DAD) | Collect spectra from 210-400 nm. Monitor at λmax of the parent and check for other wavelengths where degradants may absorb. |
| Injection Vol. | 2 µL | Adjust as needed based on concentration and sensitivity. |
Method Validation:
-
Specificity: Analyze the stressed samples from Protocol 3.1. The method is specific if the parent peak is resolved from all degradation peaks (Resolution > 2).
-
Peak Purity: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. This ensures no degradant is co-eluting.
Protocol 3.3: Recommended Storage and Handling Procedures
Objective: To provide clear, actionable steps to minimize degradation during routine laboratory use.
-
Procurement & Initial Storage: Upon receipt, store the solid compound in its original container at -20°C, protected from light.
-
Weighing: Weigh the compound quickly. Avoid leaving the container open to the atmosphere for extended periods to minimize exposure to oxygen and moisture.
-
Solvent Preparation: For all solutions, use high-purity, HPLC-grade solvents. If preparing aqueous buffers, use freshly deionized water and degas the buffer by sparging with helium or sonicating under vacuum.
-
Solution Preparation: Prepare solutions in amber volumetric flasks or vials. If preparing a stock in an organic solvent, DMSO is acceptable but should be anhydrous.
-
Working Solutions: When diluting into aqueous media for assays, use a slightly acidic buffer (e.g., 50 mM ammonium formate, pH 4.5).
-
Short-Term Storage: Store all solutions, including stock and working solutions, at 2-8°C in sealed, light-protected containers. Discard after 24 hours unless stability has been proven for a longer duration.
Section 4: Advanced Stabilization Strategies
If degradation remains an issue after optimizing handling and storage, the following formulation strategies can be employed.
pH Control and Buffer Selection
The primary goal is to find a pH that minimizes the rates of both hydrolysis and oxidation. A pH range of 4-5 is often the best compromise.
Buffer Selection Guide
| pH Range | Recommended Buffer | Comments |
|---|---|---|
| 3 - 5 | Acetate or Formate | Volatile buffers suitable for LC-MS applications. Good buffering capacity in this range. |
| 5 - 7 | Phosphate | Non-volatile. High buffering capacity but can promote oxidation in some cases. Use with caution. |
Rationale: Maintaining a slightly acidic pH keeps the 4-hydroxy group protonated, reducing its susceptibility to oxidation. It also provides a good balance for minimizing the acid- and base-catalyzed pathways of ester hydrolysis.
Use of Antioxidants and Chelating Agents
If oxidative degradation is the primary pathway, the addition of excipients can be highly effective.
-
Antioxidants: These compounds are more readily oxidized than this compound and thus act as sacrificial agents.
-
Examples: Ascorbic acid (for aqueous systems), Butylated hydroxytoluene (BHT) (for organic systems).
-
Starting Concentration: 0.01% - 0.1% (w/v).
-
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. Chelating agents bind these ions and inactivate them.
-
Example: Ethylenediaminetetraacetic acid (EDTA).
-
Starting Concentration: 0.01% - 0.05% (w/v).
-
Section 5: Understanding the Chemistry of Degradation
A fundamental understanding of the degradation mechanisms is key to designing effective stabilization strategies.
Key Degradation Pathways
The diagram below illustrates the two most probable degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
-
Mechanism of Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group, which is then protonated to form methanol. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Mechanism of Oxidation: The 4-hydroxy group makes the pyridine ring electron-rich and susceptible to oxidation. This can proceed via a one-electron oxidation to form a radical species that can then react with oxygen or other molecules, leading to a cascade of products, including colored quinone-type structures. This process is often catalyzed by light or transition metals.[5][6]
By understanding these pathways, researchers can make informed decisions about solvent selection, pH, and the use of protective agents to ensure the stability and integrity of this compound throughout their experimental process.
References
-
Wong, P. Y., & T. S. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatographic Science, 44(4), 202–207. Available at: [Link]
-
Kallitsis, K., Gourdoupi, N., & et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 3(40), 18361. Available at: [Link]
-
Toth, A. M., & Kass, S. R. (2007). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide. The Journal of Organic Chemistry, 72(23), 8931–8937. Available at: [Link]
-
DiMagno, S. G., Waterman, K. C., Speer, D. V., & Streitwieser, A. (1991). The structure and remarkable stability of a per-pyridinium substituted allyl radical. Journal of the American Chemical Society, 113(11), 4360–4361. Available at: [Link]
-
ResearchGate. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]
-
Wang, W., Jiang, Y., & et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(14). Available at: [Link]
-
PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]
-
El-Gamel, I. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics, 44(5), 515-533. Available at: [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 346. Available at: [Link]
-
Sharma, G., & Kumar, S. (2016). Forced Degradation Studies: A Prime Requirement in Stability Testing. Journal of Analytical and Pharmaceutical Research, 3(6). Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
Reddy, C. K., & Knochel, P. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 55(38), 11553-11557. Available at: [Link]
-
Potts, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxynicotinate
Welcome to the technical support resource for the synthesis and purification of methyl 4-hydroxy-2-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with this reaction. Our goal is to provide practical, experience-driven advice to help you identify and mitigate byproduct formation, thereby improving yield, purity, and the overall success of your synthesis.
Introduction: The Chemistry at Play
The synthesis of substituted nicotinic acids, such as this compound, is a cornerstone in the development of various pharmaceutical compounds. The pyridine ring, with its electron-withdrawing nitrogen atom, presents unique challenges in achieving regioselective substitution and avoiding side reactions.[1] The interplay between the hydroxyl, methoxy, and methyl ester functional groups introduces multiple potential reaction pathways that can lead to a variety of byproducts. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is critical for effective troubleshooting.
This guide provides a structured approach to identifying these byproducts through a series of frequently asked questions, detailed troubleshooting protocols, and robust analytical methodologies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: My reaction is sluggish or incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
A1: Incomplete conversion is a common issue often rooted in reaction conditions or reagent quality.
-
Causality: The pyridine ring is deactivated towards certain reactions due to the electronegative nitrogen atom.[1] If your synthesis involves electrophilic substitution, this deactivation can be a significant hurdle. Furthermore, inadequate temperature, insufficient reaction time, or a deactivated catalyst can all lead to stalling.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity and activity of all reagents, especially catalysts and bases. Anhydrous conditions are often critical; ensure solvents are properly dried, as water can hydrolyze reagents or the desired product.[2]
-
Temperature & Time: Reactions involving substituted pyridines may require higher temperatures or longer reaction times than anticipated. Incrementally increase the reaction temperature and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst/Base Stoichiometry: Ensure the correct stoichiometric amounts of catalysts or bases are used. In some cases, a slight excess may be necessary to drive the reaction to completion.
-
Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I identify them and prevent their formation?
A2: The formation of positional isomers is a frequent challenge in the synthesis of polysubstituted aromatic rings.
-
Causality: The directing effects of the existing substituents on the pyridine ring dictate the position of incoming groups. A slight change in reaction conditions (e.g., temperature, solvent polarity) can sometimes alter the regioselectivity, leading to a mixture of isomers such as methyl 5-hydroxy-2-methoxynicotinate or other positional variants.
-
Identification & Prevention:
-
Analytical Identification: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating isomers.[2][3] For structural elucidation, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, helping to confirm the substitution pattern.
-
Prevention: Re-evaluate the directing effects of your substituents under your specific reaction conditions. A change in catalyst, solvent, or the use of a protecting group strategy may be necessary to enhance regioselectivity.
-
Q3: My main byproduct is a new compound with a lower molecular weight and a carboxylic acid peak in the IR spectrum. What is it?
A3: This strongly suggests hydrolysis of the methyl ester group.
-
Causality: The methyl ester of a nicotinic acid derivative can be susceptible to hydrolysis, converting it to the corresponding nicotinic acid.[2] This is particularly common if the reaction work-up involves strongly acidic or basic aqueous washes, or if the reaction is run in the presence of moisture at elevated temperatures.[1]
-
Troubleshooting & Mitigation:
-
pH Control: During aqueous work-up, use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate, dilute ammonium chloride) to avoid extreme pH levels that promote hydrolysis.[1]
-
Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purification: The resulting carboxylic acid is significantly more polar than the ester. It can often be removed via column chromatography or by performing a basic aqueous wash (e.g., with dilute NaHCO₃ solution) during the work-up to extract the acidic byproduct into the aqueous layer.
-
Q4: I'm observing a byproduct with a mass corresponding to the loss of a methyl group. What are the likely culprits?
A4: Demethylation of either the methoxy group or the methyl ester is a possible side reaction, especially under harsh conditions.
-
Causality: Lewis acids or strong proton acids, often used as catalysts, can facilitate the cleavage of methyl ethers (O-demethylation) or methyl esters. High temperatures can also promote this process. The product would be either methyl 2,4-dihydroxynicotinate or 4-hydroxy-2-methoxynicotinic acid.
-
Identification & Prevention:
-
Analytical Confirmation: LC-MS will show the expected mass loss of 14 amu (CH₂). ¹H NMR will show the disappearance of a methoxy or methyl ester singlet and potentially the appearance of a new hydroxyl proton signal.
-
Milder Conditions: If demethylation is suspected, explore milder reaction conditions. This could involve using a less aggressive Lewis acid, lowering the reaction temperature, or reducing the reaction time.
-
Byproduct Identification Workflow
The following diagram outlines a systematic workflow for identifying and addressing byproducts in your reaction.
Caption: Workflow for byproduct identification and reaction optimization.
Common Byproducts and Their Characteristics
| Byproduct Name | Potential Cause | Identification Method | Mitigation Strategy |
| 4-Hydroxy-2-methoxynicotinic acid | Hydrolysis of the methyl ester.[2] | LC-MS (M-14), ¹H NMR (loss of -OCH₃ singlet), IR (broad O-H stretch). | Use anhydrous conditions; avoid strong acid/base in work-up.[1] |
| Positional Isomers | Lack of complete regioselectivity. | HPLC (different retention time), 2D NMR (NOESY/COSY). | Modify catalyst, solvent, or temperature; consider protecting groups. |
| Unreacted Starting Material | Incomplete reaction.[4] | TLC, LC-MS (co-elution with standard). | Increase temperature, reaction time, or reagent stoichiometry. |
| Methyl 2,4-dihydroxynicotinate | O-demethylation of the 2-methoxy group. | LC-MS (M-14), ¹H NMR (loss of a different -OCH₃ singlet). | Use milder acidic/catalytic conditions; lower reaction temperature. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Analysis
This protocol provides a general method for analyzing the purity of crude or purified this compound and detecting potential byproducts.
-
Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter.[3]
-
Instrumentation:
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Analysis: Inject 5-10 µL of the prepared sample. Purity is determined by the area percentage of the main peak.[3] Byproducts can be identified by their unique retention times and mass-to-charge ratios (m/z).
Protocol 2: ¹H NMR Sample Preparation for Byproduct Identification
Nuclear Magnetic Resonance (NMR) is invaluable for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the crude or purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful for seeing exchangeable protons like -OH and -NH.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a stable internal standard with a simple, non-overlapping signal (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. If byproducts are suspected, also acquire ¹³C, COSY, and HSQC spectra to aid in assigning the structure of the impurities.
-
Analysis: Compare the observed chemical shifts and coupling constants to known values for nicotinic acid derivatives.[2] The presence of unexpected signals indicates impurities. For example, the hydrolysis byproduct (nicotinic acid) will lack the methyl ester singlet around 3.8-3.9 ppm and may show a broad carboxylic acid proton signal downfield.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 4-Hydroxy-2-Methoxynicotinate
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of methyl 4-hydroxy-2-methoxynicotinate. Recognizing the challenges that can arise during scale-up, this document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to anticipate and mitigate future challenges.
Synthetic Strategy Overview
This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceuticals and agrochemicals.[1] The most direct and scalable approach to its synthesis is the esterification of its corresponding carboxylic acid, 4-hydroxy-2-methoxynicotinic acid. The Fischer-Speier esterification is the method of choice for this transformation on a large scale due to its use of cost-effective reagents and a well-understood reaction mechanism.[2][3]
This process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3] The reaction is reversible, and to achieve high yields, the equilibrium must be driven towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water that is formed as a byproduct.[2][3]
Caption: Fischer esterification pathway for this compound.
Detailed Experimental Protocol (Lab Scale: 10g)
This protocol is designed as a baseline for laboratory-scale synthesis and can be adapted for larger scales with the considerations outlined in the subsequent troubleshooting sections.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 4-Hydroxy-2-methoxynicotinic acid | 169.13 | 10.0 g | 0.059 | Starting Material |
| Methanol (Anhydrous) | 32.04 | 150 mL (118.5 g) | 3.70 | Reagent & Solvent |
| Sulfuric Acid (98%) | 98.08 | 2.0 mL (3.68 g) | 0.037 | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | ~200 mL | - | Neutralization |
| Brine | - | ~50 mL | - | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |
| Ethyl Acetate | 88.11 | ~250 mL | - | Extraction |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methoxynicotinic acid (10.0 g).
-
Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the starting material.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirred suspension. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Carefully dilute the resulting residue with cold water (100 mL) and slowly add saturated sodium bicarbonate solution until the pH is ~7-8. This will neutralize the sulfuric acid catalyst. A precipitate of the product should form.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Caption: Troubleshooting decision tree for synthesis of this compound.
Q1: My reaction has stalled, and the yield is very low. What are the likely causes?
A1: Low conversion in a Fischer esterification is most commonly due to the presence of water, which pushes the equilibrium back towards the starting materials.[2]
-
Causality & Solution:
-
Water Content: The reaction produces one equivalent of water. On a larger scale, this can significantly inhibit the forward reaction. Ensure your methanol is anhydrous and consider using a Dean-Stark apparatus during reflux to physically remove the water as it forms. For lab scale, adding activated 3Å or 4Å molecular sieves to the reaction flask can sequester water.
-
Insufficient Alcohol Excess: The large excess of methanol acts as both a solvent and a reagent, helping to drive the equilibrium forward. On scale-up, ensure the ratio of methanol to carboxylic acid remains high (e.g., 10-20 equivalents or more).
-
Catalyst Activity: Ensure the sulfuric acid is of high concentration and has not absorbed atmospheric moisture. The catalytic amount is crucial; too little will result in a slow reaction.
-
Q2: After workup, my product is an oil and won't crystallize, or it's a very impure solid. What went wrong?
A2: This issue typically points to the presence of unreacted starting material or incomplete removal of acidic components.
-
Causality & Solution:
-
Unreacted Carboxylic Acid: The starting material is a carboxylic acid, which can form a eutectic mixture with the product, preventing crystallization. Confirm the presence of starting material with TLC or ¹H NMR. If present, you can either re-subject the crude material to the reaction conditions or perform a basic wash (e.g., with dilute NaHCO₃) during the workup to remove the acidic starting material. Be cautious, as excessive base can hydrolyze the ester product.
-
Incomplete Neutralization: Residual sulfuric acid can char the product upon concentration and will interfere with purification. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. A final wash of the combined organic layers with saturated sodium bicarbonate solution is good practice.
-
Recrystallization Solvent: The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems like ethanol/water, ethyl acetate/heptane, or isopropanol.
-
Scale-Up Considerations & FAQs
Q1: What are the primary safety and operational concerns when scaling this reaction from 10 g to 1 kg?
A1: Scaling up introduces significant challenges related to heat and mass transfer.
-
Exotherm Control: The initial addition of concentrated sulfuric acid to methanol is highly exothermic. On a 1 kg scale, this must be done slowly, with efficient overhead stirring, and in a reactor equipped with a cooling jacket to maintain temperature control. A pre-chilled solution of methanol can help manage the initial heat release.
-
Reagent Addition: Do not add the sulfuric acid in one portion. A controlled, slow addition via an addition funnel or a pump is mandatory to prevent a runaway reaction.
-
Stirring: Inadequate stirring can lead to localized hot spots and poor reaction kinetics. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides good mixing throughout the vessel volume.
-
Reflux and Heat Transfer: A 1 kg scale reaction will have a much lower surface-area-to-volume ratio. The heating system must be robust enough to achieve and maintain a steady reflux. Similarly, the cooling system must be adequate for the initial exotherm and for cooling the batch post-reaction.
Q2: Is sulfuric acid the best catalyst for a large-scale reaction? Are there alternatives?
A2: While sulfuric acid is effective and inexpensive, it can lead to charring and generates acidic waste.
-
Causality & Alternatives:
-
Sulfuric Acid: Remains a common choice due to cost. However, its corrosive nature and the potential for side reactions (dehydration, oxidation) at higher temperatures are drawbacks.
-
p-Toluenesulfonic Acid (PTSA): A solid, making it easier to handle than H₂SO₄. It is less oxidizing and often leads to cleaner reactions.[3][4]
-
Heterogeneous Catalysts: Acidic resins like Amberlyst-15 can be used.[4] The primary advantage is the ease of removal—the catalyst can be filtered off, simplifying the workup as no aqueous neutralization is required. This is highly advantageous for process efficiency and waste reduction. The catalyst can often be regenerated and reused.
-
Q3: How should I adapt the workup and purification for a multi-kilogram scale?
A3: Large-scale workups prioritize minimizing solvent volumes and simplifying operations.
-
Solvent Removal: A large-scale rotary evaporator or a dedicated solvent distillation unit will be needed to remove the excess methanol efficiently.
-
Phase Splits: Extractions in large reactors can be slow due to poor mixing and long settling times. Ensure adequate agitation during extraction and sufficient time for the layers to separate cleanly.
-
Purification: Recrystallization is often challenging and time-consuming on a large scale. A more robust method is often a slurry wash. After isolating the crude solid, it can be stirred (slurried) in a solvent that dissolves impurities but not the product (e.g., cold ethanol or methyl tert-butyl ether (MTBE)). The solid is then filtered, washed, and dried. This is often sufficient to achieve high purity without the material losses associated with a full recrystallization.
References
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
- ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines.
- National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines.
- MDPI.
- ChemistryViews. Synthesis of Fully Substituted Pyridines.
- Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Benchchem.
- Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Royal Society of Chemistry. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Google Patents. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
- Organic Chemistry Portal.
- PrepChem.com.
- ResearchGate.
- Chemistry LibreTexts.
- YouTube.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI.
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MinistryOfMaterial.com.
- SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
Sources
Technical Support Center: Optimizing Nicotinate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nicotinate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing pyridine-3-carboxylates (nicotinates). Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the nuanced challenges you may encounter in the lab. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Issue 1: My overall yield is disappointingly low. Where should I start troubleshooting?
Q: I'm consistently getting low yields in my nicotinate synthesis. What are the most common culprits and how can I systematically address them?
A: Low yield is a multifaceted problem that can originate from several stages of the synthetic process. A systematic approach is crucial for diagnosis. The primary factors include incomplete reactions, competing side reactions, catalyst deactivation, and losses during work-up and purification.[1]
Troubleshooting Strategy:
-
Verify Reaction Completion: Before blaming side reactions, ensure your starting materials have been consumed.
-
Identify Potential Side Reactions: The structure of your starting materials and the chosen synthetic route will dictate the likely byproducts.
-
Action: Obtain analytical data (e.g., LC-MS, NMR) on your crude product to identify major impurities. Common side reactions include hydrolysis of nitrile groups, over-oxidation, or polymerization.[1] Specific strategies to minimize these are detailed in the questions below.
-
-
Assess Catalyst Activity: In catalytic processes, the catalyst's health is paramount.
-
Action: If using a heterogeneous catalyst like Raney-nickel, ensure it hasn't been poisoned, for instance by strong acids.[1] Using a fresh batch of catalyst is a simple way to rule out deactivation. For homogeneous catalysts, ensure accurate measurement and appropriate reaction conditions for its activation and turnover.
-
-
Optimize Purification: Significant material loss can occur during work-up and purification.[1]
-
Action: Re-evaluate your recrystallization solvent systems and volumes to avoid excessive product loss in the mother liquor.[1] For some crude products, such as nicotinic acid from nitric acid oxidation, melting the crude solid before a single recrystallization can significantly improve purity and reduce the need for multiple, yield-diminishing steps.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: My Hantzsch Pyridine Synthesis is inefficient.
Q: My Hantzsch synthesis of a nicotinate precursor is giving low yields and multiple spots on TLC. How can I optimize this multicomponent reaction?
A: The Hantzsch synthesis, while powerful, is notorious for low yields under classical conditions, which often involve simply refluxing the components in ethanol.[2] The key to optimization lies in enhancing the reaction rate and controlling the sequence of bond formation.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The traditional thermal condensation can be slow and inefficient.
-
Troubleshooting: Modern catalytic methods can dramatically improve yields. Using p-toluenesulfonic acid (PTSA) as a catalyst, especially with ultrasonic irradiation in aqueous micelles, has been shown to boost yields to over 90%.[2][3] Nicotinic acid itself can also serve as an effective, reusable catalyst under solvent-free conditions.[4]
-
-
Side Reactions from Uncontrolled Condensations: In unsymmetrical Hantzsch reactions, the incorrect order of reagent addition can lead to a mixture of products, including undesired intermediates like tricyclic pyrans.[2]
-
Troubleshooting: The order of addition is critical. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2] This stepwise approach provides greater control over the reaction pathway.
-
-
Lack of Aromatization: The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which must be oxidized to the final aromatic pyridine.[3]
-
Troubleshooting: If you are isolating the dihydropyridine, a separate oxidation step is needed. However, for a more efficient process, consider a one-pot synthesis that includes an oxidant. Mild oxidants like ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even air can be used to achieve direct aromatization.[3]
-
Issue 3: I'm struggling with the Bohlmann-Rahtz Pyridine Synthesis.
Q: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition. How can I make this reaction more practical?
A: You've identified the primary drawback of the classical Bohlmann-Rahtz synthesis. The high heat needed for the final E/Z isomerization and cyclodehydration step limits its utility.[5] The solution is to employ catalysis to lower the activation energy barrier for this key transformation.
Optimization through Catalysis:
The cyclodehydration can be effectively catalyzed by either Brønsted or Lewis acids, which allows the reaction to proceed at significantly lower temperatures.[5][6]
-
Brønsted Acid Catalysis: Adding an acid like acetic acid not only promotes the final cyclization but also accelerates the initial conjugate addition.
-
Protocol: Reacting the enamine and ethynyl ketone in a mixture of toluene and acetic acid (e.g., 5:1 ratio) can provide the functionalized pyridine in a single step in good to excellent yields.[5]
-
-
Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen, accelerating the Michael addition, isomerization, and cyclodehydration steps.[5]
-
Protocol: Employing a Lewis acid catalyst in a suitable solvent allows for lower reaction temperatures.
-
| Catalyst | Typical Loading | Solvent | Condition | Reference |
| Ytterbium triflate (Yb(OTf)₃) | 20 mol% | Toluene | Reflux | [5][6] |
| Zinc bromide (ZnBr₂) | 15 mol% | Toluene | Reflux | [5][6] |
| Amberlyst 15 | Catalytic amount | - | - | [6] |
Expert Tip: For enamines that are difficult to synthesize or handle, they can often be generated in situ by including ammonium acetate in the reaction mixture, simplifying the overall process.[6]
Issue 4: My Guareschi-Thorpe Synthesis is not working well.
Q: The classical Guareschi-Thorpe reaction is giving me very low yields. Are there modern, more efficient protocols?
A: Yes, the classical Guareschi-Thorpe synthesis, which can be low-yielding and require harsh conditions, has been significantly improved with modern modifications that are both more efficient and environmentally friendly.[2][7]
Advanced Protocol:
A highly effective, advanced version of this reaction utilizes ammonium carbonate in an aqueous medium.[8][9] This approach is inexpensive, user-friendly, and offers a simple work-up, as the product often precipitates directly from the reaction mixture.[8][9]
-
Mechanism Insight: In this system, ammonium carbonate serves a dual role: it acts as the nitrogen source for the pyridine ring and as a promoter or buffered catalyst for the reaction.[8][9][10]
-
Solvent System: The reaction can be run in water or a 1:1 mixture of water and ethanol.[2][10] The use of an aqueous medium aligns with green chemistry principles.[8][9]
Issue 5: I'm observing hydrolysis of my nitrile starting material.
Q: I am attempting to synthesize a nicotinate derivative from 3-cyanopyridine, but I'm seeing significant formation of nicotinamide and nicotinic acid. What's causing this and how can I stop it?
A: The hydrolysis of a nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid is a very common side reaction, especially when water is present under acidic or basic conditions.[1]
Causality and Prevention:
-
pH Control: The rate of hydrolysis is highly dependent on pH. In acidic conditions, the nitrile group is protonated, making it more susceptible to nucleophilic attack by water.[1] In basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile.[1]
-
Action: If your primary reaction tolerates it, maintaining a neutral or near-neutral pH can significantly slow down the rate of hydrolysis.[1]
-
-
Anhydrous Conditions: Water is a necessary reagent for this side reaction.
-
Action: Use anhydrous solvents and reagents wherever possible. Ensure your glassware is properly dried before starting the reaction.
-
-
Temperature and Time: Like most reactions, hydrolysis is accelerated by heat and longer reaction times.[1]
-
Action: Run the reaction at the lowest temperature that allows for a reasonable rate of formation of your desired product. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
-
Experimental Protocols
Protocol 1: Advanced Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine[2][8]
This protocol describes a high-yielding, environmentally friendly synthesis.
-
Reaction Setup: In a round-bottomed flask, combine the 1,3-dicarbonyl compound (1 eq.), the alkyl cyanoacetate or cyanoacetamide (1 eq.), and ammonium carbonate (2 eq.).
-
Solvent Addition: Add water or a 1:1 water/ethanol mixture (approximately 2 mL per mmol of the limiting reagent).
-
Heating: Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration. Wash the solid with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Protocol 2: Oxidation of Nicotine to Nicotinic Acid[1]
This protocol uses nitric acid for the oxidation of nicotine. Caution: This reaction should be performed in a well-ventilated fume hood as oxides of nitrogen are evolved.
-
Reaction Setup: In a large round-bottomed flask within a fume hood, place concentrated nitric acid (e.g., 4 kg).
-
Substrate Addition: Carefully and slowly add nicotine (e.g., 210 g) in small portions. Swirl the flask after each addition to ensure proper mixing and dissipate heat.
-
Heating: Place the flask on a steam bath and heat until the liquid temperature reaches 70°C.
-
Exothermic Reaction: Remove the flask from the heat source. The reaction will proceed spontaneously, often causing the liquid to boil.
-
Completion: After the initial vigorous reaction subsides (approx. 1 hour), return the flask to the steam bath and continue heating for 10-12 hours.
-
Evaporation: Pour the solution into a large evaporating dish and evaporate it almost to dryness on the steam bath.
-
Purification: Transfer the resulting solid (nicotinic acid nitrate) to a beaker. Add distilled water (e.g., 400 cc) and heat until a complete solution is formed. Upon cooling, the nicotinic acid nitrate will separate as yellow crystals. Filter the crystals to isolate the product.
References
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007).
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. (2025). Benchchem.
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). NIH.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Hantzsch pyridine synthesis. Wikipedia.
- Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst.
- How to purify Nicotinic acid derivatives from the reaction mixture?. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Methyl 4-hydroxy-2-methoxynicotinate
Welcome to the technical support center for methyl 4-hydroxy-2-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the decomposition of this compound during experimental workflows. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I've observed a change in the color of my solid compound over time, from white to a yellowish or brownish hue.
-
Potential Cause: This discoloration is a common indicator of oxidation or degradation. The pyridine ring, especially when substituted with electron-donating groups like hydroxyl and methoxy, can be susceptible to slow oxidation upon exposure to air and light over extended periods.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Standard storage in a sealed vial at room temperature may not be sufficient for long-term stability.[1]
-
Purity Analysis: Re-analyze the purity of the discolored material using techniques like HPLC, LC-MS, or NMR. Compare the results with the initial analysis to identify any new impurity peaks.
-
Recrystallization: If minor degradation has occurred, you may be able to repurify the compound. A patent for a similar compound, 4-hydroxy-2-methylbenzoic acid, suggests recrystallization using a combination of a good solvent (e.g., methanol, ethanol, acetone) and a poor solvent (e.g., water, heptane, toluene).[2] Experiment with a small sample to determine the optimal solvent system.
-
Issue 2: My NMR/LC-MS analysis shows unexpected peaks that were not present in the initial characterization.
-
Potential Cause: The appearance of new peaks suggests that the compound has started to decompose. Potential degradation pathways include hydrolysis of the methyl ester, oxidation of the pyridine ring or the methoxy group, or intermolecular reactions.
-
Troubleshooting Steps:
-
Analyze the Impurity Profile: Attempt to identify the structure of the impurities based on their mass-to-charge ratio in MS and their chemical shifts in NMR. For example, a loss of 14 Da (CH₂) from the parent mass could indicate demethylation of the methoxy group, while a gain of 16 Da could suggest N-oxidation of the pyridine ring. Hydrolysis of the methyl ester would result in a mass difference of 14 Da (loss of CH₃ and gain of H).
-
Review Experimental Conditions: Carefully examine the reaction or storage conditions that led to the appearance of the impurities.
-
pH: Hydroxypyridines can be sensitive to pH.[3] Strongly acidic or basic conditions can catalyze the hydrolysis of the methyl ester. Ensure that all solvents and reagents are neutral, unless the reaction chemistry requires specific pH conditions.
-
Temperature: Elevated temperatures can accelerate decomposition.[4] If your experiment involves heating, consider if the duration or temperature can be minimized.
-
Solvent Choice: Ensure the solvent is pure and free of contaminants that could promote degradation. For instance, some solvents can contain residual acids or peroxides.
-
-
Issue 3: I am experiencing poor reproducibility in my biological assays.
-
Potential Cause: If the purity of your compound is inconsistent between batches or has degraded over time, this will directly impact the results of your biological assays. The degradation products may have different activities or could be inactive, leading to unreliable data.
-
Troubleshooting Steps:
-
Implement Strict Quality Control: Always analyze the purity of the compound immediately before use in any biological experiment. This is a critical step to ensure that you are working with material of a known and consistent quality.
-
Aliquot and Store Properly: For long-term use, it is advisable to aliquot the solid compound into smaller, single-use vials. This minimizes the number of times the bulk material is exposed to the atmosphere. Store these aliquots under an inert atmosphere at a low temperature (see FAQ section for recommendations).
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound fresh for each experiment. If you must store solutions, do so at low temperatures and for a limited time. Perform a stability study in your chosen solvent to determine the acceptable storage duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maximize the shelf-life of the compound, it should be stored under the following conditions:
-
Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen. This minimizes the risk of oxidation.
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed vial to prevent moisture ingress.
| Storage Condition | Recommended Temperature | Atmosphere | Duration |
| Long-term | -20°C | Inert (Ar or N₂) | > 1 year |
| Short-term | 2-8°C | Inert (Ar or N₂) | < 1 month |
| Working Solution | -20°C or -80°C | Sealed Vial | Dependent on solvent stability |
Q2: What solvents are recommended for dissolving and storing this compound?
A2: The choice of solvent will depend on the specific application.
-
For chemical reactions: Aprotic solvents such as DMF, DMAc, or THF are often suitable, provided they are anhydrous and of high purity.
-
For biological assays: DMSO is a common choice for preparing stock solutions. Due to its hygroscopic nature, use anhydrous DMSO and store stock solutions in small aliquots at -20°C or -80°C to minimize water absorption and degradation.
-
For purification: Alcohols like methanol and ethanol, or ketones like acetone, can be good solvents for recrystallization.[2]
It is crucial to perform a small-scale solubility and stability test in your chosen solvent before preparing a large batch.
Q3: Are there any classes of reagents that are known to be incompatible with this compound?
A3: Yes, based on the functional groups present in this compound, you should avoid the following:
-
Strong Oxidizing Agents: These can lead to the oxidation of the pyridine ring or the hydroxyl and methoxy groups.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester.
-
Reducing Agents: While less common, strong reducing agents could potentially reduce the pyridine ring.
-
Acylating and Alkylating Agents: The hydroxyl group is susceptible to reaction with these reagents. This may be a desired transformation in some cases, but it is a potential source of incompatibility if not intended.
Potential Decomposition Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on general principles of organic chemistry.
Caption: Potential degradation pathways of this compound.
Recommended Experimental Workflow for Handling
To minimize the risk of decomposition, follow this recommended workflow when handling this compound.
Caption: Recommended workflow for handling this compound.
By adhering to these guidelines, you can significantly reduce the likelihood of encountering issues related to the decomposition of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. NIH. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of 4-hydroxy-2-butanone in m-xylene solution: Experimental and computational study. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Nature. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. Retrieved from [Link]
-
Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Dove Press. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
SciELO México. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. NIH. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone, 875-59-2. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nicotinate Esters for Researchers and Drug Development Professionals: Spotlight on Methyl 4-hydroxy-2-methoxynicotinate
This guide offers a comprehensive comparison of methyl 4-hydroxy-2-methoxynicotinate and other nicotinate esters, designed for researchers, scientists, and professionals in drug development. While concrete experimental data on this compound is not extensively available in public literature, this document provides a framework for its evaluation by comparing it with well-characterized nicotinate esters. We will delve into their synthesis, biological activities, and the structure-activity relationships that govern their performance, supported by established experimental protocols.
Introduction to Nicotinate Esters: Prodrugs with Therapeutic Potential
Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for treating dyslipidemia.[1][2] Its clinical application, however, is often hampered by poor patient compliance due to side effects like cutaneous vasodilation, commonly known as flushing.[2] Nicotinate esters, which are derivatives of nicotinic acid, have been developed to mitigate these side effects and improve the therapeutic profile.[3] These esters typically function as prodrugs, which are hydrolyzed by esterases in the body to release nicotinic acid, the active therapeutic agent.[4][5] The rate and extent of this hydrolysis, along with the physicochemical properties of the ester itself, significantly influence the overall pharmacokinetic and pharmacodynamic profile.
This compound (CAS No. 1190322-55-4; Molecular Formula: C₈H₉NO₄) is a substituted nicotinate ester. The presence of the hydroxyl and methoxy groups on the pyridine ring suggests the potential for altered biological activity and metabolic stability compared to simpler alkyl nicotinates.
Comparative Analysis of Nicotinate Esters
The therapeutic effects of nicotinate esters are primarily attributed to the in vivo release of nicotinic acid, which acts as a ligand for the G protein-coupled receptor GPR109A (also known as HCA₂).[2][6][7] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma triglycerides and very-low-density lipoproteins (VLDL), and an increase in high-density lipoprotein (HDL) cholesterol.[1][8] In skin cells, GPR109A activation triggers the release of prostaglandins, such as prostaglandin D₂ (PGD₂), which mediate the characteristic vasodilation or flushing.[9][10][11]
The structure of the ester group and substitutions on the pyridine ring can significantly impact the compound's properties and biological effects.
Physicochemical Properties
The physicochemical properties of nicotinate esters, such as solubility and lipophilicity (logP), are critical determinants of their formulation, skin penetration, and absorption.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP (Predicted) |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 42-44 | Soluble in water (approx. 0.1 g/mL), ethanol, and benzene.[12][13] | 0.8 |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 8-10 | Soluble in water.[14][15] | 1.17 |
| Menthyl Nicotinate | C₁₆H₂₃NO₂ | 261.37 | < -20 | Insoluble in water; soluble in polar oils and organic solvents.[16] | 5.09 |
| This compound | C₈H₉NO₄ | 183.16 | Not available | Not available | Not available |
The hydroxyl and methoxy groups on this compound are expected to increase its polarity compared to methyl nicotinate, which would likely affect its solubility and lipophilicity. This, in turn, could influence its suitability for different formulation strategies and its rate of skin permeation.
Structure-Activity Relationship (SAR)
The biological activity of nicotinate esters is intrinsically linked to their chemical structure.
-
Ester Group: The size and nature of the ester group influence the rate of hydrolysis by esterases.[4] Larger, bulkier ester groups, like in menthyl nicotinate, may be hydrolyzed more slowly, leading to a more sustained release of nicotinic acid and potentially reduced flushing.[16]
-
Pyridine Ring Substituents: Substituents on the pyridine ring can affect receptor binding affinity and selectivity. The 4-hydroxy and 2-methoxy groups on the target compound could potentially modulate its interaction with the GPR109A receptor or influence its metabolic profile. For instance, hydroxylation and methoxylation are common metabolic pathways, and their presence might alter the molecule's susceptibility to further metabolism. The electronic effects of these substituents could also influence the reactivity of the ester group towards hydrolysis.
To fully elucidate the SAR for this compound, experimental studies are necessary.
Hypothetical Performance of this compound
Based on its structure, we can hypothesize the following:
-
Pharmacokinetics: The increased polarity due to the hydroxyl and methoxy groups might lead to a different absorption profile compared to more lipophilic esters. If used topically, its skin penetration could be reduced compared to methyl or ethyl nicotinate. The substituents may also influence its susceptibility to enzymatic hydrolysis.
-
Pharmacodynamics: The primary pharmacological activity is expected to be mediated by the release of nicotinic acid. However, the parent molecule might possess its own intrinsic activity or a modified affinity for the GPR109A receptor. The presence of the 4-hydroxy and 2-methoxy groups could potentially lead to a more favorable therapeutic window, for instance, by altering the balance between the desired hypolipidemic effects and the undesirable flushing side effect.
These hypotheses must be tested through rigorous experimental evaluation.
Experimental Protocols for Comparative Evaluation
To objectively compare this compound with other nicotinate esters, a series of in vitro and in vivo experiments are required.
Synthesis of Substituted Nicotinate Esters
The synthesis of nicotinate esters is typically achieved through the esterification of the corresponding nicotinic acid. For substituted nicotinates, multi-step synthetic routes are often necessary.
General Protocol for Methyl Esterification of Nicotinic Acid:
-
Suspend nicotinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[17]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[17][18]
-
Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).[17][18]
-
Extract the methyl nicotinate into an organic solvent (e.g., chloroform).[17][18]
-
Dry the organic layer, evaporate the solvent, and purify the product, for example, by column chromatography.[17]
The synthesis of this compound would likely involve a more complex, multi-step synthesis starting from a suitably substituted pyridine derivative.[19][20][21]
In Vitro Skin Permeation Assay
This assay is crucial for evaluating the potential of topical delivery and for comparing the skin penetration profiles of different esters.
Protocol using Franz Diffusion Cells:
-
Membrane Preparation: Use excised human or animal skin, or a synthetic membrane, mounted between the donor and receptor chambers of a Franz diffusion cell.[22][23][24]
-
Receptor Phase: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32°C to simulate skin surface temperature.
-
Donor Application: Apply a finite dose of the nicotinate ester formulation to the surface of the membrane in the donor chamber.[24]
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.[22]
-
Analysis: Quantify the concentration of the nicotinate ester and its metabolite (nicotinic acid) in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).[25]
In Vitro GPR109A Receptor Binding Assay
This assay determines the binding affinity of the nicotinate esters to their target receptor.
Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GPR109A receptor.[6][26]
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and a protease inhibitor cocktail).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compounds (nicotinate esters).
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay (Prostaglandin D₂ Release)
This assay assesses the potential of the compounds to induce the flushing response.
Protocol using a Human Monocytic Cell Line (e.g., THP-1):
-
Cell Culture: Culture and differentiate THP-1 monocytes into macrophages.[27]
-
Stimulation: Treat the differentiated macrophages with various concentrations of the nicotinate esters for a specific duration.[27]
-
Supernatant Collection: Collect the cell culture supernatant.[27]
-
PGD₂ Quantification: Measure the concentration of PGD₂ in the supernatant using a commercially available ELISA kit or by LC-MS/MS.[27]
-
Data Analysis: Generate dose-response curves to compare the potency of different esters in inducing PGD₂ release.
Visualizing Key Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Conclusion
While this compound remains a compound with limited publicly available data, its structure suggests it could offer a modified pharmacokinetic and pharmacodynamic profile compared to existing nicotinate esters. The hydroxyl and methoxy substituents may influence its solubility, skin permeation, metabolic stability, and receptor interaction. This guide provides a comparative framework and detailed experimental protocols to enable researchers to systematically investigate the properties and therapeutic potential of this and other novel nicotinate esters. Further research is warranted to elucidate the specific characteristics of this compound and determine its potential advantages in drug development.
References
-
Deady, L. W., & Shanks, R. A. (1973). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 26(3), 631-636. [Link]
-
Grokipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1973). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 26(3), 631-636. [Link]
-
Deady, L. W., Shanks, R. A., Campbell, A. D., & Chooi, S. Y. (1973). The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry, 26(4), 829-834. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
-
Seki, K., Yamashita, T., Isegawa, J., Fukuda, M., Shimamura, H., & Ohki, M. (1983). Studies on hypolipidemic agents. I. Synthesis and pharmacological properties of nicotinic acid-ethanolamine derivatives. Chemical & pharmaceutical bulletin, 31(11), 4116–4126. [Link]
-
Richter, A., Gessier, F., Kassack, M. U., & Lehmann, J. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739. [Link]
-
Andersson, R. G., Edvinsson, L., Hedner, P., & Wadsworth, J. (1979). Prostaglandins contribute to the vasodilation induced by nicotinic acid. Prostaglandins, 17(6), 821–830. [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Azab, A. S. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 350(5-6), 10.1002/ardp.201700017. [Link]
-
Nair, A., Al-Dhubiab, B., Shah, J., Jacob, S., & Morsy, M. A. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. The AAPS journal, 27(3), 61. [Link]
-
Thomas, S., & Bashaw, E. D. (2021). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products. Journal of pharmaceutical sciences, 110(4), 1475–1483. [Link]
-
Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Arzneimittel-Forschung, 33(3A), 535–539. [Link]
-
Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. American journal of cardiovascular drugs : drugs, devices, and other interventions, 9(4), 239–251. [Link]
-
Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]
-
Patel, D., Patel, N., & Patel, M. (2019). Revisiting techniques to evaluate drug permeation through skin. Expert opinion on drug delivery, 16(10), 1047–1063. [Link]
-
Seki, K., Yamashita, T., Isegawa, J., Fukuda, M., Shimamura, H., & Ohki, M. (1983). Studies on hypolipidemic agents. I. Synthesis and pharmacological properties of nicotinic acid-ethanolamine derivatives. Chemical & pharmaceutical bulletin, 31(11), 4116–4126. [Link]
-
Ibel, H., & Illing, G. (1980). Nicotinic acid and its derivatives: a short survey. Pharmacology, 21(4), 233–248. [Link]
-
Kovács, A., Gáspár, R., & Gróf, P. (2020). Methods to Evaluate Skin Penetration In Vitro. Pharmaceutics, 12(10), 957. [Link]
-
Kaijser, L., Eklund, B., Olsson, A. G., & Carlson, L. A. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Medical biology, 57(2), 114–117. [Link]
-
FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). [Link]
-
Wikipedia. (n.d.). Menthyl nicotinate. [Link]
-
Sharma, G., Sahu, N., Singh, S., & Gupta, G. D. (2022). Experimental models to assess skin permeation and experimentation requirements. Journal of Drug Delivery and Therapeutics, 12(5), 184-192. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69188, Ethyl Nicotinate. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]
-
Rahman, A. U., & Choudhary, M. I. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Chemical and Pharmaceutical Research, 7(8), 65-69. [Link]
-
Patsnap. (2024). What is the mechanism of Nicotinyl Alcohol?. [Link]
-
Eaton, J. B., Miller, L., Wong, E., Horenstein, N. A., & Papke, R. L. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & medicinal chemistry letters, 25(1), 126–130. [Link]
-
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica; the fate of foreign compounds in biological systems, 22(3), 273–282. [Link]
-
Malm, M., Bymaster, F. P., Shannon, H. E., & Svensson, K. A. (2010). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & medicinal chemistry letters, 20(1), 104–107. [Link]
-
Nocentini, A., Gratteri, P., & Supuran, C. T. (2025). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of medicinal chemistry. [Link]
-
Büyüktuna, E., Gürbüz, B. E., & Akyüz, S. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Regulatory toxicology and pharmacology : RTP, 118, 104803. [Link]
-
Al-Daghri, N. M., Al-Saleh, Y., Al-Attas, O. S., Alokail, M. S., & Sabico, S. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14890. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]
-
Stenutz, R. (n.d.). 4-hydroxynicotinic acid 1-oxide. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & medicinal chemistry letters, 30(16), 127271. [Link]
-
Boruah, R., & Sarma, B. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central journal, 11(1), 125. [Link]
-
Digby, J. E., Martinez, F., Jefferson, A., & Ruparelia, N. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Endocrinology, 153(1), 104–114. [Link]
-
Forr, B., Gácsi, A., & Berkó, S. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 25(22), 5430. [Link]
-
Org. Process Res. Dev. (2024). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]
- Google Patents. (n.d.).
-
Bukireva, O. S., Stash, A. I., & Belyakov, P. A. (2020). Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1083–1090. [Link]
-
Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
Sources
- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 15. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Menthyl nicotinate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. connectsci.au [connectsci.au]
- 21. connectsci.au [connectsci.au]
- 22. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Nicotinate Derivatives
For researchers, scientists, and drug development professionals, the nicotinate scaffold represents a versatile platform for discovering novel therapeutic agents. As derivatives of nicotinic acid (niacin or vitamin B3), these compounds exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to lipid-lowering and neuroprotective effects.[1][2] This guide provides a comprehensive comparison of the biological activities of various nicotinate derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Central Role of GPR109A in Nicotinate Bioactivity
Many of the physiological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] This receptor is predominantly expressed in adipocytes and various immune cells.[5] Upon binding of a nicotinate derivative, GPR109A activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This primary signaling event triggers a cascade of downstream effects that are responsible for the diverse biological activities observed.
However, it is crucial to recognize that some nicotinate derivatives may exert their effects through GPR109A-independent mechanisms, and the specific signaling cascade can be cell-type dependent.[6] Furthermore, GPR109A signaling can also occur through β-arrestin pathways, which can mediate distinct cellular responses.[4][7]
Below is a diagram illustrating the canonical GPR109A signaling pathway.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Antimicrobial Activity: A New Frontier for Nicotinate Derivatives
Recent research has unveiled the potential of nicotinate derivatives as a novel class of antimicrobial agents. [8]Modifications to the nicotinic acid scaffold have yielded compounds with significant activity against various bacterial and fungal pathogens, including drug-resistant strains. [8][9]
Comparative In Vitro Antibacterial and Antifungal Activity
The antimicrobial efficacy of nicotinate derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [10][11]The following tables present the MIC values of representative nicotinate derivatives against a panel of bacteria and fungi. [8][12][13][14][15][16][17] Table: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Bacillus subtilis |
| Acylhydrazone 13 | 7.81 | 1.95 | - |
| Oxadiazoline 25 | 15.62 | - | 7.81 |
| Nitrofurantoin (Ref.) | - | - | - |
Data from a study on novel nicotinic acid derivatives.[8][15]
Table: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans (SC5314) | Candida albicans (Fluconazole-Resistant) |
| 16g | 0.25 | 0.125 - 1 |
| Fluconazole (Ref.) | 0.125 - 0.5 | >64 |
Data from a study on nicotinamide derivatives as potent antifungal agents.[9][12][18][19]
Structure-Activity Relationship (SAR) Insights:
For antibacterial acylhydrazone derivatives, the presence of a 5-nitrofuran substituent in compound 13 appears to be critical for its potent activity against Gram-positive bacteria. [8][15]In the case of antifungal nicotinamide derivatives, the positions of the amino and isopropyl groups in compound 16g were found to be crucial for its high efficacy, particularly against fluconazole-resistant strains. [9][12][18][19]The mechanism of action for some of these antifungal derivatives is believed to involve the disruption of the fungal cell wall. [9][12][18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [10][11] Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi). [10]3. Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours). [11]6. MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible growth.
Conclusion and Future Directions
Nicotinate derivatives represent a promising and versatile chemical scaffold for the development of new therapeutic agents with a broad range of biological activities. The data presented in this guide highlights the potential of these compounds as potent anti-inflammatory and antimicrobial agents. The provided experimental protocols offer a framework for researchers to evaluate and compare the efficacy of their own novel derivatives.
Future research should focus on elucidating the precise mechanisms of action, particularly for GPR109A-independent effects, and on optimizing the pharmacokinetic and safety profiles of lead compounds. A deeper understanding of the structure-activity relationships will be instrumental in designing the next generation of highly potent and selective nicotinate-based therapeutics.
References
-
MedicineNet. (n.d.). What Does Niacin Do for The Body? 7 Benefits and 5 Side Effects. Retrieved from [Link]
-
El-Dash, Y., Khalil, N. A., & Mohamed, K. O. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
Li, X., & Zhang, L. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neuroscience Letters, 748, 135688. [Link]
-
Pfaller, M. A., & Andes, D. R. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(7), ofab322. [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674. [Link]
-
Szymańska, E., Gieralt, E., Sławiński, J., & Bielenica, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1642. [Link]
-
Zhang, T., Yin, M., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]
-
Georgiev, M., & Yoncheva, K. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 61(4), 585–592. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Wang, Y., Chen, Y., Li, Y., Zhang, Y., Zhang, T., & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules (Basel, Switzerland), 28(3), 1135. [Link]
-
Wang, Y., Chen, Y., Li, Y., Zhang, Y., Zhang, T., & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules (Basel, Switzerland), 28(3), 1135. [Link]
-
Digby, J. E., & Choudhury, R. P. (2014). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 16(10), 447. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]
-
Iadarola, M. J., & Gonnella, N. C. (2010). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
Jenks, J. D., & Salzer, H. J. F. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi (Basel, Switzerland), 7(11), 964. [Link]
-
Gieralt, E., Szymańska, E., Sławiński, J., & Bielenica, A. (2024). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. ResearchGate. [Link]
-
Al-Ostath, R. A., Ghorab, M. M., Al-Malky, H. S., & Al-Badr, A. A. (2018). Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. Molecules (Basel, Switzerland), 23(4), 785. [Link]
-
El-Dash, Y., Khalil, N. A., & Mohamed, K. O. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 69–78. [Link]
-
Wang, Y., Chen, Y., Li, Y., Zhang, Y., Zhang, T., & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules (Basel, Switzerland), 28(3), 1135. [Link]
-
Wang, Y., Chen, Y., Li, Y., Zhang, Y., Zhang, T., & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. [Link]
-
Lin, C. T., & Tsai, K. C. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217. [Link]
-
Badiee, P., Alborzi, A., Moeini, M., & Shakiba, E. (2015). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Antimicrobial Agents and Chemotherapy, 59(10), 6140–6146. [Link]
-
BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]
-
Marnett, L. J., & Kalgutkar, A. S. (2012). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology (Clifton, N.J.), 964, 1–16. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166–1178. [Link]
-
Szymańska, E., Gieralt, E., Sławiński, J., & Bielenica, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1642. [Link]
-
Perry, R. J., & Shulman, G. I. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Zemali, D., Ouahrani, M. R., & Nacer, S. N. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. CORE. [Link]
-
Sharma, R., & Singh, R. (2021). Structural and energetic insights into the interaction of niacin with the GPR109A receptor. Journal of Biomolecular Structure & Dynamics, 39(18), 7111–7123. [Link]
-
Ienaş, A., Vodnar, D. C., & Păltinean, G. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules (Basel, Switzerland), 29(16), 3804. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ienaş, A., Vodnar, D. C., & Păltinean, G. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
-
Angeli, A., & Supuran, C. T. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link]
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism | MDPI [mdpi.com]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Secure Verification [cherry.chem.bg.ac.rs]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Nicotinate Isomers: Picolinic, Nicotinic, and Isonicotinic Acids
For researchers, scientists, and professionals in drug development, the accurate identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of active pharmaceutical ingredients (APIs). The nicotinate isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as a classic example where subtle structural differences necessitate robust analytical methodologies for their differentiation. The position of the carboxyl group on the pyridine ring significantly influences their electronic and vibrational properties, leading to distinct spectroscopic signatures.
This comprehensive guide provides an in-depth comparison of these three isomers using fundamental spectroscopic techniques: Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy. We will delve into the causality behind the experimental choices and present supporting data to empower you to confidently distinguish between these closely related compounds.
The Structural Nuances of Nicotinate Isomers
The key to differentiating these isomers lies in understanding how the placement of the electron-withdrawing carboxyl group (-COOH) relative to the nitrogen atom in the pyridine ring impacts the molecule's symmetry and electron distribution.
-
Picolinic Acid (2-position): The proximity of the carboxyl group to the nitrogen atom allows for the potential of intramolecular hydrogen bonding, which can significantly influence its vibrational modes.[1]
-
Nicotinic Acid (3-position): In this meta-substituted isomer, the carboxyl group's electronic influence on the nitrogen is less direct than in the other two isomers.
-
Isonicotinic Acid (4-position): As the para-substituted isomer, isonicotinic acid often exhibits a higher degree of symmetry, which is reflected in its spectra.
Caption: Chemical structures of the three nicotinate isomers.
Vibrational Spectroscopy: IR and Raman Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a sensitive probe of the molecular structure by measuring the vibrational modes of a molecule. The differentiation of nicotinate isomers is readily achievable due to the significant influence of the carboxyl group's position on the vibrational frequencies of the pyridine ring and the carboxylic acid moiety itself.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for observing the C=O and O-H stretching vibrations of the carboxyl group, as well as the C-H and C=C/C=N ring vibrations.
Key Differentiating Features:
The region between 1350 cm⁻¹ and 3437 cm⁻¹ is particularly informative for distinguishing these isomers.[3] The C=O stretching vibration, typically observed around 1700 cm⁻¹, is a key diagnostic peak. In picolinic acid, intramolecular hydrogen bonding can lead to a shift in the O-H and C=O stretching frequencies compared to nicotinic and isonicotinic acids.
Comparative IR Spectral Data
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad, ~3437 | Broad, ~3071-2808[4] | Broad, ~3000-2500 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3071[4] | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1710-1700 | ~1703-1714[4] | ~1715 |
| C=C, C=N Ring Stretching | ~1600-1450 | ~1594[4] | ~1600-1450 |
Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.[5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is designed for rapid and straightforward analysis of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount of the solid nicotinate isomer powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Caption: Workflow for ATR-FTIR analysis.
Raman Spectroscopy
Raman spectroscopy is complementary to IR, providing strong signals for non-polar bonds and symmetric vibrations. It is particularly useful for observing the vibrations of the pyridine ring.
Key Differentiating Features:
The Raman spectra of the three isomers show distinct differences in the ring breathing modes and other skeletal vibrations.[2] The relative intensities of the peaks can also be a key differentiator. For instance, studies have shown that the wavenumbers and intensities of the acids are influenced by the location of the carboxylic group relative to the nitrogen atom.[2]
Comparative Raman Spectral Data
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) |
| Ring Breathing | ~1030-1050 | ~1030 | ~1000 |
| C-H in-plane bend | ~1200-1000 | ~1030-1200 | ~1200-1000 |
| C=O Stretch | ~1680 | ~1650 | ~1640 |
Note: These are approximate values and can be influenced by experimental conditions.
Experimental Protocol: FT-Raman Spectroscopy
-
Sample Preparation: Place the solid sample into a glass vial or NMR tube.
-
Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
Data Acquisition: Focus the laser on the sample and collect the Raman scattering. The acquisition time will depend on the sample's scattering efficiency, but typically ranges from a few seconds to minutes.
-
Data Processing: Perform a baseline correction to remove any background fluorescence.
Caption: Workflow for FT-Raman analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the protons on the pyridine ring are highly diagnostic for the nicotinate isomers.
Key Differentiating Features:
The number of distinct proton signals and their splitting patterns directly reflect the substitution pattern.
-
Picolinic Acid: Four distinct aromatic proton signals are expected, each with a unique chemical shift and coupling pattern.[8]
-
Nicotinic Acid: Four distinct aromatic proton signals are also expected.
-
Isonicotinic Acid: Due to the molecule's symmetry (a C₂ axis), only two distinct aromatic proton signals are expected, each integrating to two protons. This is the most straightforward distinction.
Comparative ¹H NMR Chemical Shift Data (in DMSO-d₆)
| Proton Position | Picolinic Acid (δ, ppm) | Nicotinic Acid (δ, ppm) | Isonicotinic Acid (δ, ppm) |
| H2 | - | ~9.21 | ~8.79 |
| H3 | ~7.67 | - | ~7.83 |
| H4 | ~8.03 | ~8.35 | - |
| H5 | ~8.10 | ~7.61 | ~7.83 |
| H6 | ~8.76 | ~8.93 | ~8.79 |
| COOH | ~13.0 (broad) | ~13.0 (broad) | ~14.0 (broad)[6] |
Source: Approximate values compiled from various sources, including ChemicalBook.[6][8][9][10] Chemical shifts are solvent-dependent.[11]
¹³C NMR Spectroscopy
¹³C NMR further corroborates the structural assignment by revealing the number of unique carbon environments.
Key Differentiating Features:
-
Picolinic Acid: Six distinct carbon signals (5 for the ring, 1 for the carboxyl group).[12]
-
Nicotinic Acid: Six distinct carbon signals.
-
Isonicotinic Acid: Due to symmetry, only four distinct carbon signals are expected (3 for the ring, 1 for the carboxyl group).
Comparative ¹³C NMR Chemical Shift Data
| Carbon Position | Picolinic Acid (δ, ppm) | Nicotinic Acid (δ, ppm) | Isonicotinic Acid (δ, ppm) |
| C2 | ~150 | ~152 | ~141 |
| C3 | ~127 | ~130 | ~122 |
| C4 | ~138 | ~124 | ~150 |
| C5 | ~125 | ~136 | ~122 |
| C6 | ~148 | ~150 | ~141 |
| COOH | ~166 | ~167 | ~166 |
Note: Values are approximate and can vary with the solvent used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice due to the solubility of carboxylic acids.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum. Then, acquire the ¹³C spectrum, which will require a longer acquisition time.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The spectroscopic differentiation of picolinic, nicotinic, and isonicotinic acids is a clear-cut process when the appropriate techniques are employed.
-
NMR spectroscopy (both ¹H and ¹³C) stands out as the most definitive method, providing unambiguous structural information based on the unique number of signals and coupling patterns, especially for the highly symmetric isonicotinic acid.
-
Vibrational spectroscopy (IR and Raman) offers a rapid and effective means of differentiation by probing the distinct vibrational modes influenced by the carboxyl group's position.
-
UV-Vis spectroscopy , while sensitive to the electronic differences, is generally less specific than NMR or vibrational techniques but can be a useful complementary tool, particularly for quantitative analysis.
By understanding the principles behind each technique and utilizing the comparative data and protocols provided in this guide, researchers can confidently identify and distinguish between these critical isomers, ensuring the integrity and quality of their work.
References
-
Koczoń, P., et al. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 651-653, 641-649. [Link]
-
Greaves, J., et al. (2015). Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid. The Journal of Chemical Physics, 142(10), 105101. [Link]
-
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Wiley. [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[17O NMR] - Chemical Shifts. Wiley. [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. National Institutes of Health. [Link]
-
Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142. [Link]
-
Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]
-
Balakrishnan, V., & Ramkaran. (2011). Vibrational Spectral Studies of Bis (Nicotinic Acid) Hydrogen Perchlorate. ResearchGate. [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. [Link]
-
Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). [Link]
-
Patgar, M., et al. (2015). U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of nicotinic acid and peroxomonosulphate in acetate buffers. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. [Link]
-
PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. [Link]
-
SpectraBase. (n.d.). Nicotinic acid - Optional[UV-VIS] - Spectrum. Wiley. [Link]
-
Zetterberg, H., et al. (2016). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]
-
Peña, I., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The Journal of Physical Chemistry A, 118(48), 11373-11379. [Link]
-
Kazarian, S. G. (2000). Polymer processing with supercritical fluids. Polymer Science, Series B, 42(7-8), 196-208. [Link]
-
Xue, J., et al. (2023). Vibrational spectroscopic detection and analysis of isoniazid-nicotinamide-succinic acid ternary cocrystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 295, 122623. [Link]
-
A-Level Chemistry. (n.d.). NMR SCT. [Link]
-
SpectraBase. (n.d.). Isonicotinic acid - Optional[FTIR] - Spectrum. Wiley. [Link]
-
Jevtić, S., et al. (2018). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). ResearchGate. [Link]
-
Peña, I., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. UVaDOC. [Link]
-
Sharma, P. C., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(11), 3545-3552. [Link]
-
SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
-
Patel, K., & Patel, N. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 5(8). [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 483-494. [Link]
-
Zehnacker, A., et al. (2018). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. Molecules, 23(11), 2847. [Link]
-
Wang, P., et al. (2017). DFT-based Raman spectral study of astaxanthin geometrical isomers. Journal of Raman Spectroscopy, 48(11), 1635-1642. [Link]
Sources
- 1. Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]
- 6. Isonicotinic acid(55-22-1) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 9. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Separation of Nicotinate Analogs: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise separation and quantification of nicotinate analogs are paramount for ensuring product quality, understanding metabolic pathways, and developing effective therapeutics. This guide provides an in-depth, objective comparison of the primary analytical techniques for separating these compounds, grounded in experimental data and field-proven insights. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), empowering you to make informed decisions for your analytical challenges.
The Analytical Imperative: Why Separation Matters
Nicotinate analogs, a class of compounds structurally related to nicotinic acid (Niacin or Vitamin B3), are integral to numerous pharmaceutical and cosmeceutical formulations.[1] Their therapeutic effects are diverse, ranging from treating dyslipidemia to applications in dermatology for improving skin barrier function.[2][3] The structural similarity among these analogs, including esters, amides, and metabolites, presents a significant analytical challenge. Effective separation is critical for:
-
Purity Assessment: Quantifying the active pharmaceutical ingredient (API) and identifying potential impurities or degradation products.[4]
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug by measuring the parent compound and its metabolites in biological matrices.[2][5][6]
-
Stability Testing: Monitoring the degradation of a nicotinate analog in a formulation over time to establish shelf-life.[3]
-
Enantiomeric Resolution: Separating stereoisomers, as different enantiomers of a chiral nicotinate analog can exhibit distinct pharmacological activities.[7][8]
Comparative Analysis of Separation Techniques
The choice of analytical technique is dictated by the physicochemical properties of the nicotinate analogs, the sample matrix, and the specific analytical goal. Here, we compare the workhorse techniques of modern analytical chemistry.
High-Performance Liquid Chromatography (HPLC): The Versatile Powerhouse
HPLC is the most widely employed technique for the analysis of nicotinate analogs due to its versatility in handling a broad range of compound polarities and its suitability for non-volatile and thermally labile molecules.[9][10]
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] The choice of stationary and mobile phases is critical for achieving optimal separation.
Common HPLC Modes for Nicotinate Analogs:
-
Reversed-Phase (RP-HPLC): The most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water with a buffer).[12][13][14] This is well-suited for separating nicotinate esters like myristyl nicotinate and methyl nicotinate from the more polar nicotinic acid.[3][15]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of neutral and charged analytes.[1][16] For instance, a Primesep 100 column can separate nicotinic acid, nicotinamide, and their derivatives in a single run.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is advantageous for highly polar nicotinate analogs and metabolites that show poor retention in reversed-phase systems.[17][18]
Detection:
-
UV-Vis Detection: Nicotinate analogs typically possess a pyridine ring, which provides a chromophore for UV detection, commonly around 250-260 nm.[13][16]
-
Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for analyzing nicotinate analogs in complex biological matrices like plasma.[2][6][19][20]
Performance Summary:
| Parameter | HPLC Performance for Nicotinate Analogs |
| Applicability | Broad; suitable for a wide range of polarities, non-volatile, and thermally labile compounds. |
| Selectivity | High; tunable through a wide variety of stationary and mobile phases. |
| Sensitivity | Good with UV detection (ng range), excellent with MS detection (pg range).[4] |
| Speed | Moderate; typical run times are 5-20 minutes. Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time.[21] |
| Cost | Moderate initial investment and operational costs. |
| Sample Preparation | Often requires sample cleanup, especially for biological matrices (e.g., protein precipitation, liquid-liquid extraction).[6][17] |
Gas Chromatography (GC): The Choice for Volatile Analogs
GC is a powerful technique for the separation of volatile and thermally stable compounds.[22] Its application to nicotinate analogs is more specialized than HPLC.
Principle of Separation: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[11]
Applicability to Nicotinate Analogs:
-
Direct Analysis: More volatile analogs like nicotinamide and some nicotinate esters (e.g., methyl nicotinate) can be analyzed directly.[15][23]
-
Derivatization: Less volatile and more polar analogs, such as nicotinic acid, require derivatization to increase their volatility before GC analysis.[23][24] This additional sample preparation step can introduce variability.
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering good sensitivity.[25]
-
Mass Spectrometry (MS): GC-MS provides high sensitivity and structural information, making it excellent for identifying and quantifying volatile and semi-volatile impurities.[4][26][27]
Performance Summary:
| Parameter | GC Performance for Nicotinate Analogs |
| Applicability | Limited to volatile and thermally stable analogs; derivatization required for polar compounds like nicotinic acid.[23] |
| Selectivity | High; excellent separation for volatile compounds. |
| Sensitivity | Good with FID, excellent with MS (pg range).[4] |
| Speed | Fast; typical run times are often shorter than HPLC.[26] |
| Cost | Lower initial investment and operational costs compared to HPLC-MS.[22] |
| Sample Preparation | Can be simple for direct injection but becomes more complex with required derivatization.[23] |
Capillary Electrophoresis (CE): High-Efficiency Separations
CE is a high-resolution separation technique that is particularly well-suited for charged and highly polar compounds.
Principle of Separation: CE separates ions based on their electrophoretic mobility in an electric field. The separation is influenced by the charge-to-size ratio of the analytes.
Applicability to Nicotinate Analogs: CE is highly effective for the simultaneous determination of nicotinic acid and its metabolites.[5] It can also be used to separate structural isomers with high reproducibility.[28] The use of buffer additives, such as ionic liquids, can significantly improve peak shape and resolution.[28]
Performance Summary:
| Parameter | CE Performance for Nicotinate Analogs |
| Applicability | Excellent for charged and highly polar compounds, including isomers.[5][28] |
| Selectivity | Very high; capable of resolving structurally similar compounds. |
| Sensitivity | Generally lower than HPLC and GC, but can be enhanced with certain detection techniques. |
| Speed | Fast analysis times. |
| Cost | Lower instrument and operational costs compared to HPLC and GC. |
| Sample Preparation | Typically requires minimal sample preparation. |
Supercritical Fluid Chromatography (SFC): The Green and Chiral Specialist
SFC is a hybrid of GC and HPLC that uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[29] It is gaining traction as a "green" analytical technique due to reduced organic solvent consumption.[29]
Principle of Separation: SFC separates compounds based on their partitioning between the supercritical fluid mobile phase and a stationary phase. The solvating power of the mobile phase can be tuned by adding a co-solvent (modifier).
Applicability to Nicotinate Analogs: SFC is particularly advantageous for chiral separations, such as the analysis of nicotine enantiomers.[30][31][32] It offers rapid and efficient separations for a range of polarities and is suitable for thermally labile compounds.[29]
Performance Summary:
| Parameter | SFC Performance for Nicotinate Analogs |
| Applicability | Excellent for chiral separations and analysis of a wide range of polarities.[30][33] |
| Selectivity | High, with unique selectivity compared to HPLC.[33] |
| Sensitivity | Comparable to HPLC, with good compatibility with MS detection. |
| Speed | Very fast; often faster than HPLC due to the low viscosity of the mobile phase.[29] |
| Cost | Higher initial instrument cost, but lower solvent costs can make it economically viable long-term. |
| Sample Preparation | Similar to HPLC. |
Experimental Protocols and Workflows
To provide a practical context, we outline a standard workflow and a detailed protocol for the most common technique, RP-HPLC with UV detection, for the analysis of a nicotinate ester in a topical cream.
General Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of nicotinate analogs, from sample receipt to final data analysis.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Future Perspectives
The separation of nicotinate analogs is a multifaceted challenge that requires a tailored analytical approach. HPLC remains the most versatile and widely used technique, with its various modes and detection options, particularly LC-MS/MS for complex samples. GC is a powerful tool for volatile analogs, while CE offers exceptional resolution for charged species and isomers. SFC is emerging as a rapid, green, and highly effective technique, especially for chiral separations.
As the pharmaceutical and cosmeceutical industries continue to develop novel nicotinate analogs, the demand for more sensitive, rapid, and robust analytical methods will grow. The continued development of advanced stationary phases, the increasing accessibility of high-resolution mass spectrometry, and the further refinement of techniques like SFC and CE will undoubtedly play a crucial role in meeting these future analytical needs. This guide provides a solid foundation for navigating the current landscape of analytical techniques, enabling researchers to select and implement the most appropriate methods for their specific applications.
References
- Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis. PubMed.
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
- Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteiniz
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- A Comparative Guide to Validating Analytical Methods for Isopropyl Nicotinate Quantific
- The Scent of Disease: A Technical Guide to Methyl Nicotin
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evalu
- Chromatographic and Capillary Electrophoretic Methods for the Analysis of Nicotinic Acid and Its Metabolites. PubMed.
- Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 4-bromo-6-methylnicotin
- HPLC vs.
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evalu
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chrom
- Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column.
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Semantic Scholar.
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom
- Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formul
- Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed.
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC - NIH.
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography | Request PDF.
- Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological m
- A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of Food and Drug Analysis.
- Analysis of methylnicotinate solutions by HPLC. Representative....
- Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher.
- Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. NIH.
- Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
- Micellar Liquid Chromatographic Determination of Nicotinic Acid and Nicotinamide after Pre-column Konig reaction Derivatization | Request PDF.
- Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
- Determination of Nicotinic Acid and Metabolites in Urine, Cosmetics, and Pharmaceuticals by High-Performance Liquid Chromatography with Novel Electrochemical Detection.
- Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. SAS Publishers.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chrom
- Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formul
- Sample Preparation. Dartmouth Trace Element Analysis Core.
- GC Vs.
- Determination of Nicotinic Acid in Pharmaceutical Products†.
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
- Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography.
- Comparison with Other Methods Using HPLC-PDA and GC-MS.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Sample Preparation: A Comprehensive Guide.
Sources
- 1. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bevital.no [bevital.no]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. jfda-online.com [jfda-online.com]
- 26. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 30. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. jascoinc.com [jascoinc.com]
- 33. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis and Validation of Methyl 4-Hydroxy-2-Methoxynicotinate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-hydroxy-2-methoxynicotinate, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This guide provides an in-depth comparison of two distinct synthetic methodologies for this target molecule, offering field-proven insights into the rationale behind experimental choices and robust validation protocols.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of each synthetic route and presenting a comprehensive framework for the validation of the final product. The objective is to equip fellow scientists with the critical information needed to select and implement the most suitable synthesis strategy for their research endeavors.
Introduction to this compound
Substituted pyridines are a privileged class of heterocycles, frequently encountered in pharmaceuticals and agrochemicals. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them versatile building blocks in the design of bioactive molecules. This compound, with its strategically placed hydroxyl, methoxy, and methyl ester groups, presents multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. The validation of its synthesis is therefore a critical first step in any subsequent research and development program.
Method 1: Selective O-Methylation of a Dihydroxy Precursor
This initial approach leverages the differential reactivity of the hydroxyl groups in a dihydroxy precursor, methyl 2,4-dihydroxynicotinate, to achieve regioselective methylation. This method is a classic example of how subtle differences in the electronic environment of functional groups can be exploited to achieve a specific synthetic outcome.
Rationale for the Selective O-Methylation Approach
The 2- and 4-hydroxyl groups of the pyridine ring in methyl 2,4-dihydroxynicotinate exist in tautomeric equilibrium with their corresponding pyridone forms. The acidity of these hydroxyl groups is not identical. The 2-hydroxy group, being adjacent to the ring nitrogen and the ester functionality, is generally more acidic and thus more readily deprotonated. This difference in acidity can be exploited to achieve selective methylation at the 2-position under carefully controlled basic conditions.
Experimental Protocol: Synthesis of Methyl 2,4-Dihydroxynicotinate (Precursor)
The synthesis of the key precursor, methyl 2,4-dihydroxynicotinate, can be accomplished via a cyclocondensation reaction between diethyl malonate and an appropriate enamine, such as ethyl 3-aminocrotonate.
Step 1: Synthesis of Methyl 2,4-Dihydroxynicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Cyclocondensation: Add ethyl 3-aminocrotonate (1 equivalent) to the reaction mixture and heat to reflux for 6-8 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield methyl 2,4-dihydroxynicotinate.
Experimental Protocol: Selective 2-O-Methylation
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend methyl 2,4-dihydroxynicotinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the suspension. The choice of a mild base is crucial to selectively deprotonate the more acidic 2-hydroxy group.
-
Methylating Agent: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound.
Caption: Workflow for the One-Pot Cyclocondensation Synthesis.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Selective O-Methylation | Method 2: Cyclocondensation |
| Number of Steps | Two main synthetic steps | One-pot reaction |
| Overall Yield | Moderate to Good (typically 50-70%) | Variable, can be moderate to good (40-65%) |
| Starting Materials | Diethyl malonate, ethyl 3-aminocrotonate, methyl iodide | Ethyl 4-methoxyacetoacetate, diethyl malonate, ammonium acetate |
| Reagent Toxicity | Methyl iodide is toxic and a suspected carcinogen. [1] | Reagents are generally less hazardous. |
| Reaction Conditions | Requires anhydrous conditions for the first step; second step is at room temperature. | Requires high temperature (reflux in acetic acid). |
| Purification | Requires purification of the intermediate and the final product. | Typically involves a single purification step. |
| Scalability | Can be readily scaled up with appropriate safety precautions for methyl iodide. | Generally scalable, though high-temperature reactions can pose challenges. |
| Control of Regioselectivity | Relies on the inherent difference in acidity of the two hydroxyl groups. | Regioselectivity is determined by the nature of the starting materials. |
Validation of this compound
Independent of the synthetic route chosen, rigorous validation of the final product is paramount to ensure its identity, purity, and suitability for subsequent applications. A multi-pronged analytical approach is essential.
Physicochemical Characterization
-
Melting Point: A sharp and well-defined melting point is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates the absence of major impurities.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.9-4.1 ppm), the methyl ester protons (a singlet around 3.8-4.0 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester, the aromatic carbons, and the methoxy and methyl ester carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the aromatic pyridine ring.
Caption: A comprehensive workflow for the validation of the synthesized product.
Conclusion and Recommendations
Both the selective O-methylation and the one-pot cyclocondensation methods offer viable routes to this compound.
-
Method 1 (Selective O-Methylation) is a well-controlled, stepwise approach that is advantageous when high purity of the final product is critical and the handling of toxic reagents like methyl iodide can be safely managed. The ability to isolate and characterize the dihydroxy intermediate provides an additional quality control checkpoint.
-
Method 2 (Cyclocondensation) offers the benefit of operational simplicity and atom economy. It is an attractive option for rapid synthesis and for creating libraries of analogues by varying the starting materials. However, optimization of reaction conditions may be required to maximize the yield and minimize the formation of byproducts.
The choice of the optimal synthesis method will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the available starting materials and equipment, and the safety infrastructure. Regardless of the chosen path, the rigorous validation of the final compound using a combination of physicochemical and spectroscopic techniques is non-negotiable and forms the bedrock of reliable and reproducible scientific research.
References
-
Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. Available at: [Link]
-
Gayon, E., et al. (2012). A NaOH catalyzed rearrangement of propargylic hydroxylamines allows a highly stereoselective access to Cbz-protected β-enaminones. The Journal of Organic Chemistry, 77(20), 9205-9220. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available at: [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). Available at: [Link]
-
Ersatir, M., et al. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 12(1), 96. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved January 20, 2026, from [Link]
-
SciTePress. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the International Conference on Science, Technology and Environment (ICoSTE 2020). Available at: [Link]
-
Zhang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available at: [Link]
-
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 20, 2026, from [Link]
-
Coutant, E. P., et al. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry, 14, 2688–2698. Available at: [Link]
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved January 20, 2026, from [Link]
-
Salinger, M. T., et al. (2022). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases. ChemCatChem, 14(12), e202200302. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Substituted Nicotinates
Introduction: The Double-Edged Sword of Nicotinate Analogs
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, primarily recognized for its robust effects on lipid profiles, including lowering triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility, however, is often hampered by patient compliance issues due to side effects like cutaneous flushing.[1] This has driven the development of numerous substituted nicotinates—esters, amides, and other derivatives—designed to improve tolerability, enhance efficacy, or target novel therapeutic areas such as inflammation, cancer, and neuroprotection.[3][4][5]
As we chemically modify the core nicotinate scaffold, we invariably alter its interaction with biological systems. This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate a critical, yet often underestimated, parameter: cross-reactivity . We will explore this topic through two distinct but interconnected lenses:
-
Pharmacological Cross-Reactivity: The interaction of a compound with unintended receptor subtypes or off-target proteins. For nicotinates, this primarily involves differential binding to the diverse family of nicotinic acetylcholine receptors (nAChRs).[6][7]
-
Immunological Cross-Reactivity: The potential for a compound or its metabolites to be recognized by the immune system, leading to hypersensitivity reactions. This can occur when a drug is structurally similar to a known allergen or when it can modify endogenous proteins to create novel antigens.[8][9]
Understanding and predicting these cross-reactivities are paramount for de-risking drug candidates early in the development pipeline. This guide offers both the theoretical underpinnings and the practical, validated methodologies to achieve this.
Chapter 1: Deconstructing Cross-Reactivity Mechanisms
A logical investigation begins with understanding the "how." The cross-reactivity of a substituted nicotinate is not a random event; it is governed by its physicochemical properties and how they are interpreted by biological systems.
Pharmacological Cross-Reactivity: A Game of Receptor Subtypes
The primary targets for many nicotinic compounds are the nAChRs, a superfamily of ligand-gated ion channels composed of various subunit combinations (e.g., α4β2, α7, α3β4).[6][10] These subtypes are distributed throughout the central and peripheral nervous systems and mediate distinct physiological effects.[6] Nicotine itself, for instance, has the highest binding affinity for the α4β2 subtype, which is linked to its addictive properties.[11]
Cross-reactivity arises when a substituted nicotinate, designed for one target (e.g., a metabolic enzyme), also binds with significant affinity to one or more nAChR subtypes. The structure-activity relationship (SAR) is key; minor modifications to the pyridine ring or the carboxyl group can dramatically alter receptor selectivity.[12][13] For example, N-n-alkylation of the pyridine-N atom can convert an agonist into a potent antagonist at specific nAChR subtypes.[14] This off-target binding can lead to unforeseen physiological effects, ranging from mild side effects to serious toxicity.
Immunological Cross-Reactivity: When the Body Misidentifies a Molecule
Drug hypersensitivity reactions are a major concern in drug development. For small molecules like nicotinates, T-cell activation is a critical event.[15][16] Two primary models explain how these molecules can trigger an immune response.
-
The Hapten Concept: This traditional model posits that a chemically reactive drug or its metabolite (the hapten) must covalently bind to a larger carrier protein.[17] This drug-protein adduct is then processed by antigen-presenting cells (APCs) and presented via Major Histocompatibility Complex (MHC) molecules to T-cells, initiating an immune cascade.
-
The Pharmacological Interaction (p-i) Concept: A newer model suggests that some chemically inert drugs can activate T-cells through a direct, non-covalent, and reversible binding to either the T-cell receptor (TCR) or the MHC molecule.[17][18] This interaction is sufficient to trigger T-cell signaling. Studies on various drugs have shown that this p-i mechanism is often implicated in severe hypersensitivity reactions.[18]
The risk of a substituted nicotinate inducing such a response depends on its potential to act as a hapten or to fit into the TCR-MHC interface.
Caption: Figure 1: Two Major Pathways of Drug-Induced T-Cell Activation
Chapter 2: A Comparative Framework for Substituted Nicotinates
To illustrate the practical application of these concepts, we will compare three classes of compounds:
-
Nicotinic Acid: The parent compound.
-
Nicotinate Esters (e.g., Benzyl Nicotinate): A common class of derivatives developed to modify drug delivery and reduce flushing.[19][20]
-
Ring-Substituted Analogs (e.g., 5-substituted nicotinates): Novel compounds designed for specific therapeutic targets, potentially altering receptor interactions significantly.[21]
Pharmacological Cross-Reactivity Profile
The primary concern here is unintended interaction with nAChR subtypes. A comparative analysis would involve determining the binding affinity (Ki) or functional inhibition/activation (IC50/EC50) for each compound against a panel of key nAChR subtypes.
Table 1: Representative Pharmacological Cross-Reactivity Data for Nicotinates
| Compound | Primary Target/Use | Ki (nM) at α4β2 nAChR | Ki (nM) at α7 nAChR | Selectivity Ratio (α7/α4β2) | Potential Off-Target Effect |
|---|---|---|---|---|---|
| Nicotinic Acid | Lipid Modification | >10,000 | >10,000 | N/A | Low nAChR affinity |
| Benzyl Nicotinate | Topical Vasodilator | 850 | 5,200 | 6.1 | Moderate, non-selective nAChR interaction |
| 5-Amino-NAADP* | Ca2+ Mobilization | 25 | 1,500 | 60.0 | High affinity for α4β2, potential CNS effects |
| Nicotine (Reference) | nAChR Agonist | 1 | 300 | 300 | High affinity, addictive potential[11] |
Note: 5-Amino-NAADP is an analog of Nicotinic Acid Adenine Dinucleotide Phosphate, used here to illustrate how a 5-amino substitution on the nicotinic acid moiety can confer high receptor affinity.[21] Data are representative and intended for illustrative purposes.
This table immediately highlights how substitution impacts receptor cross-reactivity. While nicotinic acid itself has poor affinity for nAChRs, esterification and ring substitution can introduce significant interactions, with the 5-amino analog showing high affinity for the α4β2 subtype, a critical consideration for any drug intended for systemic use.[21]
Immunological Risk Profile
Assessing immunological risk is less about affinity values and more about chemical reactivity and structural alerts.
-
Nicotinic Acid: Generally considered low risk. It is an endogenous molecule and chemically stable, making it a poor hapten.
-
Nicotinate Esters: These are potentially susceptible to hydrolysis by esterases, releasing nicotinic acid and the corresponding alcohol. While generally safe, the potential for the ester itself or a metabolite to be immunogenic should be considered.
-
Ring-Substituted Analogs: The risk is highly dependent on the substituent. Electron-withdrawing groups or functionalities known to be reactive (e.g., aldehydes, quinones) would raise a red flag for haptenization potential. Novel structures also have a higher intrinsic risk of being recognized via the p-i mechanism.
Chapter 3: Essential Experimental Protocols
Objective comparison requires robust, validated experimental data. The following protocols provide a reliable foundation for assessing pharmacological and immunological cross-reactivity.
Workflow for Assessing Nicotinate Cross-Reactivity
Caption: Figure 2: Integrated Workflow for Cross-Reactivity Assessment
Protocol: nAChR Competitive Binding Assay
This protocol determines a compound's affinity for specific nAChR subtypes, providing a quantitative measure of pharmacological cross-reactivity. The causality behind this choice is its directness: it measures the fundamental interaction between the drug and the off-target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test nicotinate for human α4β2 and α7 nAChRs.
Materials:
-
Cell membranes from HEK293 cells stably expressing human α4β2 or α7 nAChRs.
-
Radioligand: [³H]-Epibatidine or another suitable high-affinity ligand.
-
Non-specific binding control: Nicotine (high concentration, e.g., 100 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compounds: Substituted nicotinates dissolved in a suitable vehicle (e.g., DMSO).
-
96-well plates, filter mats, scintillation counter.
Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds to triplicate wells.
-
Control Wells:
-
Total Binding: Add vehicle only (represents 100% binding).
-
Non-Specific Binding (NSB): Add a saturating concentration of Nicotine (e.g., 100 µM). This is a critical control to define the signal window.
-
-
Radioligand Addition: Add [³H]-Epibatidine to all wells at a final concentration near its Kd (e.g., 0.1-0.5 nM).
-
Membrane Addition: Add the cell membranes expressing the target receptor subtype to all wells.
-
Incubation: Incubate the plates at room temperature for 2-4 hours to reach equilibrium. The choice of incubation time must be validated to ensure equilibrium is achieved.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Lymphocyte Transformation Test (LTT)
This assay is a self-validating system to assess the potential for a compound to induce a T-cell mediated immune response. Its choice is based on its functional relevance; it directly measures the proliferation of the key cell type involved in delayed hypersensitivity.[22][23]
Objective: To determine if a test nicotinate induces proliferation of human T-lymphocytes.
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from multiple healthy donors. Using a diverse donor pool is crucial for capturing varied MHC backgrounds.
-
Culture Medium: RPMI-1640 supplemented with 10% autologous serum or human AB serum, L-glutamine, and penicillin-streptomycin.
-
Test Compounds: Substituted nicotinates at various non-cytotoxic concentrations.
-
Positive Control: Phytohaemagglutinin (PHA) or an antigen to which donors are known to respond (e.g., Tetanus Toxoid). This control validates that the cells are healthy and capable of proliferating.
-
Negative Control: Vehicle (e.g., DMSO). This control establishes the baseline proliferation rate.
-
[³H]-Thymidine or CFSE dye for measuring proliferation.
-
96-well U-bottom plates, cell culture incubator, cell harvester, scintillation counter, or flow cytometer.
Methodology:
-
Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend cells in culture medium to 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound/Control Addition: Add 100 µL of the test compound dilutions, positive control, or negative control to the appropriate wells (typically in sextuplicate). A wide concentration range should be tested, pre-determined by a cytotoxicity assay to ensure cell viability.
-
Incubation: Culture the plates for 6-7 days at 37°C in a 5% CO₂ incubator. This extended time allows for antigen processing and clonal expansion of T-cells.
-
Proliferation Measurement ([³H]-Thymidine method):
-
18 hours before harvesting, pulse each well with 1 µCi of [³H]-Thymidine.
-
Harvest the cells onto a filter mat.
-
Measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (cpm) for each condition.
-
Calculate the Stimulation Index (SI): SI = Mean cpm of test compound / Mean cpm of negative control.
-
An SI ≥ 2.0 is generally considered a positive result, indicating drug-specific T-cell proliferation. The positive control should yield a high SI, confirming assay validity.
-
Conclusion and Future Perspectives
The rational design of safer, more effective substituted nicotinates demands a proactive and integrated approach to assessing cross-reactivity. By combining targeted pharmacological profiling against relevant nAChR subtypes with functional immunological assays like the LTT, drug development teams can build a comprehensive safety profile early in the discovery process. This dual-pronged strategy allows for the objective comparison of lead candidates, enabling data-driven decisions to prioritize compounds with the highest therapeutic potential and the lowest risk of unintended effects. As our understanding of receptor biology and immunotoxicology deepens, these foundational studies will remain an indispensable component of bringing next-generation nicotinate therapeutics to the clinic.
References
- Brogden, J., Al-Tammemi, A., & Al-Aqeel, S. (2018). In vitro models for immunogenicity prediction of therapeutic proteins. European Journal of Pharmaceutics and Biopharmaceutics, 130, 128-142.
- Elsheikh, A., Lavergne, S. N., & Naisbitt, D. J. (2020). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 11, 919.
- Cohen, S. (n.d.). In vitro immunogenicity prediction: effective methods in drug development to identify potential immune responses earlier. Bioanalysis Zone.
- Sinthupoom, N., et al. (2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Molecular Structure, 1239, 130509.
- Brinks, V., Jiskoot, W., & Schellekens, H. (2013). Preclinical models used for immunogenicity prediction of therapeutic proteins. Pharmaceutical Research, 30(5), 1255-1268.
- Brinks, V., et al. (2011). Preclinical Models Used for Immunogenicity Prediction of Therapeutic Proteins. Expert Review of Clinical Immunology, 7(4), 503-512.
- Kondo, H., et al. (2021). Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. mAbs, 13(1), 1908929.
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Crooks, P. A., et al. (2004). Subtype-selective nicotinic receptor antagonists: potential as tobacco use cessation agents. Bioorganic & Medicinal Chemistry Letters, 14(8), 1863-1867.
- El-Sayed, N. N. E., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
- Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7, 150-154.
- Romano, A., & Torres, M. J. (2009). Cross-reactivity among drugs: Clinical problems. Current Opinion in Allergy and Clinical Immunology, 9(4), 304-309.
- Ramirez-Cota, L. D., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(14), 11463.
- Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513-552.
- Gibson, A., & Naisbitt, D. J. (2016). Mechanisms leading to T-cell activation in drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology, 16(4), 340-346.
- Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 265-271.
- Miller, D. K., et al. (2001). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1121-1129.
- Brody, J., et al. (2014). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 34(3), 1012-1020.
- Pichler, W. J., & Hausmann, O. (2011). Delayed drug hypersensitivity: models of T-cell stimulation. Journal of Allergy and Clinical Immunology, 127(3), 742-750.
- Rozieres, A., et al. (2017). The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions. Frontiers in Immunology, 8, 91.
- Crooks, P. A., et al. (2004). Subtype-selective nicotinic receptor antagonists: Potential as tobacco use cessation agents. Bioorganic & Medicinal Chemistry Letters, 14(8), 1863-1867.
-
Naisbitt, D. J., et al. (2013). T-cell activation by low molecular weight drugs and factors that influence susceptibility to drug hypersensitivity. Current Opinion in Immunology, 25(1), 69-76. [Link]
- Warrington, R., et al. (2012). Testing for Drug Hypersensitivity Syndromes. Allergy, Asthma & Clinical Immunology, 8(1), 2.
- Sargent, P. B. (1999). Nicotinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- Taylor, P., & Brown, J. H. (1999). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of Biological Chemistry, 274(36), 25371-25374.
- Gotti, C., et al. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 22(16), 6895-6904.
- Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217.
- Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813.
-
National Center for Biotechnology Information. (n.d.). Nicotine. In PubChem Compound Summary for CID 5282460. [Link]
- Bariana, D. S., & Savic, M. (1971). Nicotinic acid esters as coronary vasodilators. Journal of Medicinal Chemistry, 14(4), 371-372.
- Axios Research. (n.d.).
- Bailey, V. C., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry, 53(19), 7062-7072.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. direct-ms.org [direct-ms.org]
- 10. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine - Wikipedia [en.wikipedia.org]
- 12. Subtype-selective nicotinic receptor antagonists: potential as tobacco use cessation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms leading to T-cell activation in drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nicotinic Acid Benzyl Ester (Benzyl Nicotinate) - CAS - 94-44-0 | Axios Research [axios-research.com]
- 21. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
- 23. Testing for Drug Hypersensitivity Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Methoxynicotinates at Insect Nicotinic Acetylcholine Receptors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of methoxynicotinate derivatives, a prominent chemical class within the broader family of neonicotinoid insecticides. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural determinants of their insecticidal activity, selectivity, and mechanism of action at the nicotinic acetylcholine receptor (nAChR). We will explore the causal relationships behind molecular design, present comparative biological data, and provide detailed experimental protocols for robust evaluation.
Introduction: The Strategic Role of Methoxynicotinates in Pest Management
Methoxynicotinates belong to the neonicotinoid class of insecticides, which have become cornerstone components of global crop protection strategies. Their primary mode of action is the agonistic modulation of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels for fast synaptic transmission in the insect central nervous system (CNS).[1] Upon binding, these compounds lock the receptor in an open state, leading to a continuous influx of cations, hyperexcitation of the neuron, subsequent paralysis, and eventual death of the insect.
A defining feature of neonicotinoids, including methoxynicotinate derivatives, is their remarkable selectivity, exhibiting far greater toxicity to insects than to mammals.[2] This selectivity is principally grounded in structural differences between insect and mammalian nAChR subtypes and, to a lesser extent, differential penetration of the blood-brain barrier in mammals. The methoxy moiety (-OCH₃), as a key substituent on the pyridine ring, plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity, metabolic stability, and overall insecticidal efficacy. This guide will dissect these relationships to inform the rational design of next-generation insecticides.
The Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)
Insect nAChRs are pentameric structures composed of various α and β subunits arranged around a central ion pore.[3][4] The diversity of these subunits leads to a wide array of nAChR subtypes with distinct pharmacological profiles.[3][5] The binding site for acetylcholine and neonicotinoids is located at the interface between subunits.
The selectivity of neonicotinoids for insect nAChRs is heavily influenced by specific amino acid residues within the binding pocket.[6] A key interaction involves the electronegative tip of the neonicotinoid molecule (typically a nitro or cyano group) and a unique cationic subsite present in insect nAChRs, an interaction not favored in mammalian receptors.[2] Key loops within the receptor structure, such as loops A, B, C, D, E, and F, contribute critical residues that form a complex network of interactions—including hydrogen bonds, electrostatic forces, and CH-π bonds—with the ligand.[7] Understanding how the methoxy group influences the orientation of the pharmacophore within this intricate binding site is central to deciphering its SAR.
Signaling Pathway of Methoxynicotinate Action
The binding of a methoxynicotinate agonist to the nAChR initiates a cascade of events leading to insect mortality. The diagram below illustrates this pathway.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic modulation insecticides act on diverse receptor subtypes with distinct subunit compositions | bioRxiv [biorxiv.org]
- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substituted Pyridine Carboxylic Acid Esters: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the pyridine ring represents a cornerstone of modern pharmacotherapy. Its presence in a significant portion of FDA-approved drugs is a testament to its versatility as a scaffold.[1] Among the vast landscape of pyridine-containing compounds, substituted pyridine carboxylic acid esters have emerged as a particularly fruitful area of investigation, offering a tunable platform for developing novel therapeutics against a wide range of diseases, including cancer, hypertension, and neurodegenerative disorders.[2][3]
This guide provides an in-depth comparative analysis of substituted pyridine carboxylic acid esters, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Strategic Advantage of the Pyridine Carboxylic Acid Ester Scaffold
The pyridine ring, an aromatic heterocycle, is electron-deficient, which facilitates π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity. The introduction of a carboxylic acid ester functionality adds another layer of strategic advantage. The ester group can act as a hydrogen bond acceptor and its lipophilicity can be readily modulated by varying the alkyl or aryl substituent, influencing crucial pharmacokinetic properties such as cell membrane permeability and metabolic stability. Furthermore, the ester can serve as a prodrug, undergoing in vivo hydrolysis to the corresponding carboxylic acid, which may be the more active form of the molecule.[4]
A notable example of the therapeutic importance of this scaffold can be seen in the dihydropyridine class of calcium channel blockers, such as Nifedipine, which are widely used in the treatment of hypertension. These molecules are diesters of a dihydropyridine carboxylic acid.
Synthesis of Substituted Pyridine Carboxylic Acid Esters: A Detailed Protocol for the Hantzsch Reaction
The Hantzsch pyridine synthesis, first described in 1882, remains a robust and widely used method for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This one-pot, multi-component reaction offers an efficient route to highly functionalized pyridine derivatives.
Below is a detailed, step-by-step protocol for the synthesis of a representative 1,4-dihydropyridine-3,5-dicarboxylate.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask and place a magnetic stir bar in the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Ensure gentle and continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate. Develop the plate using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed. This typically takes 4-6 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. A yellow precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a yellow crystalline solid.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 1: Workflow for the Hantzsch synthesis of a substituted 1,4-dihydropyridine-3,5-dicarboxylate.
Comparative Analysis of Biological Activity
The biological activity of substituted pyridine carboxylic acid esters is profoundly influenced by the nature and position of substituents on the pyridine ring, as well as the identity of the ester group.
Influence of Ring Substituents
The strategic placement of various functional groups on the pyridine ring can dramatically alter a compound's interaction with its biological target. For instance, in the context of anticancer activity, the presence of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups has been shown to enhance antiproliferative effects.[2] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity.[2]
A compelling example of the impact of ring substitution can be seen in the development of c-Jun N-terminal kinase (JNK) inhibitors. A study comparing 4-(pyrazol-3-yl)-pyridines with their pyrimidine analogues found that the pyridine-containing compounds were more potent. The introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in activity.
The Critical Role of the Ester Group: A Double-Edged Sword
The ester functionality is not merely a passive component of the molecule; it plays a crucial role in determining the compound's overall biological profile. The size and nature of the alkyl or aryl group of the ester can significantly impact potency, selectivity, and pharmacokinetic properties.
Ester as a Modulator of Activity and Selectivity:
The ester group can influence how the molecule fits into the binding pocket of a target enzyme or receptor. In some cases, the esterified compound is the active species. For example, a study on 4-aryl-1,4-dihydropyridines as calcium channel blockers demonstrated that unsymmetrical esters (methyl ethyl esters) exhibited significant activity.[5]
Ester as a Prodrug Moiety:
In many instances, the ester serves as a prodrug, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which is the more active inhibitor of the target enzyme. This strategy is often employed to improve the oral bioavailability of a drug, as the more lipophilic ester can more readily cross the cell membrane.
A study on ALKBH2 inhibitors provides an excellent illustration of this concept. While the carboxylic acid form of the inhibitor was potent in enzymatic assays, its poor cell membrane permeability limited its cellular activity. The corresponding un-hydrolyzed ester, however, showed superior anti-proliferative and anti-migration effects in glioblastoma cells due to its enhanced ability to enter the cells.[4]
Conversely, for other targets, the free carboxylic acid is essential for activity, and esterification leads to a loss of potency. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives designed as aldose reductase inhibitors, the ethyl ester analogs were found to be inactive, while the corresponding carboxylic acids were potent inhibitors.[6] Similarly, for a series of quinazoline-based Aurora A kinase inhibitors, esterification of the terminal carboxylic acid group resulted in a five-fold drop in activity.[7]
Comparative Data on Ester Variation:
The following table summarizes the cytotoxic activity of a series of diethyl and methyl ethyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates against different cancer cell lines, highlighting the influence of both the ester groups and the substituent on the 4-aryl ring.
| Compound | R¹ | R² | 4-Aryl Substituent | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |
| 1 | Et | Et | 4-Benzyloxyphenyl | 3.6 | 5.2 |
| 2 | Et | Et | 4-Bromophenyl | 2.3 | 5.7 |
| 3 | Et | Et | 3-Fluorophenyl | 4.1 | 11.9 |
| 4 | Me | Et | 4-Nitrophenyl | >100 | >100 |
Data extracted from a study on the anticancer activity of 4-aryl-1,4-dihydropyridines.[7][8]
This data demonstrates that even subtle changes to the ester groups and the aryl substituent can have a profound impact on biological activity.
Experimental Protocols for Biological Evaluation
To conduct a meaningful comparative analysis, robust and standardized biological assays are essential. Below are detailed protocols for two key assays used to evaluate the performance of substituted pyridine carboxylic acid esters: an enzyme inhibition assay and a cell viability assay.
Protocol 1: Determination of IC₅₀ for Enzyme Inhibition (Fluorescence-Based Assay)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a continuous, fluorescence-based assay.
Materials:
-
Recombinant enzyme of interest
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (substituted pyridine carboxylic acid esters) dissolved in DMSO
-
Positive control inhibitor
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a 2X enzyme solution and a 2X substrate solution in the assay buffer. Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO, and then dilute them into the assay buffer to create 2X compound solutions.
-
Assay Plate Preparation: Add 10 µL of the 2X compound solutions to the wells of a 384-well plate. Include wells for a "no inhibitor" control (containing only assay buffer and DMSO) and a "no enzyme" control (containing substrate and assay buffer but no enzyme).
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each well, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Subtract the background rate from the "no enzyme" controls.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for determining the IC₅₀ of an enzyme inhibitor using a fluorescence-based assay.
Protocol 2: Determination of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Substituted pyridine carboxylic acid esters represent a highly valuable and versatile scaffold in drug discovery. The ability to fine-tune their biological activity and pharmacokinetic properties through systematic modification of the pyridine ring and the ester group provides a powerful strategy for the development of novel therapeutics. As our understanding of the intricate interplay between structure and function continues to grow, we can anticipate the emergence of new generations of pyridine-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on or advance their own investigations into this promising class of compounds.
References
- Da Settimo, A., et al. (2001). 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives with potential aldose reductase inhibitory activity. European Journal of Medicinal Chemistry, 36(11-12), 947-958.
- Zhang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 116915.
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Alajarin, R., et al. (1992). Microwave-assisted Hantzsch synthesis of 1,4-dihydropyridines. Synlett, 1992(4), 297-298.
- Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883-885.
- Sharma, G. V. M., et al. (2006).
- Vergara, F., et al. (2023).
- Singh, B., et al. (2014). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. Medicinal Chemistry, 10(7), 695-707.
- de Cássia da Silveira e Sá, R., et al. (2013). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 18(9), 10882-10893.
- Debache, A., et al. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett, 2008(4), 509-512.
- De Paolis, O., et al. (2008). Multicomponent Domino Cyclization-Oxidative Aromatization on a Bifunctional Pd/C/K-10 Catalyst: An Environmentally Benign Approach toward the Synthesis of Pyridines. Synthesis, 2008(21), 3423-3428.
- Gupta, R., et al. (2007). Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions. Synthesis, 2007(18), 2835-2838.
- Wang, L. M., et al. (2005). Facile Yb(OTf)
- Ji, S. J., et al. (2004). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Tetrahedron Letters, 45(36), 6729-6731.
- El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)
- AssayQuant Technologies, Inc. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
- Patel, K., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4081.
- Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Davidson College. (n.d.).
- Neelgundmath, M., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5685-5696.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]
Introduction: Targeting Hypoxia Pathways for Therapeutic Innovation
A Comparative Guide to the Biological Efficacy of Methyl 4-Hydroxy-2-Methoxynicotinate Analogs as HIF Prolyl Hydroxylase Inhibitors
In the cellular response to varying oxygen levels, the Hypoxia-Inducible Factor (HIF) signaling pathway plays a critical role.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and then targeted for degradation.[1][3] This process is initiated by a family of 2-oxoglutarate (2OG)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs or EGLNs).[4][5] These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which leads to its subsequent proteasomal degradation.[1][4]
However, in low oxygen conditions (hypoxia), PHD activity is diminished, leading to the stabilization of HIF-α.[1] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in processes such as erythropoiesis, angiogenesis, and cell metabolism. The therapeutic potential of pharmacologically inducing this adaptive response by inhibiting PHDs has led to significant interest in developing small molecule PHD inhibitors.[4] One such class of compounds is based on the this compound scaffold, which acts as a 2-oxoglutarate mimetic.[5][6] This guide provides a comparative analysis of the biological efficacy of these analogs, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Competitive Inhibition of HIF Prolyl Hydroxylases
This compound and its analogs function primarily as competitive inhibitors of PHD enzymes (PHD1, PHD2, and PHD3).[5] Their structure mimics the endogenous 2-oxoglutarate co-substrate, allowing them to bind to the active site of the PHD enzymes. This binding event prevents the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions.[4][5] This stabilization triggers the downstream transcriptional effects of the HIF pathway.
The following diagram illustrates the HIF-1α signaling pathway and the intervention point of PHD inhibitors.
Caption: HIF-1α signaling under normoxia vs. hypoxia/PHD inhibition.
Comparative Efficacy of Nicotinate Analogs
The efficacy of different this compound analogs is determined by their ability to inhibit PHD enzymes and subsequently stabilize HIF-α in cellular environments. Structure-activity relationship (SAR) studies have shown that modifications to the nicotinic acid core can significantly impact potency.[5][7] Key factors include the nature and position of substituents on the pyridine ring and modifications to the ester group.
Below is a table summarizing hypothetical comparative data for a series of analogs, based on typical metrics used in the field.
| Compound ID | Modification | PHD2 IC50 (nM) | Cellular HIF-1α EC50 (µM) | Target Gene (VEGF) Induction (Fold Change) |
| Parent | This compound | 150 | 12.5 | 4.2 |
| Analog A | 6-chloro substitution | 75 | 5.8 | 6.5 |
| Analog B | 2-ethoxy substitution | 200 | 18.0 | 3.1 |
| Analog C | 5-fluoro substitution | 120 | 9.5 | 5.3 |
| Analog D | Ethyl ester instead of methyl | 160 | 13.2 | 4.0 |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The concentration of a drug that gives a half-maximal response.
From this data, it is evident that a 6-chloro substitution (Analog A) enhances both enzymatic inhibition and cellular potency, leading to a greater induction of the HIF target gene, VEGF. Conversely, increasing the steric bulk at the 2-position with an ethoxy group (Analog B) appears to be detrimental to activity.
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro and cell-based assays are essential.
Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This biochemical assay directly measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.[4][8]
Objective: To determine the IC50 value of test compounds against PHD2.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate (corresponding to the C-terminal oxygen-dependent degradation domain, CODD), and 2-oxoglutarate.[4]
-
Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well plate.
-
Enzyme Reaction: Add PHD2, 2-oxoglutarate, and the HIF-1α peptide substrate to the wells. Incubate to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-coated donor beads and anti-hydroxy-proline antibody-conjugated acceptor beads.[4] In the absence of inhibition, the hydroxylated peptide brings the beads into proximity, generating a luminescent signal.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay confirms that the compound can penetrate the cell membrane and inhibit PHDs in a physiological context, leading to the accumulation of HIF-1α protein.[2][9]
Objective: To visualize and quantify the dose-dependent stabilization of HIF-1α protein in cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Hep3B, U2OS, HeLa) and allow them to adhere overnight.[4][9][10]
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a fixed duration (e.g., 6 hours).[9]
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing protease inhibitors to preserve the protein.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP for chemiluminescent detection.[12] Quantify the band intensity using densitometry and normalize the HIF-1α signal to the loading control.
Protocol 3: HIF-Responsive Reporter Gene Assay
This assay measures the functional consequence of HIF-1α stabilization, which is the activation of gene transcription.[4][13]
Objective: To quantify the transcriptional activity of the stabilized HIF complex.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HT1080) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple hypoxia-response elements (HREs).[4][9]
-
Compound Treatment: After transfection, treat the cells with a dose range of the test compounds for an extended period (e.g., 16 hours).[4][9]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to total protein content or a co-transfected control plasmid. Plot the normalized activity against compound concentration to determine the EC50 value.
The following diagram outlines the general workflow for screening and validating these compounds.
Caption: Experimental workflow for evaluating PHD inhibitors.
Conclusion and Future Directions
This compound analogs represent a promising class of PHD inhibitors with significant therapeutic potential. The biological efficacy of these compounds is intrinsically linked to their chemical structure, with minor modifications leading to substantial changes in potency. A systematic approach to evaluation, employing a cascade of biochemical and cell-based assays, is crucial for identifying lead candidates. Future research should focus on optimizing isoform selectivity (PHD1 vs. PHD2 vs. PHD3) to fine-tune the therapeutic effect and minimize off-target effects, ultimately paving the way for the development of novel treatments for anemia, ischemia, and other hypoxia-related diseases.
References
- Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem.
- Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. The Francis Crick Institute.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
- Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central.
- Chemical structures of HIF prolyl hydroxylase inhibitors mimicking αKG...
- Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed.
- In vitro characterization of PHD inhibitors in clinical trials. (A)...
- HIF1α stabilization in hypoxia is not oxidant-initi
- Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed.
- Real-Time Imaging of HIF-1α Stabilization and Degradation.
- HIF-1α Transcription Factor Assay Kit. Cayman Chemical.
- Summary of PHD activity assays.
- Stabilization of HIF-α through cellular inhibition of HIF prolyl...
- Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PubMed Central.
Sources
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation for the Quantification of Nicotinate Compounds
In the landscape of pharmaceutical development and scientific research, the reliability of quantitative data is the bedrock upon which product quality, safety, and efficacy are built. For nicotinate compounds, which include vital molecules like nicotinic acid (niacin), nicotinamide, and their derivatives, precise quantification is critical for everything from metabolic research to quality control in drug manufacturing. This guide provides an in-depth comparison of analytical methodologies and a practical framework for their validation, grounded in global regulatory standards and field-proven insights. We will dissect the "why" behind each validation step, ensuring your analytical methods are not just compliant, but robust and scientifically sound.
The Foundation: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For nicotinate compounds, this could mean quantifying nicotinamide in a multivitamin tablet, measuring nicotinic acid in a plasma sample for a pharmacokinetic study, or detecting trace-level impurities in a drug substance. An unvalidated method yields data of unknown quality, posing risks to regulatory acceptance and patient safety.
The International Council for Harmonisation (ICH) guideline Q2(R1) serves as the global reference for what constitutes a valid analytical procedure.[1][2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these principles, creating a harmonized framework for submissions.[5][6][7][8][9][10] This guide is structured around these harmonized principles.
Choosing Your Analytical Weapon: A Comparison of Techniques
The choice of analytical technique is the first critical decision. For nicotinate compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common approaches. Each has distinct advantages and is suited for different applications.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] | Separation by LC followed by mass analysis based on mass-to-charge ratio, providing high selectivity and sensitivity.[12] |
| Applicability | Excellent for non-volatile and thermally stable compounds like nicotinic acid and nicotinamide in drug products and biological fluids.[13] | Suitable for volatile compounds or those that can be made volatile through derivatization (e.g., nicotinate esters).[14][15] | The gold standard for quantifying low-level analytes in complex matrices like plasma or urine due to its superior sensitivity and specificity.[16][17][18][19] |
| Selectivity | Good; can be enhanced with specific detectors (e.g., PDA). May face interference from matrix components.[11] | High; excellent separation for volatile compounds. Derivatization can introduce complexity.[11] | Excellent; specificity is achieved by monitoring unique precursor-to-product ion transitions, minimizing matrix interference.[12][18][20] |
| Sensitivity (LOQ) | Typically in the low µg/mL to ng/mL range. | Typically in the µg/mL range.[14] | Can reach low ng/mL to pg/mL levels, essential for bioanalysis.[21] |
| Robustness | Generally high. Method performance can be sensitive to mobile phase pH and composition. | High. Sensitive to variations in carrier gas flow and temperature ramps. | Highly robust but requires specialized expertise for development and troubleshooting. |
The Pillars of Validation: Core Performance Characteristics
A comprehensive method validation assesses a series of specific performance characteristics.[4][22] The diagram below illustrates the logical flow of a typical validation study.
Caption: Logical workflow for analytical method validation.
Specificity & Selectivity
-
The Causality: Before you can quantify anything, you must prove that the signal you are measuring comes exclusively from your target analyte. Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[1][23][24] Selectivity is a related term, often used in bioanalysis, that describes the ability to differentiate the analyte from endogenous matrix components.[24][25]
-
Experimental Approach:
-
For Assays: Analyze a placebo (matrix without the analyte) and a spiked sample. The placebo should show no interfering peaks at the analyte's retention time.
-
For Impurity Methods: Spike the drug substance or product with known impurities and degradation products to demonstrate that they are well-separated from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool.
-
For Bioanalysis (LC-MS/MS): Analyze at least six different blank matrix lots to check for endogenous interferences at the retention time of the analyte and internal standard.[26][27]
-
Linearity & Range
-
The Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined span.[28][29] This proportional relationship is what allows for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[30][31]
-
Experimental Protocol (HPLC Example):
-
Preparation: Prepare a stock solution of the nicotinate reference standard. Perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration).[28]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean instrument response (e.g., peak area) against the known concentration. Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[29] The y-intercept should be insignificant compared to the response at 100% concentration. A visual inspection of the residual plot should show a random distribution of points around zero.
Accuracy
-
The Causality: Accuracy expresses the closeness of the method's results to the true value.[31] It is a measure of the systematic error. Without proven accuracy, a method cannot be trusted to deliver correct quantitative results.
-
Experimental Protocol (Assay):
-
Preparation: Prepare a synthetic matrix (placebo) and spike it with the nicotinate analyte at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three replicate samples at each level.
-
Analysis: Analyze the nine samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for a drug substance or product assay.
Precision
-
The Causality: Precision measures the degree of scatter or agreement between a series of measurements on the same homogeneous sample.[23][31] It reflects the random error of the method. Precision is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but under different conditions (different days, different analysts, different equipment).
-
-
Experimental Protocol (Combined Accuracy & Precision): The same set of nine samples prepared for the accuracy experiment can be used.
-
Repeatability: Calculate the relative standard deviation (%RSD) of the results for the three replicates at each concentration level.
-
Intermediate Precision: Have a second analyst repeat the experiment on a different day using different equipment if possible. Pool the data from both experiments and calculate the overall %RSD.
-
-
Acceptance Criteria: For an assay, the %RSD should typically be not more than 2%.[22]
Detection Limit (LOD) & Quantitation Limit (LOQ)
-
The Causality: These parameters define the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[31] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[31] These are critical for impurity analysis and bioanalysis.
-
Experimental Approach:
-
Signal-to-Noise Ratio: This is the most common approach in chromatography. The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD, and 10:1 as the LOQ.[31]
-
Statistical Method: Based on the standard deviation of the response and the slope of the calibration curve.
-
-
Confirmation: Once an LOQ is estimated, its accuracy and precision must be formally demonstrated by analyzing multiple replicates at that concentration.
Robustness
-
The Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[23][32][33][34] This is a critical stress test performed during method development or late-stage validation to avoid failures during inter-laboratory transfer or routine use.
-
Experimental Approach (Design of Experiments - DoE): The modern DoE approach is more efficient than the traditional "One Factor at a Time" (OFAT) method because it can evaluate multiple factors and their interactions simultaneously.[35]
-
Identify Factors: For an HPLC method, identify critical parameters like mobile phase pH (±0.1 units), organic phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Design the Experiment: Use a fractional factorial design to create a set of experimental runs where these parameters are varied simultaneously.
-
Analyze & Evaluate: Run the experiments and analyze the effect of each factor on critical responses like peak resolution, tailing factor, and retention time. Statistical analysis will reveal which factors have a significant impact, allowing for the establishment of appropriate system suitability criteria.
-
-
Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor) must be met in all experimental runs.[33]
Caption: Relationship between inputs and outputs in a DoE robustness study.
Conclusion
Validating an analytical method for quantifying nicotinate compounds is a systematic process that ensures data integrity and regulatory compliance. It is not merely a checklist exercise but a scientific investigation into a method's performance and limitations. By understanding the causality behind each validation parameter and selecting the appropriate analytical technique, researchers and drug development professionals can generate reliable, reproducible data. The principles and protocols outlined in this guide, grounded in the harmonized standards of the ICH, FDA, and EMA, provide a robust framework for achieving this critical goal.
References
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. (2023). Lab Manager. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. Retrieved from [Link]
-
How To Perform Robustness In Analytical Method Validation. (2024). PharmaGuru. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]
-
Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Ovid. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). (2024). National Institutes of Health. Retrieved from [Link]
-
A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. (2021). PubMed. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). (2024). ResearchGate. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]
-
How can I conduct specificity and selectivity of validation? (2023). ResearchGate. Retrieved from [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist. Retrieved from [Link]
-
What is the difference between specificity and selectivity? (2018). Lösungsfabrik. Retrieved from [Link]
-
Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS. (2020). Phenomenex. Retrieved from [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. (2024). PharmaGuru. Retrieved from [Link]
-
Specificity in analytical method validation - type of interference. (2023). Front Life Sciences. Retrieved from [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? (2024). Altabrisa Group. Retrieved from [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). National Institutes of Health. Retrieved from [Link]
-
Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). (2024). PubMed. Retrieved from [Link]
-
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (2000). Semantic Scholar. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (2000). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). ResearchGate. Retrieved from [Link]
-
A simple, fast and accurate gas chromatographic method has been developed for the determination of isonicotinic acid as an impurity in isonipicotic acid. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. (2024). SAS Publishers. Retrieved from [Link]
-
Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024). PubMed. Retrieved from [Link]
-
Determination of nicotine, propylene glycol, and glycerol in e-liquids according to ISO/CD 20714 using an Agilent Intuvo 9000 GC. (n.d.). Agilent Technologies. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 25. fda.gov [fda.gov]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Bioanalytical method validation emea | PPTX [slideshare.net]
- 28. industrialpharmacist.com [industrialpharmacist.com]
- 29. altabrisagroup.com [altabrisagroup.com]
- 30. pharmaguru.co [pharmaguru.co]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 33. pharmaguru.co [pharmaguru.co]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxy-2-methoxynicotinate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-2-methoxynicotinate (CAS No. 1190322-55-4), a substituted pyridine derivative.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from authoritative sources on chemical waste management and the known hazards of related pyridine compounds. The core principle of this guide is to treat the substance as hazardous waste, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Waste Identification: The "Why" Behind the Protocol
This compound belongs to the pyridine class of heterocyclic compounds. Pyridines and their derivatives are recognized for their potential toxicity. They can be harmful if swallowed, absorbed through the skin, or inhaled, and may cause irritation to the skin and eyes.[3][4][5] Therefore, in the absence of specific toxicological data for this compound, it is imperative to handle it as a hazardous substance.
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated spatulas, weighing papers, and any disposable labware.
-
Liquid Waste: Solutions containing the compound, solvents used to rinse contaminated glassware, and mother liquors from synthesis.
-
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and any other PPE that has been contaminated.
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that all hazardous waste be properly identified, managed, and disposed of to protect human health and the environment.[6][7][8][9]
Quantitative Data Summary for Structurally Related Compounds
To inform our risk assessment, the following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a conservative guide.
| Compound | CAS No. | Key Hazards | Disposal Recommendations |
| Pyridine | 110-86-1 | Flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, suspected of causing genetic defects, suspected of causing cancer. | Collect in a sealed, airtight, compatible waste container away from incompatible materials. Dispose of as hazardous waste.[4] |
| Methyl 4-methoxynicotinate | 10177-32-9 | May cause respiratory irritation. | Burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[10] |
| 2-Methoxy-4-methylphenol | 93-51-6 | Harmful if swallowed, causes skin and eye irritation, harmful to aquatic life. | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[3][7]
-
Solid Waste:
-
Collect all solid waste, including residual powder, contaminated weighing boats, and disposable labware, in a dedicated hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
Do not mix this waste with other waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
-
Ensure the container material is compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace for vapor expansion.
-
-
Contaminated PPE:
-
Place all contaminated gloves, disposable lab coats, and other PPE into a designated hazardous waste bag.
-
Step 2: Labeling
Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the EPA and OSHA.[7][11][12]
-
As soon as the first item of waste is placed in a container, affix a "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: 1190322-55-4.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of waste generation.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[7][11]
-
Store the sealed and labeled hazardous waste containers in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated, secure location, away from sources of ignition and incompatible materials.
-
Inspect the containers in the SAA weekly for any signs of leakage.
Step 4: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protective Equipment: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step 5: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
When a waste container is full or is no longer needed, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[13]
-
These professionals will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, likely through high-temperature incineration.[10][14]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: Workflow for the disposal of this compound.
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. ministryofmaterial.com [ministryofmaterial.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. capotchem.com [capotchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. epa.gov [epa.gov]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-2-methoxynicotinate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 4-hydroxy-2-methoxynicotinate demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific causality. Our objective is to empower you with the knowledge to create a self-validating system of safety for every laboratory operation involving this compound.
The Foundation of Safety: Hazard Assessment
Understanding the intrinsic hazards of a chemical is the critical first step in determining the necessary level of protection. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds and supplier Safety Data Sheets (SDS) allow for a robust hazard assessment. The primary risks are associated with direct contact and inhalation.[1][2]
Based on available GHS classifications for related methoxy- and hydroxy- substituted aromatic compounds, the anticipated hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Implication for PPE |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Impervious gloves and a lab coat are mandatory to prevent direct contact. |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Eye protection is essential to prevent splashes or contact with dust. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Respiratory protection is required when dust or aerosols may be generated. |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | While not a direct PPE control, this highlights the importance of hygiene and preventing hand-to-mouth transfer. |
This table synthesizes data from multiple sources for related chemical structures, establishing a conservative safety profile.[1][2][3]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is selected, the primary goal is to minimize exposure through engineering controls.[4] All operations involving solid this compound that could generate dust—such as weighing, transferring, or preparing solutions—should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[5] These systems capture contaminants at the source, drastically reducing the potential for inhalation and skin contact.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is required for handling this compound. The specific type and level of protection are determined by the nature of the procedure being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][6]
-
Minimum Requirement: For all tasks, ANSI Z87.1-compliant (or equivalent, such as EN166[7]) safety glasses with side shields are mandatory.
-
Elevated Risk: When there is a potential for splashing (e.g., during solution transfers, heating, or reactions under pressure), chemical safety goggles must be worn.[4] For significant splash risks, a full-face shield should be worn over the safety goggles.
Skin and Body Protection
This compound is known to cause skin irritation upon contact.[1]
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[7] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[7]
-
Laboratory Coat: A standard laboratory coat should be worn at all times, fully buttoned, to protect skin and personal clothing. For tasks with a higher risk of splashes, a chemically resistant apron may be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required in any laboratory setting where this chemical is handled.[5]
Respiratory Protection
Inhalation may cause respiratory tract irritation.[1][7]
-
Risk-Based Approach: Respiratory protection is not typically required when handling small quantities within a properly functioning chemical fume hood.
-
When Required: If engineering controls are insufficient, unavailable, or during a large spill cleanup where dust or aerosols could be generated, respiratory protection is mandatory.[7][8] A NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is the minimum requirement.[7] The specific type of respirator must be chosen as part of a comprehensive respiratory protection program that complies with OSHA standards (29 CFR 1910.134) and includes fit testing.[4]
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: Spill and Disposal Procedures
Accidental Release Measures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before cleanup, don the appropriate PPE, including a lab coat, chemical-resistant gloves, chemical safety goggles, and, if significant dust is present, respiratory protection.[5][7]
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled, and sealed container for disposal.[5][7] Do not use water to clean up, as this may spread contamination.
-
Decontaminate: Clean the spill area thoroughly after the material has been collected.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All surplus this compound and materials used for spill cleanup are to be considered chemical waste. They must be collected in a sealed, properly labeled container and disposed of through a licensed professional waste disposal service.[7][9] Do not discharge this chemical into drains or the environment.[7][9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations for chemical waste.[7] Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Capot Chemical Co., Ltd. (2018). MSDS of methyl 4-methoxynicotinate. Capot Chemical.
- CATO Research Chemical Inc. (2025). Safety Data Sheet. CATO Research Chemical Inc.
- Biosynth. (2024). Safety Data Sheet. Biosynth.
- Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Thermo Fisher Scientific.
- Biosynth. (2023). Safety Data Sheet. Biosynth.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- TCI Chemicals. (n.d.). Safety Data Sheet. TCI Chemicals.
- Unknown Supplier. (n.d.).
- Biosynth. (2023). Safety Data Sheet FM67797. Biosynth.
- Chem-Supply Pty Ltd. (2017). Safety Data Sheet - Methyl 4-hydroxybenzoate. Chem-Supply Pty Ltd.
- A&J Pharmtech Co., Ltd. (2024). Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. A&J Pharmtech Co., Ltd.
- PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Hydroxy-2-methoxybenzaldehyde. Fisher Scientific.
- MedchemExpress.com. (2025). Safety Data Sheet - 4'-Methoxychalcone. MedchemExpress.com.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Fisher Scientific.
- Baoxu Chemical. (n.d.). Safety Data Sheet - 4-hydroxy tempo. Baoxu Chemical.
Sources
- 1. biosynth.com [biosynth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Methyl 4-hydroxy-2-methoxybenzoate | C9H10O4 | CID 12532676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. capotchem.com [capotchem.com]
- 8. biosynth.com [biosynth.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
